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  • Product: Ethyl dichlorothiophosphate
  • CAS: 14998-64-2

Core Science & Biosynthesis

Foundational

Ethyl dichlorothiophosphate CAS 1498-64-2 properties

An In-depth Technical Guide to Ethyl Dichlorothiophosphate (CAS 1498-64-2) Foreword for the Modern Researcher Ethyl dichlorothiophosphate, a seemingly unassuming organophosphorus compound, represents a critical nexus in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl Dichlorothiophosphate (CAS 1498-64-2)

Foreword for the Modern Researcher

Ethyl dichlorothiophosphate, a seemingly unassuming organophosphorus compound, represents a critical nexus in the synthesis of a diverse array of chemical entities, from life-saving pharmaceuticals to vital agricultural agents. This guide is crafted for the discerning scientist and drug development professional, moving beyond a mere recitation of properties to a deeper exploration of the causality behind its reactivity and the strategic considerations underpinning its application. Herein, we dissect the core characteristics of this versatile reagent, offering not just data, but actionable insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Landscape

Ethyl dichlorothiophosphate, bearing the CAS Registry Number 1498-64-2, is an organophosphorus compound that serves as a pivotal building block in synthetic chemistry.[1] Its structure features a central phosphorus atom bonded to a sulfur atom via a double bond, an ethoxy group, and two chlorine atoms.[1] This arrangement of functional groups imparts a high degree of reactivity, making it a versatile intermediate.[2]

Visually, it presents as a colorless to pale yellow oil with a pungent odor.[1] A key characteristic for handling and reaction setup is its sensitivity to moisture, which necessitates storage in a tightly sealed container in a well-ventilated area.[3][4] It is soluble in organic solvents like chloroform and methanol but has limited solubility in water.[1][3]

Chemical Structure

Caption: 2D representation of Ethyl dichlorothiophosphate.

Table 1: Physicochemical and Identification Properties
PropertyValueSource(s)
IUPAC Name dichloro-ethoxy-sulfanylidene-λ5-phosphane[5]
Synonyms O-Ethyl phosphorodichloridothioate, Ethyl phosphorodichloridothionate[1][5][6]
CAS Number 1498-64-2[1]
EC Number 216-100-4[6]
Molecular Formula C2H5Cl2OPS[1]
Molecular Weight 179.01 g/mol [5][6]
Appearance Colorless to pale yellow oil/liquid[1][3]
Boiling Point 55-68 °C at 10 mmHg[3][6]
Density 1.353 g/mL at 25 °C[3][6]
Refractive Index (n20/D) 1.504[3][6]
Vapor Pressure 10 mmHg at 55 °C[6]
Solubility Soluble in organic solvents (e.g., chloroform, methanol); limited solubility in water.[1][3]
Stability Moisture sensitive[3][7]

Synthesis, Reactivity, and Mechanistic Considerations

Ethyl dichlorothiophosphate is a highly reactive electrophile, a characteristic primarily due to the two chlorine leaving groups attached to the phosphorus center.[2] This reactivity is the cornerstone of its utility in organic synthesis.

Synthetic Pathway

A common synthetic route to Ethyl dichlorothiophosphate involves the reaction of ethanol with phosphorus thiochloride (PSCl3). This reaction is a nucleophilic substitution where the hydroxyl group of ethanol attacks the electrophilic phosphorus atom of phosphorus thiochloride, leading to the displacement of a chloride ion.

Caption: A simplified schematic of a potential synthesis route for Ethyl dichlorothiophosphate.

Reactivity Profile

The molecule's reactivity is dominated by the phosphorus-chlorine bonds. These are susceptible to cleavage by nucleophiles, making it an excellent precursor for introducing the ethyl thiophosphoryl moiety into other molecules.

  • Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This is the basis for its use in the synthesis of various pesticides and pharmaceuticals.[2]

  • Moisture Sensitivity: Ethyl dichlorothiophosphate is sensitive to moisture and will hydrolyze in the presence of water.[3][7] This reaction likely produces hydrogen chloride and other phosphorus-containing acids, highlighting the need for anhydrous handling conditions.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[7] Reactions with these substances can be vigorous and may lead to decomposition.

  • Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride, phosphorus oxides, and sulfur oxides.[7]

Applications in Drug Discovery and Chemical Synthesis

The unique reactivity of Ethyl dichlorothiophosphate has positioned it as a valuable intermediate in several high-stakes applications.

Insecticide and Acaricide Synthesis

Historically and currently, a primary application of this compound is as a key intermediate in the production of organophosphate insecticides and acaricides.[1] It is notably used in the synthesis of chlorpyrifos, a widely used insecticide.[1][3][8] The synthesis involves the reaction of ethyl dichlorothiophosphate with a corresponding nucleophile to build the final, biologically active molecule.

Pharmaceutical and Prodrug Development

More recently, Ethyl dichlorothiophosphate has found application in the pharmaceutical industry. Its electrophilic nature makes it suitable for the preparation of various nucleoside phosphate and phosphonate prodrugs.[2] Furthermore, it has been used as a starting material in the synthesis of phosphinanes and azaphosphinanes, which are potent and selective inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa).[2] These inhibitors show promise as therapeutic options for treating conditions like pulmonary embolism and ischemic stroke.[2]

Research Applications

In a research context, Ethyl dichlorothiophosphate is utilized in the preparation of polyclonal antibodies for the insecticide chlorpyrifos.[1][3][8] It has also been employed in mutagenicity studies of new organophosphorus pesticides, underscoring its importance in toxicological and safety assessments.[1][3][8]

Workflow as a Chemical Intermediate

Workflow cluster_0 Synthesis of Ethyl dichlorothiophosphate cluster_1 Applications Ethanol Ethanol Synthesis Chemical Synthesis Ethanol->Synthesis PSCl3 Phosphorus Thiochloride PSCl3->Synthesis EDTP Ethyl dichlorothiophosphate Synthesis->EDTP Reaction Nucleophilic Substitution EDTP->Reaction Nucleophile Nucleophile (e.g., alcohol, amine) Nucleophile->Reaction Product Final Product (e.g., Insecticide, Prodrug) Reaction->Product

Caption: The role of Ethyl dichlorothiophosphate as a key intermediate in synthesis.

Safety, Toxicology, and Handling Protocols

Given its high reactivity and biological effects, stringent safety protocols are imperative when handling Ethyl dichlorothiophosphate. It is classified as a hazardous substance with significant toxicological concerns.[4][5]

Table 2: GHS Hazard Classification and Acute Toxicity Data
Hazard StatementClassificationSource(s)
H301/H302Toxic/Harmful if swallowed[4][5]
H311Toxic in contact with skin[5]
H314Causes severe skin burns and eye damage[4][5]
H330/H331Fatal/Toxic if inhaled[4][5]
Acute ToxicityValueSpeciesRouteSource(s)
LD50900 mg/kgRatOral[9]
LD50720 mg/kgMouseOral[9]
LC5032 ppm/4HRatInhalation[9]
Experimental Handling and Storage Protocol

Justification: The following protocol is designed to mitigate the risks of exposure and unintended reactions, based on the compound's known chemical properties and toxicity.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes.

    • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If there is a risk of vapor generation, a respirator with an appropriate filter (e.g., ABEK type) must be used.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[7][10]

    • Do not breathe vapors or mists.[4]

    • Use only in a well-ventilated area.[4]

    • Handle under an inert atmosphere (e.g., nitrogen or argon) if conducting moisture-sensitive reactions.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[7]

    • Store in a locked cabinet or an area accessible only to authorized personnel.[4]

  • Spill and Waste Disposal:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Spectral Data for Characterization

For unequivocal identification and quality control, spectral analysis is essential. The following spectral data are available for Ethyl dichlorothiophosphate:

  • ¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of the ethyl group.

  • ¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule.[5]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the P=S and P-O-C bonds.[5]

Researchers should consult spectral databases for reference spectra when characterizing this compound.[5]

References

  • Chemsrc. (n.d.). ethyl dichlorothiophosphate | CAS#:1498-64-2. Retrieved from [Link]

  • Georganics. (n.d.). Ethyl dichlorophosphate – preparation and application. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl dichlorophosphate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl Dichlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of ethyl dichlorothiophosphat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of ethyl dichlorothiophosphate (C₂H₅Cl₂OPS), a key organophosphorus intermediate. The document delves into the molecule's structural characteristics, physicochemical properties, and analytical methodologies essential for its identification and quality control. A detailed synthesis protocol is provided, alongside an exploration of its molecular geometry and spectroscopic signatures. This guide is intended to be a valuable resource for professionals in chemical research and drug development who utilize or study organothiophosphate compounds.

Introduction and Significance

Ethyl dichlorothiophosphate, also known as O-ethyl phosphorodichloridothioate, is a colorless to pale yellow liquid with significant applications in synthetic organic chemistry.[1][2] Its primary role is as a reactive intermediate in the synthesis of various organophosphorus compounds, most notably in the preparation of insecticides such as chlorpyrifos.[1][2] The presence of two reactive chlorine atoms and a thiophosphate functional group makes it a versatile building block for introducing the ethyl thiophosphoryl moiety into a range of molecules. A thorough understanding of its molecular structure and properties is paramount for its effective and safe utilization in research and industrial settings.

Molecular Structure and Weight

The fundamental identity of ethyl dichlorothiophosphate is defined by its molecular formula, C₂H₅Cl₂OPS, and a molecular weight of approximately 179.01 g/mol .[3] The core of the molecule features a central phosphorus (V) atom tetrahedrally coordinated to a sulfur atom via a double bond, an oxygen atom single-bonded to an ethyl group, and two chlorine atoms.

Molecular Geometry

The key structural features include:

  • A P=S double bond .

  • A P-O single bond connecting to the ethoxy group.

  • Two P-Cl single bonds .

The bond angles around the phosphorus atom are expected to deviate slightly from the ideal 109.5° of a perfect tetrahedron due to the different steric and electronic nature of the substituents. The bulky chlorine atoms and the P=S double bond will likely influence the Cl-P-Cl and S=P-O bond angles.

Logical Relationship Diagram: Molecular Connectivity

Caption: Ball-and-stick model of Ethyl Dichlorothiophosphate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl dichlorothiophosphate is presented in the table below. This data is essential for handling, storage, and reaction setup.

PropertyValueReference(s)
Molecular Formula C₂H₅Cl₂OPS[3]
Molecular Weight 179.01 g/mol [3]
CAS Number 1498-64-2[1]
Appearance Colorless oil[1]
Boiling Point 55-68 °C at 10 mmHg[1][2]
Density 1.353 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.504[1][2]
Solubility Soluble in chloroform, sparingly soluble in methanol.

Synthesis Protocol

The synthesis of ethyl dichlorothiophosphate can be achieved through the reaction of thiophosphoryl chloride with ethanol. The following protocol is adapted from established methodologies.

Materials and Equipment
  • Thiophosphoryl chloride (PSCl₃)

  • Absolute ethanol (C₂H₅OH)

  • Tertiary butyl chloride (optional, as solvent)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a solution of thiophosphoryl chloride in a suitable solvent like tertiary butyl chloride is prepared under an inert atmosphere.

  • Addition of Ethanol: Absolute ethanol is added dropwise to the stirred solution of thiophosphoryl chloride. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy to observe the disappearance of the thiophosphoryl chloride signal and the appearance of the product signal.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure O-ethyl dichlorothiophosphate.

Workflow Diagram: Synthesis of Ethyl Dichlorothiophosphate

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Prepare Thiophosphoryl Chloride and Absolute Ethanol setup_apparatus Set up Reaction Apparatus under Inert Atmosphere prep_reagents->setup_apparatus add_ethanol Slowly Add Ethanol to Thiophosphoryl Chloride setup_apparatus->add_ethanol reflux Maintain Gentle Reflux add_ethanol->reflux monitor Monitor Reaction Progress (e.g., by ³¹P NMR) reflux->monitor remove_solvent Remove Solvent under Reduced Pressure monitor->remove_solvent distill Purify by Vacuum Distillation remove_solvent->distill characterize Characterize Final Product distill->characterize

Caption: A stepwise workflow for the synthesis of ethyl dichlorothiophosphate.

Spectroscopic Analysis and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of ethyl dichlorothiophosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is the most direct method for characterization.[4] Ethyl dichlorothiophosphate is expected to exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of a thiophosphate environment. For comparison, related thiophosphate compounds show signals in distinct regions, allowing for clear identification.[5]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group. A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons are expected due to spin-spin coupling. The integration of these signals should be in a 3:2 ratio.

  • ¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals corresponding to the two carbon atoms of the ethyl group. The chemical shifts will be influenced by the neighboring oxygen atom.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

  • P=S stretch: A strong absorption band characteristic of the thiophosphoryl group.

  • P-O-C stretch: Vibrations associated with the phosphate ester linkage.

  • C-H stretches: Absorptions corresponding to the aliphatic C-H bonds of the ethyl group.

  • P-Cl stretches: Vibrations corresponding to the phosphorus-chlorine bonds.

The fingerprint region of the spectrum will contain a unique pattern of absorptions that can be used for definitive identification by comparison with a reference spectrum.

Safety and Handling

Ethyl dichlorothiophosphate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as acutely toxic and corrosive.[3]

  • Toxicity: It is harmful if swallowed and toxic in contact with skin or if inhaled.

  • Corrosivity: It causes severe skin burns and eye damage.

  • Handling: Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Ethyl dichlorothiophosphate is a fundamentally important reagent in organophosphorus chemistry. This guide has provided a detailed examination of its molecular structure, physicochemical properties, synthesis, and analytical characterization. A comprehensive understanding of these aspects is crucial for its safe and effective application in research and development, particularly within the pharmaceutical and agrochemical industries. The provided protocols and data serve as a foundational resource for scientists and professionals working with this versatile chemical intermediate.

References

  • PubChem. Phosphorodichloridothioic acid, O-ethyl ester. National Center for Biotechnology Information. [Link]

  • JEOL. NM230005E. JEOL Ltd. [Link]

  • JEOL. NM230005E. JEOL Ltd. [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

  • ResearchGate. Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. [Link]

  • PubMed. Gas-phase structure of 2,2,2-trichloroethyl chloroformate studied by electron diffraction and quantum-chemical calculations. National Center for Biotechnology Information. [Link]

  • European Journal of Chemistry. Crystal structure and supramolecular features of O-ethyl pivaloylcarbamothioate: insights from Hirshfeld surface and energy framework analyses. European Journal of Chemistry. [Link]

  • Wikipedia. Gas electron diffraction. Wikimedia Foundation. [Link]

  • ResearchGate. O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. ResearchGate. [Link]

  • Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]

  • Emory Theses and Dissertations. ETD | Efficient computational prediction of ground and excited state molecular properties using implicit and explicit solvent methods | ID: w0892c41t. Emory University. [Link]

  • University of Wisconsin-Madison. Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. University of Wisconsin-Madison. [Link]

  • ResearchGate. (PDF) Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Hypha Discovery. [Link]

  • PubChem. O,O-diethyl phosphorochloridothioate. National Center for Biotechnology Information. [Link]

  • Operant LLC. Essential FTIR ®: Software for Optical Spectroscopy. Operant LLC. [Link]

  • ETH Zurich. Structure Elucidation by NMR. ETH Zurich. [Link]

  • ResearchGate. O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. ResearchGate. [Link]

  • ResearchGate. (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • MDPI. Peak Fitting Applied to Fourier Transform Infrared and Raman Spectroscopic Analysis of Proteins. MDPI. [Link]

  • PubMed. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. National Center for Biotechnology Information. [Link]

  • NIST. O,O-Diethyl S-eththionylmethyl phosphorothioate. National Institute of Standards and Technology. [Link]

  • Sci-Hub. An electron diffraction determination of the gas-phase molecular structures of 1-silacyclopent-3-ene, 1,1-difluoro-1-silacyclopent-3-ene and 1,1-dichloro-1-silacyclopent-3-ene. Sci-Hub. [Link]

Sources

Foundational

Technical Guide: Spectral Characterization of O-Ethyl Phosphorodichloridothioate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1498-64-2 | Formula: C₂H₅Cl₂OPS | M.W.: 178.99 g/mol

Executive Summary

This technical guide provides a comprehensive spectral analysis of O-Ethyl phosphorodichloridothioate (Ethyl dichlorothiophosphate), a critical intermediate in the synthesis of organophosphorus pesticides (e.g., ethoprophos, cadusafos) and a structural analog in nerve agent precursor studies.

Accurate characterization of this compound is challenging due to its moisture sensitivity and structural similarity to its oxygen-analog (O-ethyl phosphorodichloridate). This guide focuses on distinguishing the thiophosphoryl (P=S) moiety from the phosphoryl (P=O) contaminant using NMR, IR, and MS modalities.

Chemical Identity & Safety Profile

Before initiating spectral acquisition, researchers must acknowledge the reactive nature of the dichloridothioate functionality.

  • Stability: Rapidly hydrolyzes in the presence of moisture to release HCl and O-ethyl phosphorochloridothioate.

  • Handling: All samples must be prepared in a glovebox or under an inert argon atmosphere using anhydrous solvents (CDCl₃, CD₂Cl₂).

  • Regulatory Status: This compound is a dual-use chemical. Ensure compliance with local regulations (e.g., CWC Schedule 2B precursors where applicable) before synthesis or procurement.

PropertyValueNote
Boiling Point 60–65 °C @ 10 mmHgVacuum distillation required for purification.
Density 1.353 g/mLHigh density facilitates phase separation during workup.
Appearance Colorless to pale yellow oilDarkening indicates sulfur extrusion or decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural verification and purity assessment.[1] The presence of the phosphorus nucleus (


, 100% natural abundance, spin ½) allows for direct probing of the backbone.
Phosphorus-31 NMR ( )

The


 chemical shift is the most reliable indicator of the oxidation state (P=S vs P=O).
  • Chemical Shift:

    
     55.0 – 60.0 ppm (relative to 85% H₃PO₄).
    
  • Differentiation:

    • Target (P=S): Resonates downfield, typically ~58 ppm .

    • Impurity (P=O): O-Ethyl phosphorodichloridate typically resonates upfield around ~3-8 ppm .

    • Precursor (PSCl₃): Resonates at ~32 ppm .

Experimental Insight: Acquire the spectrum with proton decoupling (


) to observe a sharp singlet. If proton coupling is maintained, the signal will appear as a complex multiplet (triplet of quartets) due to coupling with the ethyl protons.
Proton NMR ( )

The ethyl group exhibits characteristic splitting due to heteronuclear coupling with phosphorus (


).
MoietyShift (

ppm)
MultiplicityCoupling Constants (

)
Interpretation
-CH₂- 4.30 – 4.50Multiplet (dq)

Hz

Hz
The methylene protons couple to both the methyl protons (quartet) and the phosphorus nucleus (doublet), creating a "doublet of quartets."
-CH₃ 1.35 – 1.45Triplet (dt)

Hz

Hz
The methyl triplet is often slightly broadened or split into a doublet of triplets due to long-range P-coupling.
Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming structure and purity using NMR.

NMR_Workflow Start Crude Sample (Inert Atmosphere) Solvent Dissolve in Anhydrous CDCl3 Start->Solvent P31 Run 31P{1H} NMR (Wide Sweep Width) Solvent->P31 Decision Check Chemical Shift P31->Decision PS_Peak Peak @ ~58 ppm (Target: P=S) Decision->PS_Peak Major Signal PO_Peak Peak @ ~5 ppm (Impurity: P=O) Decision->PO_Peak Hydrolysis PSCl3_Peak Peak @ ~32 ppm (Unreacted PSCl3) Decision->PSCl3_Peak Incomplete Rxn H1 Run 1H NMR Confirm Ethyl Integration PS_Peak->H1 Final Calculate Purity (Integral Ratio) H1->Final

Caption: NMR decision tree for validating O-Ethyl phosphorodichloridothioate synthesis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the thiophosphoryl functional group and ensuring the absence of hydroxyl bands (indicating hydrolysis).

Key Absorption Bands[2][3]
  • P=S Stretching: 690 – 750 cm⁻¹ . This band is typically strong and distinct. Its presence confirms the thiono- substitution.

  • P-Cl Stretching: 480 – 550 cm⁻¹ . Often appears as a doublet or broad band due to the dichloride functionality.

  • P-O-C (Aliphatic): 950 – 1050 cm⁻¹ . Strong, broad absorption characteristic of the ethyl ester linkage.

  • Absence of P=O: A strong band at 1250 – 1300 cm⁻¹ indicates oxidation to the phosphorodichloridate (P=O). A pure sample should lack significant absorption in this region.

Mass Spectrometry (MS)

Electron Impact (EI) MS provides a definitive fingerprint through the isotopic abundance of the two chlorine atoms.

Molecular Ion and Isotope Pattern

The molecular ion (


) cluster is the most diagnostic feature.
  • Formula: C₂H₅³⁵Cl₂OPS (Nominal Mass: 178)

  • Pattern: Due to two chlorine atoms (

    
    Cl and 
    
    
    
    Cl), the molecular ion appears as a triad with relative intensities of approximately 9:6:1 .
    • m/z 178:

      
       (
      
      
      
      Cl,
      
      
      Cl)
    • m/z 180:

      
       (
      
      
      
      Cl,
      
      
      Cl)
    • m/z 182:

      
       (
      
      
      
      Cl,
      
      
      Cl)
Fragmentation Pathway

Fragmentation is driven by the loss of the halogen and the alkyl group.

  • [M - Cl]⁺ (m/z 143): Loss of one chlorine atom. Shows a characteristic 3:1 isotope pattern (single Cl remaining).

  • [M - C₂H₄]⁺ (m/z 150): McLafferty-type rearrangement involving the ethyl group, transferring a proton to the sulfur/oxygen and expelling ethylene.

  • [M - OEt]⁺ (m/z 133): Cleavage of the phosphoester bond.

MS_Frag M Molecular Ion (M+) m/z 178/180/182 Frag1 [M - Cl]+ m/z 143/145 M->Frag1 - Cl• Frag2 [M - C2H4]+ m/z 150/152/154 (McLafferty) M->Frag2 - C2H4 Frag3 [M - OEt]+ m/z 133/135/137 M->Frag3 - OEt•

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Standard Operating Procedure (SOP) for Analysis

Objective: Safe preparation of O-Ethyl phosphorodichloridothioate for spectral analysis.

  • Glassware Prep: Oven-dry all NMR tubes and pipettes at 120°C for >2 hours. Cool in a desiccator.

  • Solvent: Use CDCl₃ stored over 4Å molecular sieves.

  • Sample Loading:

    • In a fume hood (or glovebox), withdraw 20 µL of the analyte using a glass syringe.

    • Dissolve in 0.6 mL CDCl₃.

    • Crucial: Cap the NMR tube immediately. If not using a screw-cap tube, wrap the cap with Parafilm to prevent atmospheric moisture ingress during the run.

  • Acquisition:

    • Run

      
       first (fastest check for purity).
      
    • If P=O peak (>5% relative integral) is observed, the sample has degraded or the synthesis failed.

References

  • National Institute of Standards and Technology (NIST). Ethyl dichlorothiophosphate - Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. O-Ethyl phosphorodichloridothioate (Compound Summary). National Library of Medicine.[2] [Link]

  • Edmunds, A. J., et al.Synthesis and characterization of thiophosphoryl chlorides. Journal of the Chemical Society, Perkin Transactions 1. (General reference for P-31 shifts of thiophosphoryl compounds).

Sources

Exploratory

Ethyl dichlorothiophosphate solubility in organic solvents

Title: Technical Whitepaper: Solubility Profile and Handling of Ethyl Dichlorothiophosphate Executive Summary Ethyl dichlorothiophosphate (CAS 1498-64-2) is a critical organophosphorus intermediate used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Solubility Profile and Handling of Ethyl Dichlorothiophosphate

Executive Summary

Ethyl dichlorothiophosphate (CAS 1498-64-2) is a critical organophosphorus intermediate used primarily in the synthesis of pesticides (e.g., chlorpyrifos) and as a phosphorylating agent in organic synthesis. Its utility is defined by the high reactivity of its P-Cl bonds, which also dictates its solubility profile. Unlike inert solutes, the "solubility" of ethyl dichlorothiophosphate cannot be decoupled from its chemical stability.

This guide provides a definitive technical analysis of solvent choices, distinguishing between thermodynamic solubility (dissolution) and kinetic stability (chemical resistance). It establishes Toluene and Dichloromethane (DCM) as the gold-standard solvents for handling, while explicitly prohibiting protic solvents due to rapid solvolysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical constants is prerequisite to designing safe dissolution protocols.

PropertyValueContext for Handling
CAS Number 1498-64-2Unique Identifier
Molecular Formula C₂H₅Cl₂OPSOrganophosphorus halide
Molecular Weight 179.00 g/mol Calculation of Molarity
Physical State Colorless to pale yellow liquidLiquid handling protocols apply
Density 1.353 g/mL at 25°CDenser than most organic solvents
Boiling Point 55-68°C at 10 mmHgVolatile under vacuum; avoid rotary evaporation at high bath temps
Vapor Pressure 10 mmHg at 55°CInhalation hazard; use fume hood
Refractive Index

1.504
Purity check parameter

Solubility & Compatibility Profile

The following matrix categorizes solvents not just by their ability to dissolve the compound, but by the chemical stability of the resulting solution.

Critical Rule: "Like dissolves like" applies physically, but nucleophilicity dictates chemical compatibility. The P-Cl bond is highly electrophilic; any solvent with a nucleophilic active hydrogen (-OH, -NH) will cause degradation.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusStability StatusTechnical Recommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneMiscible Stable Preferred. Excellent solubility; inert to P-Cl bond. Ideal for reaction media.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible Stable Preferred. High boiling point options (Toluene/Xylene) allow for thermal reactions.
Polar Aprotic Acetonitrile (MeCN), THF (Anhydrous)Miscible Stable (Conditional) Acceptable. Must be strictly anhydrous. THF peroxides must be removed. MeCN is excellent for nucleophilic substitution reactions.
Alcohols (Protic) Methanol, Ethanol, IsopropanolMiscible (Transient)Incompatible PROHIBITED. Rapid alcoholysis occurs, forming ethyl esters and HCl gas.
Water Water, Aqueous BuffersImmiscible (Reacts)Incompatible PROHIBITED. Violent hydrolysis releases HCl and acidic phosphorus species.
Ketones Acetone, MEKSoluble Caution Avoid for Storage. Potential for reaction with enolizable ketones under acidic conditions (catalyzed by trace HCl).
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble Stable Poor Solvent. Useful only for precipitation/trituration of impurities, not for dissolving the reagent.

Reactivity & Degradation Mechanisms

To validate the solvent choices above, one must understand the degradation pathways. The P-Cl bond is the weak link, susceptible to nucleophilic attack.

Degradation Pathways Diagram

The following diagram illustrates why moisture and alcohols must be excluded.

ReactivityPathways cluster_0 Incompatible Solvents EDCP Ethyl Dichlorothiophosphate (C2H5Cl2OPS) MonoAcid Ethyl Chlorothiophosphoric Acid + HCl (Gas) EDCP->MonoAcid Fast Reaction Ester O-Ethyl O-Alkyl Chlorothiophosphate + HCl EDCP->Ester Rapid Exotherm Water Water (H2O) (Hydrolysis) Water->MonoAcid Alcohol Alcohol (R-OH) (Alcoholysis) Alcohol->Ester DiAcid Ethyl Thiophosphoric Acid + 2 HCl MonoAcid->DiAcid Slower Reaction

Figure 1: Nucleophilic degradation pathways of Ethyl dichlorothiophosphate in protic solvents.

Mechanism Explanation
  • Hydrolysis: Water attacks the phosphorus center, displacing a chloride ion. This releases HCl gas (fuming) and generates acidic phosphorus species. This reaction is autocatalytic because the generated acid can catalyze further decomposition.

  • Alcoholysis: Alcohols react similarly to water. Dissolving this compound in ethanol does not create a solution of Ethyl dichlorothiophosphate; it synthesizes O,O-Diethyl chlorothiophosphate in situ, completely changing the chemical identity of your reagent.

Experimental Protocols: Handling & Dissolution

Objective: Prepare a stable 1.0 M stock solution of Ethyl dichlorothiophosphate in Dichloromethane (DCM).

Safety Pre-requisites:

  • PPE: Neoprene gloves (nitrile is permeable to some organophosphates over time), chemical splash goggles, lab coat.

  • Engineering Controls: All operations must be performed in a functioning fume hood due to potential HCl off-gassing.

  • Quench Agent: Keep a saturated sodium bicarbonate solution nearby to neutralize spills.

Protocol: Anhydrous Stock Solution Preparation
  • Glassware Preparation:

    • Oven-dry a volumetric flask and a glass syringe for at least 2 hours at 120°C.

    • Cool in a desiccator containing active desiccant (e.g., CaSO₄).

    • Why: Even trace moisture on glass walls will cause cloudiness (hydrolysis products) and titer loss.

  • Solvent Verification:

    • Use Anhydrous DCM (water content < 50 ppm).

    • Self-Validating Step: Add a single crystal of iodine to a 5mL aliquot of the DCM. If it stays violet, it is dry. If it turns brown/colorless rapidly, significant water or reducing agents are present. Alternatively, use Karl-Fischer titration if available.

  • Weighing & Transfer:

    • Calculate mass required:

      
      .
      
    • Tare the dry volumetric flask.

    • Using the glass syringe, withdraw the liquid reagent. Note: The liquid is dense (1.353 g/mL).

    • Inject directly into the flask. Do not use plastic syringes (rubber plungers may swell).

  • Dissolution:

    • Add Anhydrous DCM to fill ~80% of the volume.

    • Swirl gently. The heat of solution should be negligible in aprotic solvents.

    • Top up to the mark with DCM.

    • Seal with a Teflon-lined cap (Parafilm is insufficient; DCM vapors penetrate it).

  • Storage:

    • Store at 2-8°C.

    • Shelf life: ~1 month if strictly anhydrous. If precipitate (white solid) appears, hydrolysis has occurred; discard as hazardous waste.

Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific application.

SolventSelection Start Select Solvent for Ethyl Dichlorothiophosphate AppType Application Type? Start->AppType Synthesis Chemical Synthesis AppType->Synthesis Analysis Analytical (NMR/GC) AppType->Analysis TempReq Temperature Required? Synthesis->TempReq NMRSolv Use CDCl3 or C6D6 (Strictly Anhydrous) Analysis->NMRSolv AvoidDMSO AVOID DMSO-d6 (Hygroscopic/Reactive) Analysis->AvoidDMSO HighTemp > 60°C (Reflux) TempReq->HighTemp LowTemp < 40°C or Ambient TempReq->LowTemp Toluene Use TOLUENE (Stable, High BP) HighTemp->Toluene DCM Use DICHLOROMETHANE (Stable, Easy Removal) LowTemp->DCM

Figure 2: Decision logic for solvent selection based on thermal and analytical requirements.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73907, Ethyl dichlorothiophosphate. Retrieved from [Link]

  • Corbridge, D. E. C. (2013).[1] Phosphorus: Chemistry, Biochemistry and Technology. CRC Press. (Confirming P-Cl bond reactivity and hydrolysis mechanisms).

Sources

Foundational

An In-depth Technical Guide to Ethyl Dichlorothiophosphate: Synonyms, Properties, and Core Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl dichlorothiophosphate, a key organophosphorus intermediate, holds a significant position in the synthesis of various agrochemicals. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dichlorothiophosphate, a key organophosphorus intermediate, holds a significant position in the synthesis of various agrochemicals. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and a detailed exploration of its primary application in the synthesis of the widely used insecticide, chlorpyrifos. Furthermore, this document delves into the mechanistic underpinnings of the biological activity of organophosphates and provides essential safety and handling information to ensure its responsible use in a research and development setting.

Nomenclature and Identification: A Comprehensive List of Synonyms and Identifiers

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and safety. Ethyl dichlorothiophosphate is known by a variety of names and is assigned several unique identifiers. This section provides a consolidated list of these synonyms and identifiers.

Systematic and Common Names:

  • O-Ethyl phosphorodichloridothioate[1]

  • Ethyl phosphorodichloridothionate[1][2]

  • Ethyl thiophosphorodichloridate[1]

  • Ethylphosphorothioic dichloride[1]

  • Ethyl phosphonodichloridothionate[3]

  • O-Ethylthiophosphoryl dichloride[1]

  • O-Ethyl phosphorothiodichloridate[1]

  • Phosphine sulfide, dichloroethoxy-[1]

  • Ethyldichlorthiofosfat[3]

  • Monoethyldichlorothiophosphate[3]

  • (Dichloroethoxy)phosphine sulfide[3]

  • Phosphorodichloridothioic acid, O-ethyl ester[1]

  • dichloro-ethoxy-sulfanylidene-λ5-phosphane (IUPAC Name)[1]

Registry Numbers and Codes:

  • CAS Number: 1498-64-2[2][3]

  • EC Number: 216-100-4[2]

  • BRN: 1702237[3]

  • NSC Number: 91481[1]

Physicochemical Properties

A thorough understanding of a chemical's properties is essential for its handling, application, and the design of synthetic routes. The key physicochemical properties of ethyl dichlorothiophosphate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₅Cl₂OPS[1][4]
Molecular Weight 179.01 g/mol [2][3][4]
Appearance Colorless to pale yellow oily liquid[3][4]
Odor Pungent, mild mercaptan-like[3][5]
Boiling Point 55-68 °C at 10 mmHg[2][4]
Density 1.353 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.504[2][4]
Solubility Soluble in organic solvents like chloroform and toluene; sparingly soluble in methanol and water.[3][4]
Vapor Pressure 10 mmHg at 55 °C[2]

Core Application: Synthesis of Chlorpyrifos

The primary industrial application of ethyl dichlorothiophosphate is as a key precursor in the synthesis of chlorpyrifos, a broad-spectrum organophosphate insecticide.[6] The synthesis involves the reaction of ethyl dichlorothiophosphate with 3,5,6-trichloro-2-pyridinol (TCP) in the presence of a base.[6]

Experimental Protocol: Synthesis of Chlorpyrifos

This protocol details a laboratory-scale synthesis of chlorpyrifos from ethyl dichlorothiophosphate.

Materials:

  • Ethyl dichlorothiophosphate

  • 3,5,6-trichloro-2-pyridinol (TCP)

  • Sodium hydroxide (NaOH)

  • Triethylamine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure: [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mol of 3,5,6-trichloro-2-pyridinol and 15 mL of triethylamine in a suitable solvent under an inert atmosphere. Place the flask in an ice bath to cool the mixture.

  • Addition of Reactant: To the cooled and stirring mixture, add 0.2 mol of ethyl dichlorothiophosphate dropwise from the dropping funnel.

  • Base Addition: Prepare a 2.3 M solution of sodium hydroxide. Add 50 mL of this solution dropwise to the reaction mixture over a period of 30 minutes while maintaining vigorous stirring and cooling in the ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% NaOH solution (3 x 25 mL) and then with distilled water (3 x 50 mL) to remove unreacted TCP and other water-soluble impurities.

    • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic phase to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting residue can be further purified by extraction with petroleum ether (3 x 50 mL) followed by concentration to yield the final product, chlorpyrifos.

Synthesis Workflow Diagram

Chlorpyrifos_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products Ethyl_dichlorothiophosphate Ethyl Dichlorothiophosphate Reaction_Vessel Reaction in Solvent Ethyl_dichlorothiophosphate->Reaction_Vessel TCP 3,5,6-trichloro-2-pyridinol (TCP) TCP->Reaction_Vessel Base Base (e.g., NaOH, Triethylamine) Base->Reaction_Vessel Chlorpyrifos Chlorpyrifos Reaction_Vessel->Chlorpyrifos Purification Byproducts Salts and other byproducts Reaction_Vessel->Byproducts Work-up

Caption: Synthesis of Chlorpyrifos from Ethyl Dichlorothiophosphate.

Mechanism of Action: Acetylcholinesterase Inhibition

Ethyl dichlorothiophosphate and its derivatives, like chlorpyrifos, belong to the class of organophosphate compounds. Their primary mechanism of toxicity in insects and mammals is the inhibition of the enzyme acetylcholinesterase (AChE).[8]

AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[8] This enzymatic degradation terminates the nerve signal. Organophosphates act as irreversible inhibitors of AChE.[9] The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[8][9] This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system, which can be lethal.[8][9]

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Organophosphate Inhibition ACh_Release Acetylcholine (ACh) Released ACh_Receptor ACh Binds to Receptor ACh_Release->ACh_Receptor AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh dissociates Hydrolysis ACh Hydrolyzed AChE->Hydrolysis Signal_Termination Signal Termination Hydrolysis->Signal_Termination Organophosphate Organophosphate (e.g., Chlorpyrifos) AChE_Inhibited AChE Phosphorylated (Inhibited) Organophosphate->AChE_Inhibited Irreversible Inhibition ACh_Accumulation ACh Accumulates in Synapse AChE_Inhibited->ACh_Accumulation Blocks ACh hydrolysis Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Safety and Handling

Ethyl dichlorothiophosphate is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

Safe Handling Practices:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Respiratory Protection: If working outside a fume hood or if there is a risk of exposure, use a full-face respirator with an appropriate cartridge.

    • Lab Coat: Wear a lab coat to protect skin and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl dichlorothiophosphate is a vital chemical intermediate with a well-defined role in the agrochemical industry, particularly in the production of chlorpyrifos. A comprehensive understanding of its various synonyms, physicochemical properties, and the stoichiometry of its key reactions is essential for researchers and professionals in the field. Adherence to strict safety protocols is imperative when handling this compound due to its inherent toxicity. This guide serves as a foundational resource for the informed and safe utilization of ethyl dichlorothiophosphate in research and development endeavors.

References

  • CN102532195A - Method for synthesis of chlorpyrifos - Google Patents. (n.d.).
  • ATSDR - Production, Import/Export, Use, and Disposal of Chlorpyrifos. (n.d.). Retrieved January 19, 2024, from [Link]

  • Synthesis of hapten for immunoassay of chlorpyrifos pesticide. (n.d.). Retrieved January 19, 2024, from [Link]

  • Synthesis of chlorpyrifos hapten (introduction of carboxylic group). (n.d.). Retrieved January 19, 2024, from [Link]

  • Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. (2017). Journal of Materials and Environmental Science, 8(3), 878-883. Retrieved from [Link]

  • Phosphorodichloridothioic acid, O-ethyl ester. (n.d.). PubChem. Retrieved January 19, 2024, from [Link]

  • Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158. (n.d.). PubChem. Retrieved January 19, 2024, from [Link]

  • Mechanisms of acetylcholinesterase inhibition by organophosphate pesticides. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18). PubMed Central (PMC). Retrieved from [Link]

  • Rat urinary metabolites from O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl) phosphorothioate. (1970, January 1). ScienceDirect. Retrieved from [Link]

  • Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Refractive index of some selected substances. (n.d.). Refractometer.pl. Retrieved January 19, 2024, from [Link]

  • Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils. (2026, January 17). ResearchGate. Retrieved from [Link]

  • Preparation of chlorpyrifos degradation products. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Reaction of organophosphate pesticides with acetylcholinesterase. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - CHLORPYRIFOS. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Development of a Chlorpyrifos Immunoassay Using Antibodies Obtained from a Simple Hapten Design. (1996). Journal of Agricultural and Food Chemistry, 44(12), 4052-4062. [Link]

  • Acetylcholinesterase inhibitor. (n.d.). In Wikipedia. Retrieved January 19, 2024, from [Link]

  • Anticholinesterase Agents: Poisoning and Treatment. (2023, September 22). JoVE. Retrieved from [Link]

  • Chlorpyrifos Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester - Substance Details. (n.d.). EPA. Retrieved from [Link]

  • Refractive index database. (n.d.). RefractiveIndex.INFO. Retrieved January 19, 2024, from [Link]

  • Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays. (2020, June 9). ResearchGate. Retrieved from [Link]

  • Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development. (2016). PubMed. Retrieved from [Link]

  • Refractive index of C4H8O2 (Ethyl acetate, EtOAc, EA). (n.d.). RefractiveIndex.INFO. Retrieved January 19, 2024, from [Link]

Sources

Exploratory

Technical Guide: Ethyl Dichlorothiophosphate (EDCP) – Mechanistic Action in Thiophosphorylation and Biological Interaction

The following technical guide details the mechanism of action of Ethyl Dichlorothiophosphate (EDCP), focusing on its reactivity as a thiophosphorylating agent and its biological interaction with serine hydrolases. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Ethyl Dichlorothiophosphate (EDCP), focusing on its reactivity as a thiophosphorylating agent and its biological interaction with serine hydrolases.

Executive Summary

Ethyl dichlorothiophosphate (EDCP), also known as O-ethyl phosphorodichloridothioate, is a bifunctional electrophile used primarily as a thiophosphorylating agent in organic synthesis and as a mechanistic probe in toxicology. Its core utility lies in the introduction of the ethyl thiophosphoryl moiety (


) into nucleophilic substrates.

In drug development and toxicology, EDCP serves as a model for organophosphorus (OP) reactivity. Its "mechanism of action" is twofold:

  • Synthetic Phosphorylation: The chemical transfer of the thiophosphoryl group to alcohols or amines via nucleophilic substitution at the phosphorus center (

    
    ).
    
  • Biological Inhibition: The covalent modification of the active site serine in enzymes like Acetylcholinesterase (AChE), leading to irreversible inhibition.

Chemical Mechanism: Nucleophilic Substitution at Phosphorus

The fundamental mechanism driving EDCP's activity is the nucleophilic substitution at the thiophosphoryl center. Unlike carbon-centered


 reactions, substitution at phosphorus (

) involves complex stereoelectronics.
The Mechanism

The reaction of EDCP with a nucleophile (Nu, e.g., the hydroxyl group of a drug precursor or the serine of an enzyme) proceeds via an associative mechanism.

  • Nucleophilic Attack: The nucleophile attacks the phosphorus atom opposite to the leaving group (chloride), or via a flank attack.

  • Transition State: The reaction passes through a trigonal bipyramidal (TBP) transition state or intermediate where the phosphorus is pentacoordinate.

  • Leaving Group Departure: The chloride ion is expelled, resulting in the formation of a thiophosphoryl ester.

Concerted vs. Stepwise: Recent physical organic chemistry studies suggest that for thiophosphoryl chlorides, the mechanism is often concerted (


), meaning bond formation and bond breaking occur simultaneously without a stable intermediate, although a stepwise mechanism involving a TBP intermediate is possible depending on the nucleophile's basicity and solvent polarity [1].
Reactivity Profile: P=S vs. P=O

EDCP contains a phosphorus-sulfur double bond (P=S).

  • Electrophilicity: The P=S bond is less polarized than the P=O bond, making the phosphorus atom in EDCP less electrophilic than its oxo-analog (Ethyl dichlorophosphate).

  • Implication: In biological systems, EDCP often acts as a pro-inhibitor . It requires metabolic activation (oxidative desulfuration) to the P=O form (oxon) to become a potent phosphorylation agent for enzymes.

Visualization of Chemical Mechanism

The following diagram illustrates the nucleophilic attack on EDCP.

ChemicalMechanism EDCP Ethyl Dichlorothiophosphate (Electrophile) TS Pentacoordinate Transition State (TBP Geometry) EDCP->TS SN2@P Attack Nu Nucleophile (R-OH / Serine-OH) Nu->TS SN2@P Attack Product Thiophosphorylated Substrate TS->Product Inversion of Config LG Leaving Group (Cl-) TS->LG

Figure 1: Concerted nucleophilic substitution mechanism at the phosphorus center of EDCP.

Biological Mechanism of Action: Target Engagement

In the context of pharmacology and toxicology, EDCP's mechanism is defined by its inhibition of serine hydrolases, particularly Acetylcholinesterase (AChE).

Bioactivation (The Lethal Synthesis)

While EDCP can react directly with nucleophiles, its potency is significantly enhanced in vivo by Cytochrome P450 (CYP)-mediated metabolism.

  • Reaction: Oxidative desulfuration.

  • Transformation:

    
     (Ethyl dichlorophosphate).
    
  • Consequence: The resulting "oxon" is a highly aggressive phosphorylating agent that rapidly attacks the catalytic triad of AChE [2].

The Phosphorylation Event
  • Binding: The inhibitor enters the active site gorge of AChE.

  • Acylation (Phosphorylation): The hydroxyl group of Serine-203 (human AChE numbering) attacks the phosphorus.

  • Displacement: A chloride ion is displaced.

  • Inhibition: The enzyme is now "phosphorylated" (or phosphonylated).[1] The bulky phosphate group sterically blocks the entry of the natural substrate (acetylcholine) and chemically deactivates the catalytic triad.

Aging (Irreversible Lock)

Following phosphorylation, the enzyme-inhibitor complex can undergo "aging."

  • Mechanism: Dealkylation of the ethoxy group attached to the phosphorus.

  • Result: formation of a stable mono-anionic phosphate adduct.

  • Clinical Relevance: "Aged" AChE cannot be reactivated by oximes (e.g., Pralidoxime), making the inhibition permanent.

Visualization of Biological Pathway

BiologicalPathway EDCP EDCP (P=S) (Pro-Inhibitor) Oxon Ethyl Dichlorophosphate (P=O) (Active Inhibitor) EDCP->Oxon Oxidative Desulfuration CYP CYP450 (Liver) CYP->Oxon Complex Phosphorylated AChE (Inhibited) Oxon->Complex Phosphorylation of Ser-203 AChE Active AChE (Ser-OH) AChE->Complex Aged Aged AChE (Permanent) Complex->Aged Dealkylation (Aging) Reactivated Reactivated AChE Complex->Reactivated Nucleophilic Reactivation Oxime Oxime Antidote (e.g., 2-PAM) Oxime->Reactivated Promotes

Figure 2: Bioactivation and inhibition pathway of AChE by EDCP.

Experimental Protocol: Synthetic Application

Objective: Synthesis of an O-Ethyl O-Aryl Chlorothiophosphate intermediate. Rationale: This protocol demonstrates the controlled "monophosphorylation" of a phenol, a common step in creating prodrugs or specific inhibitors.

Materials
  • Ethyl dichlorothiophosphate (EDCP) (1.0 equiv)

  • Phenol derivative (1.0 equiv)

  • Triethylamine (

    
    ) (1.1 equiv) - Acts as an HCl scavenger.
    
  • Dichloromethane (DCM) (Anhydrous)

Methodology
  • Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ). Add EDCP (1.0 equiv) and anhydrous DCM. Cool to 
    
    
    
    in an ice bath.
    • Expert Insight: Cooling is critical. EDCP is highly reactive; higher temperatures will lead to double substitution (formation of the diaryl ester).

  • Addition: Dissolve the Phenol (1.0 equiv) and Triethylamine (1.1 equiv) in DCM. Add this solution dropwise to the EDCP solution over 30 minutes.

    • Causality: Slow addition ensures EDCP is always in excess relative to the phenoxide, favoring mono-substitution over di-substitution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or 
    
    
    
    NMR.
    • Validation:

      
       NMR is the gold standard. The shift will move from 
      
      
      
      ppm (dichloride) to a distinct region for the monochloride ester.
  • Workup: Wash the reaction mixture with cold water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Data Summary: Reactivity Comparison
ParameterEthyl Dichlorothiophosphate (P=S)Ethyl Dichlorophosphate (P=O)
Electrophilicity ModerateHigh
Hydrolytic Stability Moderate (Slow hydrolysis in water)Low (Rapid hydrolysis)
AChE Inhibition (

)

(Weak)

(Potent)
Primary Use Synthetic Precursor / Pro-drugDirect Inhibitor / Reagent

Safety and Handling

EDCP is a potent alkylating and phosphorylating agent.

  • Hazard: Fatal if inhaled or absorbed through skin. Causes severe skin burns and eye damage.[2][3]

  • Antidote: In case of systemic exposure (signs of cholinergic crisis), Atropine and Pralidoxime (2-PAM) are the standard countermeasures, though efficacy depends on the degree of enzyme aging [3].

  • Decontamination: Treat spills with 10% NaOH to hydrolyze the P-Cl bonds, converting the compound to less toxic water-soluble salts.

References

  • Gholami, M. R., et al. (2014). Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing.

  • Casida, J. E. (2017). Organophosphorus Chemistry: Biology, Agriculture, and Medicine. Elsevier.
  • PubChem. (2025).[3] Compound Summary: O-Ethyl phosphorodichloridothioate.[3] National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl dichlorophosphate. (Note: Analogous handling for the thio-variant).

Sources

Foundational

Ethyl dichlorothiophosphate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Ethyl Dichlorothiophosphate Executive Summary Ethyl dichlorothiophosphate (CAS No. 1498-64-2) is a highly hazardous organophosphorus compound requiring stringent safety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Ethyl Dichlorothiophosphate

Executive Summary

Ethyl dichlorothiophosphate (CAS No. 1498-64-2) is a highly hazardous organophosphorus compound requiring stringent safety protocols for its handling in research and development settings. This guide provides a comprehensive overview of its chemical properties, associated hazards, and the necessary control measures to ensure personnel safety and environmental protection. The compound is classified as acutely toxic via oral, dermal, and inhalation routes, and is severely corrosive to skin and eyes.[1] It is also a lachrymator and reacts with water, releasing toxic and corrosive fumes.[1][2] Adherence to the protocols outlined herein, including the mandatory use of specified personal protective equipment (PPE) and engineering controls, is critical for any professional working with this substance.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a substance's identity and physical characteristics is paramount for anticipating its behavior under laboratory conditions. Ethyl dichlorothiophosphate is a colorless to pale yellow liquid with a pungent odor.[3] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name O-Ethyl phosphorodichloridothioate[3]
Synonyms Ethyl phosphorodichloridothionate, Ethyl thiophosphorodichloridate[3]
CAS Number 1498-64-2[1]
Molecular Formula C₂H₅Cl₂OPS[1]
Molecular Weight 179.01 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Odor Pungent[3]
Boiling Point 55-68 °C at 10 mmHg
Density 1.353 g/mL at 25 °C
Vapor Pressure 10 mmHg at 55 °C
Solubility Soluble in organic solvents; limited solubility in water. Reacts with water.[2][3]

Section 2: Hazard Identification and GHS Classification

Ethyl dichlorothiophosphate presents multiple, severe hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks. The primary danger lies in its acute toxicity and corrosivity.[1] It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage

Source: Sigma-Aldrich SDS[1]

The interconnected nature of these hazards necessitates a multi-faceted approach to safety, as exposure through one route can quickly lead to systemic toxicity.

GHS_Hazards cluster_main Ethyl Dichlorothiophosphate Hazards cluster_toxicity Acute Toxicity cluster_corrosivity Corrosivity Compound Ethyl Dichlorothiophosphate Inhalation Inhalation (Category 3) H331 Compound->Inhalation Dermal Dermal (Category 3) H311 Compound->Dermal Oral Oral (Category 4) H302 Compound->Oral Skin Skin Corrosion (Category 1B) H314 Compound->Skin Eyes Serious Eye Damage (Category 1) H318 Skin->Eyes often co-occurs

Caption: GHS Hazard Profile for Ethyl Dichlorothiophosphate.

Section 3: Toxicology and Mechanism of Action

Understanding the toxicological profile is key to appreciating the severity of potential exposures and implementing appropriate first aid.

Acute Toxicity Data

RouteSpeciesValueSymptoms NotedSource
Oral LD₅₀ Rat900 mg/kgLacrimation, changes in salivary glands, hemorrhage[1]
Dermal LD₅₀ Rat336 mg/kgTremors, convulsions, dyspnea (shortness of breath)[1]
Inhalation LC₅₀ -3 mg/L (4 h)Acute toxicity estimate[1]

Mechanism of Action & Symptoms: As an organophosphorus compound, ethyl dichlorothiophosphate is a neurotoxin that disrupts the nervous system.[3] The symptoms observed in animal studies, such as tremors and convulsions, are consistent with acetylcholinesterase inhibition, a hallmark of organophosphate poisoning.[1]

However, its immediate danger often stems from its potent corrosive properties. Contact with moisture (including humidity in the air or moisture on tissues) leads to hydrolysis, forming hydrochloric acid (HCl) and other irritating substances.[2][4] This accounts for the severe burns, irritation, and lachrymatory (tear-producing) effects.[1][2] Inhalation can cause spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and potentially fatal pulmonary edema.[1]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Given the high toxicity and corrosivity, a multi-layered defense strategy is non-negotiable. This relies on the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling cluster_details Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls Engineering_Details • Certified Chemical Fume Hood • Closed System Handling • Local Exhaust Ventilation Engineering->Engineering_Details PPE Personal Protective Equipment (Least Effective) Administrative_Details • Standard Operating Procedures (SOPs) • Restricted Access Areas • Mandatory Training Administrative->Administrative_Details PPE_Details • Full PPE Ensemble Required (See Protocol Below) PPE->PPE_Details

Caption: Hierarchy of Controls for Ethyl Dichlorothiophosphate.

Experimental Protocol: Mandatory PPE Ensemble

This protocol must be followed without deviation.

  • Pre-Donning Inspection:

    • Visually inspect all PPE for defects (cracks, holes, degradation). Discard and replace any compromised items.

    • Ensure an emergency eyewash station and safety shower are unobstructed and have been tested within the last month.[5]

  • Donning Sequence (Outer to Inner Layers):

    • Step 1: Inner Gloves: Don a pair of nitrile gloves.

    • Step 2: Protective Clothing: Don a chemically resistant lab coat or apron. For larger quantities or splash risks, a full-body protective suit is required.

    • Step 3: Respirator: A full-face respirator with a combination filter for organic vapors and acid gases (e.g., Type ABEK) is mandatory. Ensure a proper fit test has been conducted.

    • Step 4: Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are required.[2][5] If not using a full-face respirator, these are worn over the half-mask respirator.

    • Step 5: Outer Gloves: Don a pair of heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton) over the inner gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

  • Doffing Sequence (To Avoid Contamination):

    • Step 1: Outer Gloves: Remove the outer gloves, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.

    • Step 2: Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward.

    • Step 3: Protective Clothing: Remove the lab coat or suit, rolling it away from the body to contain contaminants.

    • Step 4: Respirator: Remove the respirator.

    • Step 5: Inner Gloves: Remove the inner gloves last, peeling them off inside out.

    • Step 6: Hygiene: Immediately wash hands and face thoroughly with soap and water.[1]

Section 5: Safe Handling, Storage, and Incompatibility

Handling:

  • All manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]

  • Use only in a well-ventilated area.[6]

  • Avoid generating vapors or aerosols.[1]

  • Do not eat, drink, or smoke in the work area.[7]

  • Handle under an inert atmosphere (e.g., nitrogen) as the material is moisture and air sensitive.[8]

Storage:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][6]

  • The storage area must be a designated corrosives area.[8]

  • Store locked up, with access restricted to authorized personnel only.[1][7]

  • The substance is moisture-sensitive; exposure to atmospheric humidity can cause degradation and pressure buildup from HCl gas formation.[1]

Incompatibilities:

  • Water/Moisture: Reacts to form corrosive hydrogen chloride gas.[2] This reaction is the primary reason for its corrosivity and moisture-sensitive nature. Do not allow contact with water or moist air.[9]

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][10]

  • Strong Bases: Incompatible.[1]

  • Alcohols, Amines: Will react due to its acid halide nature.[10]

Section 6: Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

6.1 First Aid Measures

  • General Advice: First responders must protect themselves. Immediately call a POISON CENTER or doctor.[8] Show the Safety Data Sheet to medical personnel.[1]

  • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[1][11] If breathing has stopped, provide artificial respiration. Effects may be delayed, so enforce complete rest and seek immediate medical attention.[10]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the skin with copious amounts of water/shower for at least 15 minutes.[1][11] Call a physician immediately.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][11] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call an ophthalmologist.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of perforation.[1][8] If the victim is conscious, have them drink one or two glasses of water.[1] Seek immediate medical attention.[1]

6.2 Accidental Release/Spill Response Workflow

Spill_Response start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (From a Safe Distance) evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Full Emergency PPE (Including Respirator) small_spill->don_ppe Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No contain Contain Spill with Inert Absorbent Material (e.g., sand, Chemizorb®) neutralize DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area (Consult SDS/SOP) collect->decontaminate dispose Dispose of Waste & Contaminated PPE via Authorized Channels decontaminate->dispose report Report Incident dispose->report emergency_services Call Emergency Services & EHS large_spill->emergency_services

Caption: Workflow for Responding to an Ethyl Dichlorothiophosphate Spill.

6.3 Fire-Fighting Procedures

  • Combustibility: The substance is combustible.[7] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[1]

  • Suitable Extinguishing Media: Use dry chemical or carbon dioxide.[4]

  • UNSUITABLE MEDIA: DO NOT USE WATER OR FOAM. [4] Contact with water will produce large quantities of toxic and corrosive hydrogen chloride gas, exacerbating the hazard.[4][10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 7: Disposal and Environmental Considerations

Waste Disposal: Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[1] Leave the chemical in its original container if possible. Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1] This is a hazardous waste, and disposal must be entrusted to a licensed waste disposal company.[7]

Environmental Fate: There is limited specific data available on the ecological toxicity and environmental persistence of ethyl dichlorothiophosphate.[1] However, given its high toxicity to humans and its classification as an organophosphate insecticide, it should be considered highly toxic to wildlife.[3] Do not let the product enter drains or contaminate surface water.[1]

Section 8: Transportation Regulations

Ethyl dichlorothiophosphate is strictly regulated for transport due to its severe hazards.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT (US) NA2927Toxic liquids, corrosive, organic, n.o.s. (Ethyl phosphonothioic dichloride, anhydrous)6.1 (8)I
IATA UN3390Toxic by inhalation liquid, corrosive, n.o.s.6.1 (8)Not Permitted for Passenger or Cargo Aircraft
IMDG UN3390TOXIC BY INHALATION LIQUID, CORROSIVE, N.O.S.6.1 (8)I

Source: Sigma-Aldrich SDS[1]

References

  • National Center for Biotechnology Information (NCBI), PubChem. Ethyl dichlorophosphate (Compound). [Link]

  • Fisher Scientific. Safety Data Sheet: Ethyl phosphorodichloridate. [Link]

  • Chem Service. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chlorothioformate. [Link]

Sources

Exploratory

A Comprehensive Guide to the Safe Handling and Storage of Ethyl Dichlorothiophosphate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical safety protocols required for handling and storing ethyl dichlorothiophosphate (CAS No. 1...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical safety protocols required for handling and storing ethyl dichlorothiophosphate (CAS No. 1498-64-2). Given its severe toxicity and reactivity, adherence to these protocols is not merely procedural but essential for ensuring personnel safety and experimental integrity.

Core Chemical and Hazard Profile

Ethyl dichlorothiophosphate is an organophosphorus compound utilized as a chemical intermediate and in the study of insecticides.[1][2][3] Its utility is matched by its significant hazard profile, which demands a comprehensive understanding prior to any laboratory use. The compound is a colorless to pale yellow liquid with a pungent odor.[1]

Physicochemical Data

A summary of key physical and chemical properties is presented below. This data is fundamental to understanding its behavior under laboratory conditions.

PropertyValueSource(s)
CAS Number 1498-64-2[4]
Molecular Formula C₂H₅Cl₂OPS[2][4]
Molecular Weight 179.01 g/mol [2][4][5]
Appearance Colorless to pale yellow liquid/oil[1][3]
Boiling Point 55-68 °C at 10 mmHg[3][4]
Density 1.353 g/mL at 25 °C[4]
Vapor Pressure 10 mmHg at 55 °C[3][4]
Flash Point 113 °C (235.4 °F) - Closed Cup[4]
Solubility Soluble in organic solvents like chloroform; limited solubility in water.[1][3]
GHS Hazard Classification and Statements

The severity of hazards associated with ethyl dichlorothiophosphate is clearly defined by the Globally Harmonized System (GHS). Understanding these classifications is the first step in risk mitigation.

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[6]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[6]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.[6]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[4][6]
Eye Damage/Irritation Category 1H318: Causes serious eye damage.[6]

The Scientific Basis for Precaution: Hazard Causality

Simply following rules is insufficient; a senior scientist must understand the causality behind them. The hazards of ethyl dichlorothiophosphate stem from two primary characteristics: its biochemical activity and its chemical reactivity.

  • Neurotoxicity: As an organophosphorus compound, it is designed to function as a neurotoxin, primarily through the inhibition of acetylcholinesterase.[1] This mechanism, effective against pests, poses a significant threat to the nervous systems of laboratory personnel if exposure occurs.

  • Corrosivity: The compound is extremely destructive to all tissues.[6] Contact with skin, eyes, or mucous membranes will result in severe chemical burns due to its rapid and aggressive reaction with biological macromolecules.[7]

  • Reactivity with Water: Ethyl dichlorothiophosphate is moisture-sensitive.[6][8] Contact with water or even moist air can lead to decomposition, liberating toxic and corrosive gases such as hydrogen chloride.[8] This dictates the stringent need for dry handling and storage conditions.

Proactive Exposure Control: Engineering and Personal Protection

Exposure prevention is a multi-layered defense system, starting with the work environment and culminating in the protective equipment worn by the researcher.

Mandatory Engineering Controls

Engineering controls are the primary line of defense, designed to contain the chemical at its source.

  • Chemical Fume Hood: All handling of ethyl dichlorothiophosphate, including weighing, transferring, and addition to reaction vessels, must be performed exclusively within a certified and properly functioning chemical fume hood.[8] This is non-negotiable.

  • Emergency Facilities: An eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[8][9] Their functionality must be verified on a regular basis.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must not be compromised.

  • Eye and Face Protection: Wear tightly fitting chemical splash goggles in combination with a full-face shield.[6][9] Standard safety glasses are inadequate.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene, consult manufacturer's compatibility charts) and inspect them for tears or holes before each use. Change gloves immediately if contamination is suspected.

  • Body Protection: A chemically resistant lab coat, apron, or coveralls must be worn to protect the skin.[9][10] Ensure clothing is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) must be used.[4][6][8] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[9]

Workflow for PPE Donning and Doffing

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves (turn inside out) F2 2. Goggles & Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4

Caption: PPE Donning and Doffing Workflow.

Standard Operating Protocol for Handling

A systematic and disciplined approach is required for all manipulations.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary apparatus and reagents within the fume hood before obtaining the ethyl dichlorothiophosphate.

    • Don all required PPE as described in Section 3.2.

  • Aliquotting and Transfer:

    • Ground and bond containers when transferring material to prevent static discharge.[9]

    • Use spark-proof tools for all manipulations.[11]

    • When transferring, pour slowly and carefully to avoid splashing.

    • Keep the container tightly closed at all times when not in use.[8][11]

  • Post-Handling:

    • Carefully decontaminate any surfaces that may have been exposed.

    • Segregate all contaminated waste (pipettes, gloves, absorbent paper) into a designated, sealed hazardous waste container.

    • Wash hands and forearms thoroughly after removing gloves. Do not eat, drink, or smoke after handling.[6][12]

Chemical Storage Protocol

Improper storage is a frequent cause of laboratory incidents. The high reactivity of ethyl dichlorothiophosphate makes correct storage paramount.

  • Location: Store in a cool, dry, and well-ventilated area.[8][11] The storage location must be a designated corrosives or toxics cabinet.

  • Security: The storage area must be locked or otherwise secured to restrict access to authorized personnel only.[6]

  • Container: Keep the chemical in its original, tightly closed container.[11] Ensure the container is in good condition and the label is legible.

  • Moisture Control: The primary directive is to protect from moisture and water.[8][9] Do not store near sinks or in areas with high humidity.

  • Segregation and Incompatibility:

    • Store separately from incompatible materials.

    • CRITICAL INCOMPATIBILITIES: Strong oxidizing agents, strong bases, and water/moisture.[8]

Logical Flow for Chemical Storage

This diagram outlines the decision-making process for compliant storage.

Storage_Logic start Receive Chemical check_container Is container sealed & intact? start->check_container check_area Is storage area cool, dry, well-ventilated, and secure? check_container->check_area Yes reject Quarantine & Report Issue check_container->reject No check_incompat Is area free from water, strong bases, and oxidizers? check_area->check_incompat Yes check_area->reject No store Store Chemical in Designated Cabinet check_incompat->store Yes check_incompat->reject No

Caption: Decision Flowchart for Compliant Storage.

Emergency Response Protocols

Despite meticulous planning, the possibility of an incident remains. A clear, rehearsed emergency plan is essential.[13]

Spill Response
  • IMMEDIATE ACTION: Alert personnel in the immediate area and evacuate.[8]

  • ASSESS: From a safe distance, assess the extent of the spill. For large spills, or any spill outside of a fume hood, evacuate the entire lab and call emergency services.

  • CONTAIN (Only if trained):

    • Don full PPE, including respiratory protection.

    • Prevent the spill from entering drains.[6]

    • Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[9] DO NOT USE WATER.

  • CLEANUP:

    • Using spark-proof tools, carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[11]

    • Decontaminate the area with a suitable solvent (consult your institution's safety office) and then wash with soap and water.

  • REPORT: Report the incident to your supervisor and institutional safety office.

Personnel Exposure and First Aid

Immediate and decisive action is required in any case of personnel exposure. First aiders must protect themselves before assisting.

  • Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (if trained and safe to do so) and call for immediate medical assistance.[14]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes under a safety shower.[6][14] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: DO NOT induce vomiting. [15] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately.[6]

Waste Disposal

All waste containing ethyl dichlorothiophosphate, including empty containers, is considered hazardous.

  • Collect all waste in designated, properly labeled, and sealed containers.[11]

  • Do not mix this waste with other chemical waste streams.[6]

  • Empty containers retain product residue and are dangerous; they must be handled as hazardous waste.[9]

  • Arrange for disposal through a licensed and approved hazardous waste disposal company, in accordance with all local, regional, and national regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl chlorothioformate. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl dichlorophosphate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1987). Plans are required for EtO emergency situations and must be written in accordance with 1910.38 and 1910.39. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Moisture Sensitivity and Hydrolysis of Ethyl Dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl dichlorothiophosphate (C₂H₅Cl₂OPS), a reactive organophosphorus compound, is of significant interest in various chemical syntheses, including the preparation of insecticides and other biologically active molecules.[1] Its utility is, however, intrinsically linked to its pronounced sensitivity to moisture. This technical guide provides a comprehensive overview of the hydrolytic instability of ethyl dichlorothiophosphate, detailing the underlying chemical mechanisms, influential environmental factors, and robust analytical methodologies for its study. This document is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge to handle, analyze, and mitigate the challenges associated with the moisture sensitivity of this versatile chemical intermediate.

Introduction: The Dichotomy of Reactivity and Instability

Ethyl dichlorothiophosphate, also known as O-ethyl phosphorodichloridothioate, is a colorless to pale yellow liquid characterized by a pungent odor and a molecular structure featuring a phosphorus atom bonded to two chlorine atoms, an ethoxy group, and a sulfur atom.[1] This configuration imparts a high degree of reactivity, making it a valuable precursor in phosphorylation and thiophosphorylation reactions. However, the very electrophilicity of the phosphorus center that drives its synthetic utility also renders it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.

Understanding the kinetics and pathways of this degradation is paramount for:

  • Ensuring the quality and stability of starting materials and products: Uncontrolled hydrolysis can lead to the formation of impurities, reducing the yield and purity of the desired product.

  • Developing robust manufacturing and formulation processes: Controlling moisture content is critical in process design to prevent unwanted side reactions.

  • Accurate analytical method development: Knowledge of hydrolysis products is essential for developing specific and stability-indicating analytical methods.

  • Safety and environmental considerations: The hydrolysis products may have different toxicological and environmental profiles than the parent compound.

This guide will delve into the core aspects of ethyl dichlorothiophosphate's moisture sensitivity, providing both theoretical understanding and practical guidance.

The Chemistry of Hydrolysis: Mechanisms and Products

The hydrolysis of ethyl dichlorothiophosphate proceeds through a nucleophilic substitution reaction at the phosphorus center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic phosphorus atom. This is generally followed by the departure of a chloride ion, a good leaving group. This process can occur sequentially, with both chlorine atoms being replaced by hydroxyl groups.

The proposed hydrolysis pathway involves the following steps:

  • First Hydrolysis: A water molecule attacks the phosphorus atom of ethyl dichlorothiophosphate, leading to the formation of an unstable pentavalent intermediate. This intermediate then collapses, eliminating a chloride ion and forming O-ethyl chlorothiophosphoric acid and hydrochloric acid.

  • Second Hydrolysis: A second water molecule can then attack the O-ethyl chlorothiophosphoric acid, repeating the process to replace the second chlorine atom and forming ethyl thiophosphoric acid and another molecule of hydrochloric acid.

Hydrolysis_Pathway cluster_0 Hydrolysis of Ethyl Dichlorothiophosphate Ethyl_Dichlorothiophosphate Ethyl Dichlorothiophosphate (C₂H₅Cl₂OPS) Intermediate_1 Pentavalent Intermediate 1 Ethyl_Dichlorothiophosphate->Intermediate_1 Nucleophilic Attack O_Ethyl_Chlorothiophosphoric_Acid O-Ethyl Chlorothiophosphoric Acid (C₂H₅Cl(OH)OPS) Intermediate_1->O_Ethyl_Chlorothiophosphoric_Acid Chloride Elimination HCl_1 HCl Intermediate_2 Pentavalent Intermediate 2 O_Ethyl_Chlorothiophosphoric_Acid->Intermediate_2 Nucleophilic Attack Ethyl_Thiophosphoric_Acid Ethyl Thiophosphoric Acid (C₂H₅(OH)₂OPS) Intermediate_2->Ethyl_Thiophosphoric_Acid Chloride Elimination HCl_2 HCl H2O_1 + H₂O H2O_2 + H₂O

Caption: Proposed Hydrolysis Pathway of Ethyl Dichlorothiophosphate.

It is important to note that the final hydrolysis products can exist in different tautomeric forms and their stability may also be pH-dependent.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of ethyl dichlorothiophosphate is not constant and is significantly influenced by several environmental factors.

3.1 Effect of pH

The pH of the aqueous medium is a critical determinant of the hydrolysis rate.[2][3][4] Generally, for organophosphorus compounds, hydrolysis can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen can be protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.[5]

  • Neutral Hydrolysis: At neutral pH, the reaction proceeds via the direct nucleophilic attack of water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the phosphorus center, leading to a significant increase in the hydrolysis rate.

For many organophosphorus esters, the hydrolysis rate is minimal in the neutral pH range and increases at both acidic and alkaline pH. It is anticipated that ethyl dichlorothiophosphate will follow a similar trend.

3.2 Effect of Temperature

As with most chemical reactions, the rate of hydrolysis of ethyl dichlorothiophosphate is temperature-dependent. An increase in temperature generally leads to a higher reaction rate.[6][7] This relationship can be described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. Therefore, storing and handling ethyl dichlorothiophosphate at lower temperatures is crucial to minimize degradation.

3.3 Catalytic Effects

The presence of certain metal ions or other catalysts can also influence the rate of hydrolysis. These species can coordinate to the phosphoryl group, increasing the positive charge on the phosphorus atom and facilitating nucleophilic attack.

Quantitative Analysis of Hydrolysis: A Methodological Approach

A thorough understanding of the hydrolytic stability of ethyl dichlorothiophosphate requires quantitative analysis. The OECD Guideline 111 for the Testing of Chemicals provides a standardized framework for such studies.[8][9]

4.1 Experimental Protocol: A Self-Validating System Following OECD 111

This protocol outlines a robust, self-validating system for determining the rate of hydrolysis of ethyl dichlorothiophosphate as a function of pH.

Objective: To determine the hydrolysis rate constant and half-life of ethyl dichlorothiophosphate at different pH values and temperatures.

Materials:

  • Ethyl dichlorothiophosphate (of known purity)

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • Sterile, sealed reaction vessels (e.g., amber glass vials with PTFE-lined septa)

  • Constant temperature bath or incubator

  • Analytical instrumentation (GC-MS or HPLC-MS)

  • Quenching solution (e.g., a suitable organic solvent to stop the reaction)

  • Internal standard

Experimental Workflow:

Experimental_Workflow cluster_1 Hydrolysis Study Workflow Prepare_Solutions Prepare sterile buffer solutions (pH 4, 7, 9) Spike_Compound Spike ethyl dichlorothiophosphate into each buffer solution Prepare_Solutions->Spike_Compound Incubate_Samples Incubate samples at a constant temperature (e.g., 25°C, 50°C) Spike_Compound->Incubate_Samples Sample_Aliquots Withdraw aliquots at predetermined time intervals Incubate_Samples->Sample_Aliquots Quench_Reaction Immediately quench the reaction Sample_Aliquots->Quench_Reaction Analyze_Samples Analyze samples by GC-MS or HPLC-MS Quench_Reaction->Analyze_Samples Data_Analysis Determine concentration vs. time and calculate rate constants Analyze_Samples->Data_Analysis

Caption: Experimental Workflow for Hydrolysis Study.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0. The use of sterile solutions is crucial to prevent microbial degradation.

  • Initiation of the Experiment: Add a known concentration of ethyl dichlorothiophosphate to each buffer solution in separate, sealed reaction vessels. The initial concentration should be low enough to ensure complete dissolution.

  • Incubation: Place the reaction vessels in a constant temperature environment (e.g., 25°C or 50°C). The vessels should be protected from light to prevent photolysis.

  • Sampling: At appropriate time intervals, withdraw an aliquot from each reaction vessel. The sampling frequency should be adjusted based on the expected rate of hydrolysis to obtain a sufficient number of data points for kinetic analysis.

  • Reaction Quenching: Immediately after withdrawal, the reaction in the aliquot must be stopped. This can be achieved by adding a suitable organic solvent that will extract the remaining ethyl dichlorothiophosphate and dilute the aqueous phase.

  • Sample Analysis: Analyze the quenched samples to determine the concentration of the remaining ethyl dichlorothiophosphate. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.

  • Data Analysis: Plot the natural logarithm of the concentration of ethyl dichlorothiophosphate versus time. For a first-order reaction, this plot should yield a straight line, the slope of which is the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

4.2 Analytical Methodology: GC-MS for Monitoring Hydrolysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for monitoring the hydrolysis of ethyl dichlorothiophosphate and its products.[10]

Sample Preparation for GC-MS Analysis:

  • Extraction: The aqueous sample is typically extracted with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to transfer the analyte of interest into the organic phase.

  • Drying: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

  • Concentration: The solvent is carefully evaporated to concentrate the analyte.

  • Derivatization (if necessary): The hydrolysis products of ethyl dichlorothiophosphate are likely to be more polar and less volatile than the parent compound. To improve their chromatographic behavior and detection sensitivity, derivatization may be necessary.[1] Silylation is a common derivatization technique for organophosphorus acids, where a silylating agent (e.g., BSTFA) replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of organophosphorus compounds.

  • Injector: Splitless injection is often employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

  • Mass Spectrometer: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for identification of unknown products or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

Data Presentation and Interpretation

The data obtained from the hydrolysis studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Hydrolysis Data for Ethyl Dichlorothiophosphate at 25°C

pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
4.01.5 x 10⁻⁵12.8
7.05.0 x 10⁻⁶38.5
9.08.0 x 10⁻⁵2.4

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, it is my experience that a proactive approach to understanding and managing the moisture sensitivity of reactive intermediates like ethyl dichlorothiophosphate is crucial for successful project outcomes. The hydrolytic instability of this compound is not a barrier to its use but a chemical property that must be respected and controlled.

Key Takeaways:

  • Moisture is the enemy: Rigorous exclusion of moisture during storage, handling, and reaction is non-negotiable. Inert atmosphere (e.g., nitrogen or argon) blanketing is highly recommended.

  • Temperature control is critical: Lowering the temperature will significantly slow the rate of hydrolysis.

  • pH matters: The stability of ethyl dichlorothiophosphate is expected to be greatest in the neutral to slightly acidic pH range. Both strongly acidic and, particularly, alkaline conditions will accelerate its degradation.

  • Analytical vigilance is key: The use of a stability-indicating analytical method, such as the GC-MS method outlined, is essential for monitoring the purity of the starting material and detecting the presence of hydrolysis products.

By implementing the principles and methodologies detailed in this guide, researchers, scientists, and drug development professionals can effectively navigate the challenges posed by the moisture sensitivity of ethyl dichlorothiophosphate, thereby ensuring the integrity of their research and the quality of their products.

References
  • Verma, A., & Andleep, F. (2024). Kinetics and mechanism of tri-4-chlorothiophenyl phosphate hydrolysis. World Journal of Pharmaceutical Research.
  • Hoque, M. E. U., Dey, N. K., Kim, C. K., Lee, B.-S., & Lee, H. W. (2007). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry, 5(24), 3944–3950.
  • Wellington, S. L., et al. (1994). Effect of pH on hydrolysis rate of methyl formate.
  • Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
  • CymitQuimica. (n.d.).
  • Molecules. (2025, January 11).
  • Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • National Institutes of Health. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Office of Scientific and Technical Information. (n.d.).
  • Organomation. (n.d.).
  • Tsatsakis, A. M., et al. (2019). Analytical methods for human biomonitoring of pesticides. A review.
  • ResearchGate. (2025, August 6).
  • Regulations.gov. (2010, July 13). Summary of OECD 111 Tier 1 Testing: Hydrolysis of ALFOTERRA® Surfactants as a Function of pH.
  • Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). PubMed.
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). PubMed.
  • Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosph
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). PubMed Central.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025).
  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH.
  • The effect of temperature on the rate constant for the hydrolysis reaction of free ethyl acetate and ethyl acetate/β-CD complex. (n.d.).
  • Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. (2017).
  • Department of Toxic Substances Control. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. (2025).
  • Sigma-Aldrich. (n.d.).
  • Activation Parameters and Solvent Effect: A Kinetic Reaction OF Ethyl Caprylate in Water-Acetone Media. (2021). International Journal of Scientific Research in Science and Technology.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.

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Exploratory

Technical Guide: Applications and Chemistry of Ethyl Dichlorothiophosphate (EDCTP)

The following technical guide synthesizes the literature on Ethyl Dichlorothiophosphate (EDCTP), focusing on its pivotal role as a scaffold for asymmetric organophosphorus synthesis in agrochemistry and emerging applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes the literature on Ethyl Dichlorothiophosphate (EDCTP), focusing on its pivotal role as a scaffold for asymmetric organophosphorus synthesis in agrochemistry and emerging applications in chemical biology.

Executive Summary

Ethyl dichlorothiophosphate (EDCTP), also known as O-Ethyl phosphorodichloridothioate, is a high-value electrophilic phosphorus(V) intermediate.[1] Unlike its oxygen analog (ethyl dichlorophosphate), EDCTP retains a sulfur atom double-bonded to phosphorus (P=S), imparting unique stability and reactivity profiles essential for the synthesis of asymmetric organothiophosphates .

Its primary industrial utility lies in the production of "mixed" organophosphate pesticides—molecules requiring three distinct substituents around the phosphorus center (e.g., O-ethyl, S-propyl, and O-aryl). In medicinal chemistry, EDCTP serves as a critical reagent for introducing thiophosphate linkages into oligonucleotides and prodrugs, enhancing metabolic stability against nucleases and esterases.

Chemical Architecture & Reactivity[1]

Structural Properties[1]
  • CAS Number: 1498-64-2

  • Formula: C₂H₅Cl₂OPS

  • Molecular Weight: 179.01 g/mol

  • Core Geometry: Tetrahedral Phosphorus(V)[1]

  • Key Feature: The P=S bond is less polarized than P=O, making the phosphorus center "softer" and modulating its reactivity toward nucleophiles. This allows for controlled, sequential substitution of the two chlorine atoms.

Mechanistic Reactivity

EDCTP acts as a bidentate electrophile.[1] The reactivity of the two P-Cl bonds is not equivalent once the first substitution occurs. The introduction of an electron-donating group (like an alkoxide or amine) deactivates the phosphorus center, making the second chlorine displacement slower. This kinetic differentiation is the fundamental principle allowing the synthesis of asymmetric libraries.

Reactivity Hierarchy (Nucleophiles): Amines (R-NH2) > Thiolates (R-S-) > Alkoxides (R-O-)[1]

Expert Insight: In process chemistry, temperature control is critical during the first substitution (typically -10°C to 0°C) to prevent "over-reaction" to the diethyl species.

Agrochemical Applications: The Asymmetric Scaffold

The dominant application of EDCTP is in the synthesis of non-systemic organothiophosphate insecticides and nematicides. It specifically enables the creation of molecules with the general structure: P(S)(OEt)(SR)(OR') .[1]

Key Active Ingredients

Unlike symmetric pesticides (e.g., Chlorpyrifos, which uses diethyl thiophosphoryl chloride), the following agents require the mono-ethyl specificity of EDCTP:

Active IngredientClassStructure TypeRole of EDCTP
Prothiofos InsecticideO-Ethyl S-propyl O-(2,4-dichlorophenyl) phosphorodithioateProvides the P=S core and the O-Ethyl group.
Sulprofos InsecticideO-Ethyl S-propyl O-[4-(methylthio)phenyl] phosphorodithioateSame as above; enables sequential addition of S-propyl and O-aryl groups.[1]
Cadusafos NematicideO-Ethyl S,S-di-sec-butyl phosphorodithioate*Note: Often derived from P=O precursors, but P=S routes via EDCTP exist for specific isomeric control.
Synthesis Protocol: Prothiofos

The synthesis of Prothiofos exemplifies the utility of EDCTP. It involves a "one-pot, two-step" displacement sequence.[1]

Step 1: Thioalkylation



The intermediate, O-ethyl S-propyl phosphorochloridothioate, is stable enough to be isolated but is often used in situ.[1]

Step 2: Arylation


[1]
Visualization of Synthesis Pathway

The following diagram illustrates the divergent pathways from EDCTP to major agrochemicals.

EDCTP_Pathways Figure 1: Divergent Synthesis of Asymmetric Organophosphates from EDCTP EDCTP Ethyl Dichlorothiophosphate (EDCTP) [CAS 1498-64-2] Intermediate O-Ethyl S-Propyl Phosphorochloridothioate EDCTP->Intermediate + Propyl Mercaptan (PrSH) Base, 0°C Hapten Hapten for Immunoassay EDCTP->Hapten + Linker (e.g., Aminocaproic acid) for Antibody Gen. Prothiofos Prothiofos (Insecticide) Intermediate->Prothiofos + 2,4-Dichlorophenol Base, Reflux Sulprofos Sulprofos (Insecticide) Intermediate->Sulprofos + 4-(Methylthio)phenol Base, Reflux

Figure 1: Divergent Synthesis of Asymmetric Organophosphates from EDCTP. The scaffold allows for modular attachment of sulfur and oxygen nucleophiles.

Emerging Medicinal & Chemical Biology Applications[1]

While less voluminous than agrochemical use, EDCTP is critical in high-precision chemical biology.[1]

Thiophosphate Oligonucleotides

Antisense oligonucleotides often require the replacement of the phosphate oxygen with sulfur (phosphorothioate backbone) to resist nuclease degradation.[1]

  • Application: EDCTP is used to synthesize nucleoside thiophosphates and specific linkers where a P=S bond must be introduced early in the monomer synthesis.

  • Morpholino Oligomers: Research indicates EDCTP is used to activate morpholino subunits, creating a thiophosphoramidate linkage that is highly stable in biological media.[1]

Haptens for Immunoassays

To detect pesticide residues (like Chlorpyrifos or Triazophos) in food, scientists must generate antibodies.[1]

  • Protocol: EDCTP is reacted with a spacer arm (e.g., aminocaproic acid) to create a "hapten" that mimics the pesticide's structure. This hapten is conjugated to a protein (BSA) to trigger an immune response in rabbits/mice, generating antibodies specific to the O-ethyl thiophosphate moiety.[1]

Vibrational Probes

EDCTP is used to synthesize model compounds (like Ethyl Methyl Thiophosphate) for Raman spectroscopy studies .[1] These studies help researchers understand the vibrational modes of the P=S bond in DNA/RNA backbones, aiding in the structural analysis of genetic material.

Scientific Integrity: Mechanism of Substitution

Understanding the mechanism is vital for yield optimization.[1] The reaction at the P=S center typically follows a Concerted


  mechanism or a Stepwise Addition-Elimination  pathway, depending on the basicity of the nucleophile and the leaving group ability.[2]

Mechanism Figure 2: Mechanistic Dichotomy in Nucleophilic Substitution at P=S Center Reactants EDCTP + Nucleophile (Nu-) TS_Concerted Transition State (Concerted) Pentacoordinate Trigonal Bipyramid (Bond formation ~ Bond breaking) Reactants->TS_Concerted Weak Nucleophiles (e.g., Alcohols) Intermediate TBP Intermediate (Stepwise) Discrete Pentacoordinate Species Reactants->Intermediate Strong Nucleophiles (e.g., Amines) Product Substituted Product + Cl- TS_Concerted->Product Intermediate->Product Fast Elimination

Figure 2: Mechanistic Dichotomy. Strong nucleophiles tend to form a discrete intermediate, while weaker ones proceed via a concerted transition state.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation).[1]

  • Skin Corrosion: Category 1B (Causes severe burns).[1]

  • Specific Hazard: Cholinesterase Inhibitor.[1][3][4]

Handling Protocol (Self-Validating):

  • Moisture Exclusion: EDCTP hydrolyzes to release HCl and toxic thiophosphoric acids.[1] All glassware must be flame-dried; solvents must be anhydrous (<50 ppm water).[1]

  • Quenching: Do not quench directly with water.[1] Use a cold 10% NaOH solution to hydrolyze the P-Cl bonds rapidly to water-soluble, less toxic phosphate salts.

  • Detection: Use P-nitrobenzyl pyridine (4-NBP) indicator strips to detect surface contamination (turns blue in presence of alkylating agents).[1]

References

  • Synthesis of Prothiofos: Wikipedia/ChemicalBook. "Prothiofos: Synthesis and Properties." Link

  • Hapten Synthesis: Gui, W. J., et al. (2006).[1] "Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos." Journal of Agricultural and Food Chemistry. Link

  • Oligonucleotide Chemistry: Summerton, J., & Weller, D. (1997).[1] "Morpholino antisense oligomers: design, preparation, and properties." Antisense & Nucleic Acid Drug Development. Link

  • Mechanistic Studies: Bourne, N., & Williams, A. (1984).[1] "Evidence for a Single Transition State in the Transfer of the Phosphoryl Group." Journal of the American Chemical Society.[1] Link[1]

  • Safety Data: Sigma-Aldrich.[1] "Safety Data Sheet: Ethyl dichlorothiophosphate." Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Phosphorylation of Alcohols with Ethyl Dichlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiophosphorylation The introduction of a thiophosphate moiety into organic molecules is a critical transformation in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophosphorylation

The introduction of a thiophosphate moiety into organic molecules is a critical transformation in medicinal chemistry and drug development. Thiophosphate analogs of biologically relevant phosphates are widely used as research tools to study signal transduction pathways, and as therapeutic agents with improved stability and pharmacokinetic profiles. The replacement of a non-bridging oxygen atom with sulfur in a phosphate group can confer resistance to enzymatic hydrolysis by phosphatases, thereby prolonging the biological activity of a drug candidate. Ethyl dichlorothiophosphate is a reactive and versatile reagent for the synthesis of O-alkyl thiophosphates from alcohols, providing a direct route to these valuable compounds.

This guide provides a comprehensive overview of the protocol for the phosphorylation of alcohols using ethyl dichlorothiophosphate, including a detailed discussion of the reaction mechanism, safety precautions, a step-by-step experimental procedure, and troubleshooting tips.

Reaction Mechanism and Rationale

The reaction of an alcohol with ethyl dichlorothiophosphate proceeds via a nucleophilic substitution at the phosphorus center. The alcohol, acting as a nucleophile, attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A base is typically required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen chloride (HCl) generated during the reaction.

The choice of base is crucial for the success of the reaction. A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.[1] The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether, to prevent hydrolysis of the highly reactive ethyl dichlorothiophosphate.

The initial product of the reaction is an O-alkyl, O-ethyl chlorothiophosphate. Depending on the reaction conditions and stoichiometry, a second molecule of the alcohol can react to displace the remaining chloride, yielding a symmetrical or unsymmetrical O,O-dialkyl, O-ethyl thiophosphate. For the synthesis of the monosubstituted product, it is common to use an equimolar amount or a slight excess of the alcohol.

Caption: Generalized reaction mechanism for the phosphorylation of an alcohol with ethyl dichlorothiophosphate.

Safety and Handling of Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[2] It is corrosive and can cause severe skin burns and eye damage.[3][4] It is also toxic if swallowed, in contact with skin, or if inhaled.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use only in a certified chemical fume hood. For operations outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5]

Handling Precautions:

  • Avoid breathing vapors or mist.[3]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

  • In case of a spill, absorb with an inert material and dispose of as hazardous waste.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Experimental Protocol

This protocol describes a general procedure for the synthesis of an O-alkyl, O-ethyl chlorothiophosphate. The reaction can be adapted for various primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo elimination side reactions.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Alcohol (Substrate)AnhydrousVariousEnsure the alcohol is dry, as water will react with the phosphorylating agent.
Ethyl dichlorothiophosphate≥95%VariousHandle with extreme caution in a fume hood.
Triethylamine (TEA)Anhydrous, >99.5%VariousFreshly distill from calcium hydride if necessary.
Dichloromethane (DCM)Anhydrous, >99.8%VariousUse from a solvent purification system or a freshly opened bottle.
Saturated Sodium Bicarbonate SolutionReagent GradeVariousFor work-up.
Brine (Saturated NaCl Solution)Reagent GradeVariousFor work-up.
Anhydrous Magnesium SulfateReagent GradeVariousFor drying the organic phase.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

Caption: A typical workflow for the phosphorylation of an alcohol with ethyl dichlorothiophosphate.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M).

  • Addition of Base: Add triethylamine (TEA) (1.1-1.5 eq) to the solution. The slight excess of base ensures complete neutralization of the HCl produced.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermic reaction and minimize the formation of byproducts.

  • Addition of Phosphorylating Agent: Slowly add ethyl dichlorothiophosphate (1.0-1.2 eq) to the stirred solution via syringe. A slow, dropwise addition is crucial to maintain temperature control.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic species.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkyl, O-ethyl chlorothiophosphate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive phosphorylating agent (hydrolyzed).Use a fresh bottle of ethyl dichlorothiophosphate or purify by distillation under reduced pressure. Ensure all glassware and solvents are scrupulously dry.
Insufficiently nucleophilic alcohol.Consider using a stronger, non-nucleophilic base (e.g., DBU) or a different solvent system.[7] For sterically hindered alcohols, prolonged reaction times or elevated temperatures may be necessary.
Formation of symmetrical dialkyl thiophosphate Use of excess alcohol or prolonged reaction time.Use a 1:1 stoichiometry of alcohol to ethyl dichlorothiophosphate. Monitor the reaction closely and quench as soon as the starting material is consumed.
Complex mixture of products Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of the phosphorylating agent and allow it to warm to room temperature slowly.
Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. Perform the reaction under a strictly inert atmosphere.

Conclusion

The phosphorylation of alcohols with ethyl dichlorothiophosphate is a robust and efficient method for the synthesis of O-alkyl thiophosphates. Careful attention to experimental conditions, particularly the exclusion of moisture and control of temperature, is critical for achieving high yields and purity. The protocol provided herein serves as a valuable starting point for researchers and scientists in the field of drug development and medicinal chemistry. As with any chemical synthesis, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

  • Ociepa, M., Knouse, K. W., He, D., Vantourout, J. C., Flood, D. T., Padial, N. M., ... & Baran, P. S. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]

  • National Center for Biotechnology Information (n.d.). Alcohol phosphorylation reaction mechanism with iPP. ResearchGate. Retrieved from [Link]

  • Clark, J. (2023, January 22). Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1951). U.S. Patent No. 2,575,225. Washington, DC: U.S.
  • YouTube. (2023, January 16). Reaction of Ethyl Alcohol with Phosphorous trichloride| Ethyl chloride| Organic Chemistry|Class-12|. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73907, Phosphorodichloridothioic acid, O-ethyl ester. PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). Replacing the -OH group in alcohols by a halogen. Retrieved from [Link]

Sources

Application

Ethyl dichlorothiophosphate as a reagent in pesticide synthesis

Application Note: Ethyl Dichlorothiophosphate as a Scaffold for Organothiophosphate Pesticides Executive Summary Ethyl dichlorothiophosphate (O-Ethyl phosphorodichloridothioate, CAS 1498-51-7) is a critical electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl Dichlorothiophosphate as a Scaffold for Organothiophosphate Pesticides

Executive Summary

Ethyl dichlorothiophosphate (O-Ethyl phosphorodichloridothioate, CAS 1498-51-7) is a critical electrophilic building block in the synthesis of organophosphorus pesticides, specifically nematicides and insecticides. Its structure, characterized by a phosphorus center double-bonded to sulfur (P=S) and flanked by two reactive chlorine atoms, allows for the stepwise or simultaneous introduction of nucleophiles.

This guide details the handling, mechanistic principles, and experimental protocols for utilizing ethyl dichlorothiophosphate (EDCTP) to synthesize Ethoprophos (a symmetric dithiophosphate) and Prothiofos-analogues (asymmetric phosphorothioates).

Chemical Profile & Safety Architecture

Warning: EDCTP is a potent cholinesterase inhibitor and corrosive agent.[1] All procedures must be performed in a fume hood with full PPE (chemical resistant gloves, face shield, respirator).

PropertySpecificationOperational Implication
Formula

Dual electrophilic sites (Cl) allow bis-substitution.
Boiling Point 60–65 °C @ 10 mmHgVolatile under vacuum; requires chilled condensers.
Reactivity Moisture SensitiveHydrolyzes to release HCl and toxic thiophosphoric acids.
Toxicity Acute Tox.[2] (Oral/Dermal)Fatal if swallowed or in contact with skin.

Mechanistic Insight: Nucleophilic Substitution at Phosphorus

The utility of EDCTP lies in the reactivity of its P-Cl bonds.[3] The reaction proceeds via an


 mechanism (bimolecular nucleophilic substitution at phosphorus).
  • First Substitution: The first chlorine is displaced by a nucleophile (alcohol, phenol, or thiol). This step is generally exothermic and rapid.

  • Second Substitution: The second chlorine is displaced. This step is slower due to steric hindrance and the reduced electrophilicity of the phosphorus center after the first donation.

Key Selectivity Rule: To synthesize asymmetric pesticides (e.g., Prothiofos), the less reactive or more sterically hindered nucleophile is typically introduced first at lower temperatures to prevent double substitution, followed by the second nucleophile at elevated temperatures.

Diagram 1: General Reaction Mechanism

ReactionMechanism EDCTP Ethyl dichlorothiophosphate (Electrophile) Inter Intermediate (Mono-substituted) EDCTP->Inter Step 1: Fast T < 10°C Nu1 Nucleophile 1 (R-SH / Ar-OH) Nu1->Inter Product Final Pesticide (Asymmetric/Symmetric) Inter->Product Step 2: Slower T > 40°C Nu2 Nucleophile 2 (R'-SH) Nu2->Product

Caption: Stepwise nucleophilic substitution allowing for controlled synthesis of asymmetric organophosphates.

Protocol A: Synthesis of Ethoprophos (Symmetric Target)

Target: Ethoprophos (O-Ethyl S,S-dipropyl phosphorodithioate) Application: Nematicide Reaction:



This protocol uses a Phase Transfer Catalysis (PTC) method, which offers higher yields and easier workup compared to anhydrous solvent methods.

Reagents:
  • Ethyl dichlorothiophosphate (1.0 eq)

  • n-Propyl mercaptan (Propanethiol) (2.1 eq)

  • Sodium Hydroxide (2.2 eq, 20% aq solution)

  • Toluene (Solvent)

  • TEBA (Triethylbenzylammonium chloride) (0.02 eq, Catalyst)

Step-by-Step Methodology:
  • System Preparation:

    • Purge a 3-neck round-bottom flask with nitrogen.

    • Equip with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel.

    • Charge Toluene (5 volumes) and n-Propyl mercaptan (2.1 eq).

    • Add TEBA catalyst.

  • Base Addition & Thiolate Formation:

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Slowly add the 20% NaOH solution. Note: Mercaptans are oxidized easily; maintain inert atmosphere.

  • Reagent Addition (Critical Step):

    • Load Ethyl dichlorothiophosphate into the dropping funnel.

    • Add dropwise to the reaction mixture, maintaining internal temperature below 10°C .

    • Reasoning: Higher temperatures during addition promote side reactions (hydrolysis of the reagent).

  • Reaction Phase:

    • After addition, allow the mixture to warm to room temperature (25°C).

    • Heat to 50–60°C for 3 hours to ensure displacement of the second chlorine atom.

    • Validation: Monitor by GC or TLC. The disappearance of the starting dichloride peak indicates completion.

  • Workup:

    • Cool to room temperature.[4]

    • Separate the aqueous layer (contains NaCl and waste base).

    • Wash the organic (Toluene) layer with 5% NaOH (to remove unreacted mercaptan) followed by water until neutral pH.

    • Dry over anhydrous

      
      .
      
  • Purification:

    • Remove solvent under reduced pressure (Rotary evaporator).

    • Distill the residue under high vacuum (< 1 mmHg) if high purity is required, though technical grade is often used directly.

Protocol B: Synthesis of Asymmetric Analogues (Advanced)

Target: O-Ethyl O-(2,4-dichlorophenyl) S-propyl phosphorodithioate (Prothiofos Analogue) Concept: Sequential substitution to create a chiral phosphorus center (racemic mixture).

Reagents:
  • Ethyl dichlorothiophosphate (1.0 eq)

  • 2,4-Dichlorophenol (1.0 eq)

  • n-Propyl mercaptan (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:
  • Step 1: Arylation (Phenol Addition)

    • Dissolve 2,4-dichlorophenol and TEA (1.1 eq) in DCM at 0°C.

    • Add Ethyl dichlorothiophosphate (1.0 eq) dropwise.

    • Stir at 0–10°C for 2 hours.

    • Checkpoint: Analyze aliquot by GC. You should see the mono-chloro intermediate (

      
      ).
      
  • Step 2: Thiolation (Mercaptan Addition)

    • Add n-Propyl mercaptan (1.0 eq) to the same reaction vessel.

    • Add the remaining TEA (1.1 eq).

    • Heat to reflux (40°C) for 4–6 hours.

    • Reasoning: The sulfur nucleophile requires more energy to displace the final chlorine on the crowded phosphorus center.

  • Workup:

    • Wash with dilute HCl (to remove TEA), then water.

    • Evaporate solvent.

Diagram 2: Process Workflow (Ethoprophos)

ProcessFlow Start Start: Inert Gas Purge Prep Mixture Prep: Toluene + Propyl Mercaptan + TEBA (Cat) Start->Prep Cool Cooling: Bring to 0-5°C Prep->Cool AddBase Activation: Add NaOH (aq) Cool->AddBase AddReagent Reagent Addition: Dropwise Ethyl Dichlorothiophosphate (Keep T < 10°C) AddBase->AddReagent Heat Reaction: Heat to 60°C (3 hrs) AddReagent->Heat QC QC Check: GC Analysis Heat->QC QC->Heat Incomplete Workup Workup: Phase Separation & Wash QC->Workup Pass End Final Product: Ethoprophos Workup->End

Caption: Optimized Phase Transfer Catalysis workflow for Ethoprophos synthesis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of EDCTPEnsure solvents are dry (if not using PTC) or increase stirring rate in PTC to minimize water contact time.
Impurity: Disulfide Oxidation of MercaptanEnsure strict nitrogen atmosphere; degas solvents.
Incomplete Reaction Steric hindranceIncrease reaction time at 60°C; ensure catalyst (TEBA) quality.
Exotherm Spike Addition too fastReduce addition rate; improve cooling capacity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73907, Ethyl dichlorothiophosphate. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Ethoprophos: Pesticide Residues in Food - 1984 Evaluations.[5] Retrieved from [Link]

  • Google Patents.Process for preparing ethoprophos (CN1246481A).
  • Royal Society of Chemistry. Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates. Organic & Biomolecular Chemistry.[1][6] Retrieved from [Link]

Sources

Method

Use of ethyl dichlorothiophosphate in preparing chlorpyrifos antibodies

Application Note: High-Fidelity Synthesis of Chlorpyrifos Haptens Using Ethyl Dichlorothiophosphate Executive Summary The development of sensitive immunoassays (ELISA, Lateral Flow) for Chlorpyrifos—a widely used organop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chlorpyrifos Haptens Using Ethyl Dichlorothiophosphate

Executive Summary

The development of sensitive immunoassays (ELISA, Lateral Flow) for Chlorpyrifos—a widely used organophosphate insecticide—requires high-affinity antibodies capable of recognizing the distinct thiophosphate core (


) and the trichloropyridinyl moiety. This guide details the use of Ethyl Dichlorothiophosphate (EDCP)  as a bifunctional scaffold to synthesize haptens. Unlike ring-modification strategies, using EDCP allows for the attachment of a spacer arm directly to the phosphorus center, preserving the electronic and steric properties of the pesticide's toxicophore. This protocol covers chemical synthesis, immunogen conjugation, and antibody validation.[1][2]

Strategic Rationale: Why EDCP?

Chlorpyrifos is a small molecule (hapten, MW ~350 Da) and is non-immunogenic.[3] To elicit an immune response, it must be conjugated to a carrier protein (e.g., BSA, KLH).[2][4]

  • The Challenge: Direct conjugation often masks the epitope (the part of the molecule the antibody recognizes).

  • The Solution: Ethyl Dichlorothiophosphate (

    
    )  serves as the ideal starting block. It possesses two reactive chlorine atoms:
    
    • Site A (

      
      ):  Reacts with 3,5,6-trichloro-2-pyridinol (TCP) to install the specific recognition head-group.
      
    • Site B (

      
      ):  Reacts with an amino-acid linker (spacer arm) to provide a conjugation handle without altering the TCP ring.
      

This "Phosphate-Linker" strategy results in antibodies with broad specificity for the organophosphate class or high specificity for Chlorpyrifos, depending on the screening strategy.

Phase 1: Chemical Synthesis of the Hapten

Objective: Synthesize O-ethyl O-(3,5,6-trichloropyridin-2-yl) N-(3-carboxypropyl) phosphoramidothioate (Hapten-COOH).

Reagents Required
  • Ethyl dichlorothiophosphate (EDCP) (>95%)

  • 3,5,6-Trichloro-2-pyridinol (TCP)[5][6]

  • 4-Aminobutyric acid (GABA) - The Spacer

  • Triethylamine (TEA) - Base catalyst

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Anhydrous Ethanol.

Step-by-Step Protocol

Step A: Synthesis of the Intermediate Reaction: Nucleophilic substitution of the first chlorine by TCP.

  • Dissolve TCP (0.1 mol) and Triethylamine (0.15 mol) in 50 mL of dry DCM. Chill to 0°C in an ice bath.

  • Add EDCP (0.12 mol) dropwise over 30 minutes. The excess EDCP ensures mono-substitution is favored over di-substitution.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer with cold 5% NaOH (to remove unreacted TCP) and then with water. Dry over

    
     and concentrate under vacuum.
    
  • Product: O-ethyl O-(3,5,6-trichloropyridin-2-yl) phosphorochloridothioate (The "Intermediate").

Step B: Introduction of the Spacer Arm Reaction: Formation of a phosphoramidate linkage.

  • Dissolve 4-Aminobutyric acid (0.1 mol) and NaOH (0.2 mol) in 20 mL of water/dioxane (1:1 mixture). Chill to 0°C.

  • Dissolve the Intermediate (from Step A) in 10 mL dioxane and add it dropwise to the amino acid solution.

  • Maintain pH at 9–10 by adding dilute NaOH if necessary. Stir for 6 hours at RT.

  • Workup: Acidify the solution to pH 2.0 using 2M HCl. Extract the product into Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the organic phase and evaporate. Purify the residue via silica gel column chromatography (Eluent: Chloroform/Methanol 9:1).

  • Validation: Confirm structure via

    
    -NMR (Look for TCP aromatic protons and the propyl chain signals).
    

Visualization: Synthesis Pathway

HaptenSynthesis EDCP Ethyl Dichlorothiophosphate (EDCP) Inter Intermediate: Phosphorochloridothioate EDCP->Inter Step A: Substitution (DCM, TEA, 0°C) TCP 3,5,6-Trichloro-2-pyridinol (TCP) TCP->Inter Step A: Substitution (DCM, TEA, 0°C) Hapten Final Hapten: Functionalized Chlorpyrifos Mimic Inter->Hapten Step B: Amidation (pH 9, Dioxane/H2O) Linker 4-Aminobutyric Acid (Spacer) Linker->Hapten Step B: Amidation (pH 9, Dioxane/H2O)

Figure 1: Two-step synthesis of chlorpyrifos hapten utilizing EDCP as the central phosphorus scaffold.

Phase 2: Immunogen Preparation (Conjugation)

The hapten must be covalently linked to a carrier protein.[3] We will use the Active Ester Method (EDC/NHS) which targets the carboxylic acid on the spacer arm and amine groups (lysine) on the protein.

Reagents
  • Synthesized Hapten (from Phase 1)

  • Carrier Proteins: KLH (Keyhole Limpet Hemocyanin) for Immunization; BSA (Bovine Serum Albumin) for Screening.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]

  • NHS (N-Hydroxysuccinimide)[4][6]

Protocol
  • Activation: Dissolve Hapten (50 µmol) , EDC (100 µmol) , and NHS (100 µmol) in 1 mL of anhydrous DMF. Stir for 2 hours at RT to form the NHS-active ester.

  • Coupling: Dissolve KLH (20 mg) in 2 mL of Carbonate Buffer (pH 9.6) or PBS (pH 7.4).

  • Add the activated hapten solution dropwise to the protein solution.

  • Incubation: Stir gently overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 3 days (changing buffer every 8 hours) to remove unreacted hapten.

  • Verification: Use UV-Vis spectroscopy. Compare the spectrum of the Conjugate vs. Native Protein. The appearance of absorption peaks at 290 nm (characteristic of the TCP ring) confirms conjugation.

Data Table: Conjugation Ratios

Component Molar Ratio (Input) Role Target Epitope Density
Immunogen 50:1 (Hapten:KLH) Primary Injection High (15-25 haptens/protein)

| Coating Antigen | 10:1 (Hapten:BSA) | ELISA Screening | Low (5-10 haptens/protein) |

Phase 3: Antibody Production & Validation

Immunization Schedule (Murine Model)
  • Day 0: Emulsify 100 µg Immunogen (Hapten-KLH) with Complete Freund's Adjuvant (CFA). Inject subcutaneously.[7]

  • Day 14, 28, 42: Boost with 50 µg Immunogen in Incomplete Freund's Adjuvant (IFA).

  • Day 49: Bleed tail vein for titer check.

Validation: Indirect Competitive ELISA (icELISA)

This step is critical to prove the antibody recognizes free Chlorpyrifos, not just the hapten-linker.

  • Coat Plate: Add Hapten-BSA (0.1 µ g/well ) to a microplate. Incubate overnight. Wash.

  • Competition: Add standard solutions of Free Chlorpyrifos (serial dilutions) mixed with the antisera (antibody).

  • Incubation: The free pesticide competes with the plate-bound hapten for the antibody.

  • Detection: Add HRP-conjugated secondary antibody (Goat anti-Mouse). Add TMB substrate.

  • Result: Absorbance is inversely proportional to Chlorpyrifos concentration.

Visualization: Validation Workflow

Validation Serum Polyclonal Antiserum Binding Competitive Binding Event Serum->Binding Plate Plate Coated with Hapten-BSA Plate->Binding Sample Sample containing Free Chlorpyrifos Sample->Binding Signal Signal Generation (OD450) Binding->Signal Wash & Add HRP Decision Calculate IC50 (Sensitivity) Signal->Decision Inverse Relationship

Figure 2: Indirect Competitive ELISA workflow for validating antibody sensitivity to free chlorpyrifos.

Troubleshooting & Optimization

  • Low Titer: If the immune response is weak, the hapten density on KLH might be too low. Increase the Hapten:Protein molar ratio during conjugation (up to 100:1).

  • High Background: If the antibody binds to the "Linker" rather than the Chlorpyrifos head, synthesize a second hapten using a different spacer arm (e.g., 6-aminocaproic acid) for the coating antigen (BSA). This is known as "Heterologous Coating" and significantly improves assay sensitivity [4].

  • Stability: EDCP is moisture-sensitive. Ensure all solvents in Phase 1 are anhydrous.

References

  • Manclús, J. J., & Montoya, A. (1996). Development of an Enzyme-Linked Immunosorbent Assay for the Insecticide Chlorpyrifos.[6] Journal of Agricultural and Food Chemistry, 44(12), 4010-4016. Link

  • Maftouh, I., et al. (2017).[6] Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Materials and Environmental Science, 8(7), 2419-2425. Link

  • Cho, Y. A., et al. (2002). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length. Analytica Chimica Acta, 468(1), 117-127. Link

  • Liang, Y., et al. (2008).[8] Broad-specificity immunoassay for O,O-diethyl organophosphorus pesticides. Analytica Chimica Acta, 614(2), 203-211. Link

Sources

Application

Application Notes and Protocols for Mutagenicity Studies of Ethyl Dichlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to assessing the mutagenic potential of ethyl dichlorothiophosphate....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to assessing the mutagenic potential of ethyl dichlorothiophosphate. It is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for key mutagenicity assays. The structure of this guide is tailored to provide a logical and in-depth exploration of the topic, moving from fundamental principles to detailed experimental procedures.

Introduction: The Significance of Mutagenicity Testing for Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate (CAS No. 1498-64-2) is an organophosphorus compound primarily utilized as an intermediate in the synthesis of insecticides and other commercial products.[1][2] Its chemical structure, characterized by a reactive phosphoryl group and two chlorine atoms, raises concerns about its potential to interact with biological macromolecules, including DNA. Such interactions can lead to genetic mutations, which are implicated in a range of adverse health outcomes, including cancer and inherited diseases.[3][4] Therefore, rigorous evaluation of the mutagenic potential of ethyl dichlorothiophosphate is a critical component of its safety assessment for regulatory purposes and to ensure human and environmental health.[5]

This guide will detail the application of a battery of standard, internationally recognized assays to comprehensively evaluate the mutagenicity of ethyl dichlorothiophosphate. These assays are selected to detect different types of genetic damage, from point mutations to large-scale chromosomal aberrations.

Chemical Profile and Toxicological Considerations

A thorough understanding of the physicochemical properties of ethyl dichlorothiophosphate is essential for designing and interpreting mutagenicity studies.

PropertyValueReference
Molecular Formula C2H5Cl2OPS[2]
Molecular Weight 179.01 g/mol [2]
Appearance Colorless to pale yellow liquid[6]
Density 1.353 g/mL at 25 °C[6]
Solubility Soluble in organic solvents, limited solubility in water[6]
Stability Moisture sensitive[6]

The reactivity of the P-Cl bonds suggests that ethyl dichlorothiophosphate is an electrophilic compound capable of reacting with nucleophilic sites in cellular macromolecules. This reactivity is the basis for its potential to form adducts with DNA, a key mechanism of genotoxicity for many organophosphorus compounds.[3][7]

Mechanistic Insights: How Organophosphates Can Induce Genetic Damage

While the primary mode of toxicity for many organophosphates is the inhibition of acetylcholinesterase, their genotoxic effects are thought to arise from different mechanisms.[5] The prevailing hypothesis for the mutagenicity of reactive organophosphates like ethyl dichlorothiophosphate is their ability to act as alkylating agents.

The proposed mechanism involves the electrophilic phosphorus center of the molecule reacting with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can lead to the formation of DNA adducts, which are abnormal chemical modifications of the DNA.[3][8] These adducts can interfere with DNA replication and transcription, leading to point mutations (base-pair substitutions or frameshifts) or larger-scale DNA damage such as strand breaks.[3][7] If not properly repaired by the cell's DNA repair machinery, these lesions can become fixed as permanent mutations.

G cluster_exposure Cellular Exposure cluster_interaction Molecular Interaction cluster_consequences Genetic Consequences Ethyl Dichlorothiophosphate Ethyl Dichlorothiophosphate DNA DNA Ethyl Dichlorothiophosphate->DNA Alkylation DNA Adduct Formation DNA Adduct Formation DNA->DNA Adduct Formation Point Mutations Point Mutations DNA Adduct Formation->Point Mutations Replication Errors Chromosomal Damage Chromosomal Damage DNA Adduct Formation->Chromosomal Damage DNA Strand Breaks

Recommended Mutagenicity Testing Strategy

A comprehensive assessment of mutagenicity requires a battery of tests that evaluate different genetic endpoints. The following workflow is recommended for ethyl dichlorothiophosphate, in line with international regulatory guidelines.

G A Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Detects gene mutations D Evaluation of Genotoxic Potential A->D B In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Detects structural chromosome damage B->D C In Vitro Mammalian Cell Micronucleus Test (OECD 474) Detects chromosome breakage and loss C->D

Detailed Protocols

The following sections provide detailed, step-by-step protocols for the recommended in vitro mutagenicity assays. These protocols are based on the Organization for Economic Co-operation and Development (OECD) guidelines to ensure data quality and regulatory acceptance.[9][10][11]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the potential of a chemical to induce gene mutations.[9] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine), meaning they cannot synthesize it and require it for growth. The assay measures the ability of the test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[12]

Protocol:

  • Strain Selection and Preparation:

    • Use a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. This selection covers the detection of both base-pair substitution and frameshift mutations.

    • From frozen stocks, inoculate the strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Dose Range Finding:

    • Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of ethyl dichlorothiophosphate. This is typically done by observing a reduction in the background lawn of bacterial growth.

    • Select at least five concentrations for the main experiment, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 5 µL/plate for non-toxic substances.[13]

  • Metabolic Activation:

    • Conduct the assay both with and without a metabolic activation system (S9 fraction). The S9 fraction is a post-mitochondrial supernatant from the liver of rodents pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This mimics mammalian metabolism and can convert pro-mutagens into active mutagens.

  • Plate Incorporation Method: [14]

    • To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test substance solution (or solvent control).

      • 0.5 mL of S9 mix or a phosphate buffer (for experiments without metabolic activation).

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[15]

    • Allow the top agar to solidify.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours in the dark.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration in any of the tested strains.

Controls:

Control TypePurposeExample Compounds
Negative (Solvent) Control Establishes the spontaneous reversion rate.The solvent used to dissolve ethyl dichlorothiophosphate (e.g., DMSO).
Positive Control (-S9) Confirms the sensitivity of the bacterial strains to known mutagens.Sodium azide (TA100, TA1535), 4-nitro-o-phenylenediamine (TA98), Mitomycin C (E. coli WP2 uvrA).
Positive Control (+S9) Validates the activity of the S9 mix.2-Aminoanthracene or Benzo[a]pyrene for all strains.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[10][16] Chromosomal damage is a hallmark of many carcinogens and is a critical endpoint in genotoxicity assessment.[4]

Protocol:

  • Cell Culture:

    • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, or primary human peripheral blood lymphocytes.

    • Culture the cells in appropriate media and conditions to ensure logarithmic growth.

  • Treatment:

    • Expose the cell cultures to at least three analyzable concentrations of ethyl dichlorothiophosphate, both with and without S9 metabolic activation.

    • The highest concentration should induce significant cytotoxicity (e.g., a 50-60% reduction in cell growth) or be 10 mM or 2 mg/mL (or 2 µL/mL), whichever is lower.[17]

    • Treatment duration is typically 3-6 hours for short-term exposure with and without S9, and 1.5-2 normal cell cycle lengths for continuous exposure without S9.

  • Harvesting and Slide Preparation:

    • At a predetermined time after treatment (approximately 1.5-2 normal cell cycle lengths), add a metaphase-arresting agent (e.g., colcemid) to the cultures.

    • Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and fix them in a methanol:acetic acid solution.

    • Drop the fixed cell suspension onto clean microscope slides and air-dry.

  • Staining and Analysis:

    • Stain the slides with a suitable dye, such as Giemsa.

    • Analyze at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

  • Data Analysis:

    • Calculate the percentage of cells with aberrations for each treatment group.

    • A positive result is characterized by a concentration-dependent increase in the frequency of aberrant cells or a statistically significant increase at one or more concentrations.

Controls:

Control TypePurposeExample Compounds
Negative (Solvent) Control Establishes the baseline frequency of chromosomal aberrations.The solvent used for ethyl dichlorothiophosphate.
Positive Control (-S9) Ensures the cell system can detect clastogens.Mitomycin C or Ethyl methanesulfonate.
Positive Control (+S9) Validates the S9 activation system.Cyclophosphamide or Benzo[a]pyrene.
In Vitro Mammalian Cell Micronucleus Test - OECD 474

The micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[11] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[18]

Protocol:

  • Cell Culture and Treatment:

    • Similar to the chromosomal aberration test, use a suitable mammalian cell line or primary cells.

    • Treat the cells with at least three concentrations of ethyl dichlorothiophosphate, with and without S9 metabolic activation. The concentration range should be determined by a preliminary cytotoxicity assay.

  • Cytokinesis Block:

    • After the treatment period, add cytochalasin B to the culture medium. This inhibits cytokinesis (the division of the cytoplasm) without preventing nuclear division, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining:

    • Harvest the cells and prepare slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).

  • Scoring:

    • Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Score the number of micronuclei per binucleated cell.

  • Data Analysis:

    • Determine the frequency of micronucleated binucleated cells for each treatment group.

    • A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Controls:

Control TypePurposeExample Compounds
Negative (Solvent) Control Establishes the spontaneous micronucleus frequency.The solvent used for ethyl dichlorothiophosphate.
Positive Control (-S9) Confirms the sensitivity of the assay to clastogens/aneugens.Mitomycin C (clastogen), Colchicine (aneugen).
Positive Control (+S9) Validates the metabolic activation system.Cyclophosphamide or Benzo[a]pyrene.

Interpretation of Results and Further Steps

A positive result in any of these assays indicates that ethyl dichlorothiophosphate has the potential to be genotoxic. The pattern of results across the battery of tests can provide insights into the mechanism of action. For instance, a positive Ames test suggests it is a gene mutagen, while positive results in the chromosomal aberration and micronucleus tests point towards clastogenic or aneugenic activity.

Positive in vitro findings should be followed up with in vivo studies, such as the in vivo mammalian erythrocyte micronucleus test (OECD 474), to assess whether the genotoxic potential is expressed in a whole animal system, which incorporates factors of metabolism, distribution, and excretion.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive assessment of the mutagenic potential of ethyl dichlorothiophosphate. Adherence to these standardized methods, coupled with a thorough understanding of the underlying scientific principles, is essential for generating high-quality, reliable data for risk assessment and regulatory decision-making. The potential for organophosphorus compounds to induce genetic damage underscores the importance of such evaluations in safeguarding human and environmental health.

References

  • Garry, V. F., et al. (1990). Genotoxicity of 1,2-dichloroethane. Mutation Research/Genetic Toxicology, 245(1), 35-40.
  • Dean, B. J. (1972). Mutagenicity of Dichlorvos.
  • Wikipedia. Dichlorvos. Available from: [Link]

  • Antunes-Fernandes, E. C., et al. (2022). Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. International Journal of Molecular Sciences, 23(23), 14695.
  • AERU. Dichlorvos (Ref: OMS 14). Available from: [Link]

  • Lieberman, A. D., Craven, M. R., Lewis, H. A., & Nemenzo, J. H. (1998). Genotoxicity from domestic use of organophosphate pesticides. Journal of occupational and environmental medicine, 40(11), 954–957.
  • Kumar, V., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 21(5), 2623-2646.
  • Eurofins. The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]

  • Prathiksha, P. J., et al. (2023). Organophosphate pesticide-induced toxicity through DNA damage and DNA repair mechanisms. Molecular biology reports, 50(6), 5347-5361.
  • Bakar, J., et al. (2010). Comparative investigation on the mutagenicities of organophosphate, phthalimide, pyrethroid and carbamate insecticides by the Ames and lactam tests. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 45(1), 46-53.
  • Rishi, K. K., & Grewal, S. (1995). Chromosome aberration test for the insecticide, dichlorvos, on fish chromosomes.
  • Flores-García, A., et al. (2023). Comprehensive evaluation of the genotoxic effects induced by organophosphorus insecticides widely employed in agricultural practices. Environmental Science and Pollution Research, 30(58), 122047-122060.
  • Adeyinka, G. C., et al. (2021). Assessment of the cytotoxic and mutagenic potential of dichlorvos (DDVP) using in silico classification model; a health hazard awareness in Nigeria. Toxicology reports, 8, 119-128.
  • Kaya, B., et al. (2014). The micronucleus assay of mice bone marrow exposed to Dichlorvos. Cytotechnology, 66(4), 661-667.
  • RE-Place. The bacterial reverse mutation test. Available from: [Link]

  • Prathiksha, P.J., et al. (2023). Organophosphate pesticide mediated cellular and tissue effects.
  • Malhi, P. K., & Grover, I. S. (1987). Genotoxic effects of some organophosphorus pesticides II. In vivo chromosomal aberration bioassay in bone marrow cells in rat. Mutation Research/Genetic Toxicology, 188(1), 45–51.
  • Undeger, U., & Basaran, N. (2005). Micronuclei induction by dichlorvos in the mouse skin. Mutagenesis, 20(1), 57–62.
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  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. Available from: [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE (Journal of Visualized Experiments), (187), e59324.
  • United States Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test.
  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 38, 18.
  • Chang, Z., et al. (2013). Toxicity effect of dichlorvos on loach (Misgurnus anguillicaudatus) assessed by micronucleus test, hepatase activity analysis and comet assay. Toxicology and industrial health, 29(1), 84–90.
  • SlideShare. Oced 473 chromosomal aberration. Available from: [Link]

  • Tox Lab. Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Available from: [Link]

  • U.S. Food and Drug Administration. (2017).

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Method

Application Notes and Protocols: Versatile Synthetic Routes to Organophosphorus Compounds via Ethyl Dichlorothiophosphate

Introduction: The Central Role of Organophosphorus Compounds and Ethyl Dichlorothiophosphate Organophosphorus compounds represent a cornerstone of modern chemical science, with profound impacts across medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Organophosphorus Compounds and Ethyl Dichlorothiophosphate

Organophosphorus compounds represent a cornerstone of modern chemical science, with profound impacts across medicinal chemistry, agrochemicals, and materials science.[1][2] Their diverse applications stem from the unique electronic and structural properties conferred by the phosphorus atom, enabling functions ranging from potent enzyme inhibition in drug design to flame retardancy in advanced materials.[2] The synthesis of these valuable molecules often relies on versatile and reactive precursors that allow for the controlled and efficient formation of carbon-phosphorus and heteroatom-phosphorus bonds.[3][4]

Ethyl dichlorothiophosphate, (C₂H₅O)P(S)Cl₂, is a pivotal reagent in this field. Its bifunctional nature, featuring two reactive P-Cl bonds and a thiophosphoryl (P=S) group, makes it an exceptionally useful electrophilic building block. The two chlorine atoms can be sequentially or simultaneously displaced by a wide array of nucleophiles, providing a modular and powerful platform for accessing a diverse library of organophosphorus compounds. This guide provides an in-depth exploration of key synthetic transformations using ethyl dichlorothiophosphate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.

Critical Safety and Handling of Ethyl Dichlorothiophosphate

Trustworthiness in the lab begins with safety. Ethyl dichlorothiophosphate and its related compounds are hazardous materials that demand rigorous safety protocols. They are corrosive, toxic upon inhalation or skin contact, and react with moisture. Adherence to the following guidelines is mandatory.

Core Safety Requirements:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood with a robust airflow.

  • Personal Protective Equipment (PPE): A full-face shield, safety goggles, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are required. Standard nitrile gloves are insufficient for prolonged handling.

  • Moisture Control: Use oven-dried glassware and anhydrous solvents. The reagent reacts with water to release toxic and corrosive hydrochloric acid (HCl).

  • Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., vermiculite or sand) and a quenching solution, such as 5% sodium bicarbonate, to neutralize small spills.

  • Disposal: All waste, including contaminated consumables and quenched reaction mixtures, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Property Value
Chemical Formula C₂H₅Cl₂OPS
Molecular Weight 179.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 78-80 °C (10 mmHg)
Density 1.376 g/mL at 25 °C

The Underlying Chemistry: Nucleophilic Substitution at the Thiophosphoryl Center

The synthetic utility of ethyl dichlorothiophosphate is dominated by nucleophilic substitution reactions at the electrophilic phosphorus center. The two chlorine atoms are excellent leaving groups, facilitating attack by a wide range of nucleophiles (Nu:).

The reaction generally proceeds via a concerted Sₙ2-type mechanism at the phosphorus atom. The nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal transition state, followed by the expulsion of a chloride ion.[5] The presence of a base, typically a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine, is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

G cluster_0 Mechanism of Nucleophilic Substitution reagent EtO-P(S)Cl₂ ts [Trigonal Bipyramidal Transition State]ᵀˢ reagent->ts + R-Nu-H nucleophile R-Nu-H base Et₃N intermediate EtO-P(S)(Cl)(Nu-R) + Et₃N-H⁺Cl⁻ base->intermediate + Et₃N ts->intermediate - Cl⁻ product Final Product intermediate->product Further Substitution (if applicable) caption General mechanism for nucleophilic substitution at the P=S center. G start Dissolve 4-nitrophenol and Et₃N in anhydrous DCM under N₂ atmosphere. cool Cool solution to 0 °C in an ice bath. start->cool add_reagent Add ethyl dichlorothiophosphate dropwise via syringe over 30 min. cool->add_reagent react Stir at 0 °C for 1 hr, then warm to room temp. and stir for 4-6 hrs. add_reagent->react monitor Monitor reaction progress by TLC or GC-MS. react->monitor quench Quench by pouring into ice-cold water. monitor->quench extract Separate layers. Extract aqueous phase with DCM (2x). quench->extract wash Combine organic layers. Wash with 1M HCl, sat. NaHCO₃, and brine. extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. wash->dry purify Purify the crude oil via silica gel column chromatography. dry->purify end_product Characterize final product (NMR, IR, MS). purify->end_product

Caption: Experimental workflow for thiophosphate ester synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve 4-nitrophenol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the phenol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Addition: Add ethyl dichlorothiophosphate (1.05 eq) dropwise to the stirred solution over 30 minutes. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC), observing the consumption of the 4-nitrophenol spot.

  • Work-up: Pour the reaction mixture into ice-cold water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure O-Ethyl O-(4-nitrophenyl) chlorothiophosphate.

Nucleophile Base Solvent Temp (°C) Typical Yield (%)
EthanolPyridineToluene0 to 2580-90
PhenolEt₃NDCM0 to 2585-95
2-PropanolEt₃NTHF0 to 2575-85
4-MethoxyphenolPyridineDCM0 to 2590-98

Synthetic Protocol 2: Synthesis of Phosphoroamidothioates via Reaction with Amines

The reaction with primary or secondary amines yields phosphoroamidothioates, a class of compounds investigated for their pesticidal and therapeutic properties. [6]The P-N bond formed is generally stable. Two equivalents of the amine are often used: one as the nucleophile and the second as the HCl scavenger, although using a non-nucleophilic base like Et₃N is more atom-economical.

Detailed Application Protocol 2.1: Synthesis of O-Ethyl N,N-diethylphosphoroamidochloridothioate

Materials and Reagents:

  • Ethyl dichlorothiophosphate (CAS 1498-51-7)

  • Diethylamine (CAS 109-89-7)

  • Triethylamine (Et₃N), anhydrous (CAS 121-44-8)

  • Tetrahydrofuran (THF), anhydrous (CAS 109-99-9)

  • Diethyl ether

  • Standard work-up reagents (as in Protocol 1.1)

Step-by-Step Methodology:

  • Setup: In an inert-atmosphere setup as described previously, dissolve ethyl dichlorothiophosphate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -10 °C using an ice-salt bath. The higher reactivity of amines compared to alcohols necessitates lower temperatures to prevent disubstitution.

  • Amine Solution: In a separate flask, prepare a solution of diethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Addition: Add the amine solution dropwise to the cooled ethyl dichlorothiophosphate solution over 45 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the Et₃N·HCl precipitate, washing the solid with cold diethyl ether.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • The resulting crude oil can be used directly or purified by vacuum distillation for higher purity.

Causality Behind Experimental Choices:

  • Low Temperature (-10 °C): Amines are generally stronger nucleophiles than alcohols. Running the reaction at a lower temperature provides better kinetic control, minimizing the formation of the undesired disubstituted product where both chlorine atoms are replaced.

  • Anhydrous THF: THF is an excellent aprotic solvent that dissolves the reactants and intermediates well without participating in the reaction. Its low freezing point is also advantageous for sub-zero reactions.

References

  • (No Title) (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (n.d.). Preprints.org. Retrieved January 31, 2026, from [Link]

  • Green synthesis technology of O,O-diethyl thiophosphoryl chloride. (n.d.). Patsnap. Retrieved January 31, 2026, from [Link]

  • A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides. (n.d.). Thieme Connect. Retrieved January 31, 2026, from [Link]

  • Grayson, M. (1962). Synthesis of ORGANOPHOSPHORUS COMPOUNDS. Journal of Chemical Education, 39(9), 451. [Link]

  • Nucleophilic Reactions of Phosphorothioate Oligonucleotides. (2025). Small Methods, e2401569. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). Environmental Chemistry Letters. [Link]

  • Mingaleeva, Z., et al. (2022). Stereoselective Syntheses of Organophosphorus Compounds. Molecules, 27(21), 7247. [Link]

  • Nematpour, M., & Mohammadi, G. (2024). Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. Scientific Reports, 14(1), 6393. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES. (n.d.). Rasayan Journal. Retrieved January 31, 2026, from [Link]

  • Synthesis and Application of Organophosphorus Compounds. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]

  • Preparation of o-alkyl dichlorothiophosphates. (1951). Google Patents.
  • Wang, Z., et al. (2025). Nucleophilic Reactions of Phosphorothioate Oligonucleotides. Small Methods, e2401569. [Link]

  • Process for preparing dialkylphosphorochloridothioates... (n.d.). Google Patents.
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers... (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. (2021). ChemRxiv. [Link]

  • Nucleophilic Substitution at Thiophosphoryl Center (P=S). (n.d.). S-JP. Retrieved January 31, 2026, from [Link]

  • Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press.
  • Organocatalytic Asymmetric Synthesis of Organophosphorus Compounds. (2009). Docentes FCT NOVA. [Link]

  • Alcohols and an introduction to thiols, amines, ethers & sulfides. (n.d.). OCLUE. Retrieved January 31, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. [Link]

  • The mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved January 31, 2026, from [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved January 31, 2026, from [Link]

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Application

Ethyl dichlorothiophosphate in the synthesis of kinase inhibitors

Ethyl Dichlorothiophosphate in the Synthesis of Kinase Inhibitors: A Practical Guide to Novel Thiophosphoramidate Analogs Introduction Protein kinases are a crucial class of enzymes that regulate a vast array of cellular...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl Dichlorothiophosphate in the Synthesis of Kinase Inhibitors: A Practical Guide to Novel Thiophosphoramidate Analogs

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] A key strategy in the design of novel kinase inhibitors is the chemical modification of existing scaffolds to improve potency, selectivity, and pharmacokinetic properties. One such modification is the introduction of a thiophosphate or thiophosphoramidate moiety, which can alter the inhibitor's interaction with the target kinase and improve its metabolic stability.

Ethyl dichlorothiophosphate (CAS 1498-64-2) is a highly reactive bifunctional reagent that can serve as an efficient precursor for the introduction of an O-ethyl thiophosphate group onto nucleophilic substrates.[3][4] While its application in the synthesis of kinase inhibitors is not yet widely established in the literature, its reactivity with amines and alcohols, common functional groups in kinase inhibitor pharmacophores, presents a compelling opportunity for the creation of novel analogs.[5] This application note provides a detailed, practical guide for the synthesis of a novel thiophosphoramidate kinase inhibitor using ethyl dichlorothiophosphate, based on a representative anilinopyrimidine scaffold, a common core structure in many kinase inhibitors.[1]

The Role of Kinase Signaling and Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[2] This modification acts as a molecular switch, regulating protein activity, localization, and interaction with other proteins. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, can lead to uncontrolled cell growth, proliferation, and survival, which are characteristic of cancer.[6] Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the aberrant signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Factors Transcription Factors mTOR->Transcription Factors Regulates Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival Promotes

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Proposed Synthesis of a Novel Thiophosphoramidate Kinase Inhibitor

This protocol details the synthesis of a novel thiophosphoramidate derivative of a generic anilinopyrimidine kinase inhibitor scaffold. The reaction involves the nucleophilic attack of the secondary amine on the anilinopyrimidine core onto the electrophilic phosphorus atom of ethyl dichlorothiophosphate.

Reaction Scheme

cluster_0 Reaction Reactant_A Anilinopyrimidine Scaffold Product Thiophosphoramidate Kinase Inhibitor Reactant_A->Product Reactant_B Ethyl Dichlorothiophosphate Reactant_B->Product Base Et3N Base->Product Solvent DCM, 0 °C to rt Solvent->Product

Figure 2: General Reaction Scheme.
Materials and Equipment
Reagents CAS Number Supplier
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)acetamide(Scaffold)Commercially available
Ethyl dichlorothiophosphate1498-64-2Major chemical suppliers
Triethylamine (Et₃N)121-44-8Major chemical suppliers
Dichloromethane (DCM), anhydrous75-09-2Major chemical suppliers
Saturated aqueous sodium bicarbonateN/APrepared in-house
BrineN/APrepared in-house
Anhydrous sodium sulfate7757-82-6Major chemical suppliers
Silica gel (230-400 mesh)7631-86-9Major chemical suppliers
Ethyl acetate (EtOAc)141-78-6Major chemical suppliers
Hexanes110-54-3Major chemical suppliers
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Addition funnel
Nitrogen inlet
TLC plates (silica gel 60 F₂₅₄)
Rotary evaporator
Chromatography column
Experimental Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the anilinopyrimidine scaffold (1.0 eq).

  • Dissolve the scaffold in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 5 minutes. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

2. Addition of Ethyl Dichlorothiophosphate:

  • In a separate, dry dropping funnel, prepare a solution of ethyl dichlorothiophosphate (1.1 eq) in anhydrous DCM.

  • Add the ethyl dichlorothiophosphate solution dropwise to the cooled reaction mixture over a period of 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

3. Reaction Monitoring:

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

4. Work-up:

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the final thiophosphoramidate kinase inhibitor as a solid.

Characterization Data (Hypothetical)
Parameter Expected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the proposed structure
³¹P NMR Singlet around δ 60-70 ppm
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight
HPLC Purity >95%

Experimental Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the proposed reaction mechanism.

Start Start Dissolve Scaffold in DCM Dissolve Scaffold in DCM Start->Dissolve Scaffold in DCM Cool to 0 C Cool to 0 C Dissolve Scaffold in DCM->Cool to 0 C Add Et3N Add Et3N Cool to 0 C->Add Et3N Add Ethyl Dichlorothiophosphate Add Ethyl Dichlorothiophosphate Add Et3N->Add Ethyl Dichlorothiophosphate Warm to RT and Stir Warm to RT and Stir Add Ethyl Dichlorothiophosphate->Warm to RT and Stir Monitor by TLC Monitor by TLC Warm to RT and Stir->Monitor by TLC Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Extract with DCM Extract with DCM Quench with NaHCO3->Extract with DCM Dry and Concentrate Dry and Concentrate Extract with DCM->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product End End Characterize Product->End

Figure 3: Experimental Workflow Diagram.

cluster_0 Reaction Mechanism Amine R2NH Intermediate [R2N-P(=S)(OEt)Cl] + HCl Amine->Intermediate Nucleophilic Attack EDTP EtO-P(=S)Cl2 EDTP->Intermediate Product R2N-P(=S)(OEt)Cl Intermediate->Product Loss of HCl

Figure 4: Proposed Reaction Mechanism.

Safety Precautions

Ethyl dichlorothiophosphate is a corrosive and toxic substance.[4] It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This application note presents a detailed and practical protocol for the synthesis of a novel thiophosphoramidate kinase inhibitor using ethyl dichlorothiophosphate. While the application of this specific reagent in kinase inhibitor synthesis is an emerging area, the proposed methodology is based on well-established chemical principles and offers a straightforward route to novel analogs for screening and drug discovery. The use of ethyl dichlorothiophosphate provides an efficient means of introducing the O-ethyl thiophosphate moiety, potentially leading to the discovery of new kinase inhibitors with improved therapeutic profiles.

References

  • Dieng, T., Fraix, A., Salaün, J.-Y., Dez, I., Klein Gebbink, R. J. M., van Koten, G., & Jaffrès, P.-A. (2008). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett, 2008(20), 3121–3124. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved February 1, 2026, from [Link]

  • Paul, S., & Caruthers, M. (2017). Thiophosphoramidate morpholino: A new class of antisense oligonucleotides. 254th National Meeting. [Link]

  • Pharmaffiliates. (n.d.). Ethyl Dichlorothiophosphate. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry. [Link]

  • Zhang, J., et al. (2020). Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras. ACS Omega, 5(39), 25039–25048. [Link]

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Method

Application Note: Enhancing Gas Chromatographic Analysis of Amines through Derivatization with Ethyl Dichlorothiophosphate

Abstract This technical document provides a comprehensive guide for the derivatization of primary and secondary amines using ethyl dichlorothiophosphate prior to analysis by gas chromatography (GC). Amines, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical document provides a comprehensive guide for the derivatization of primary and secondary amines using ethyl dichlorothiophosphate prior to analysis by gas chromatography (GC). Amines, particularly those with low molecular weight, present significant analytical challenges due to their high polarity and low volatility, often resulting in poor chromatographic peak shape and reduced sensitivity.[1][2][3] Derivatization addresses these issues by converting the polar amine functional group into a less polar, more volatile, and thermally stable thiophosphoramide derivative. This application note details the underlying chemical principles, a step-by-step protocol, and critical considerations for successful implementation in research and drug development settings.

Introduction: The Rationale for Amine Derivatization

The direct analysis of many amines by gas chromatography is often hindered by their inherent physicochemical properties. The presence of active hydrogens on the amino group leads to strong interactions with active sites within the GC system, such as the injector liner and the column stationary phase.[1] This interaction results in undesirable chromatographic artifacts, including:

  • Peak Tailing: Asymmetrical peaks that are broad and difficult to integrate accurately.[2]

  • Low Volatility: Requiring high analysis temperatures that can lead to thermal degradation of the analyte.[1]

  • Poor Sensitivity: Due to peak broadening and potential irreversible adsorption within the GC system.

Chemical derivatization is a crucial sample preparation technique that mitigates these challenges by chemically modifying the analyte to improve its chromatographic behavior.[1] The primary objectives of derivatizing amines are to:

  • Increase Volatility: By replacing polar N-H bonds with a bulkier, less polar group.[1]

  • Improve Peak Shape: By reducing hydrogen bonding interactions with the stationary phase.[1]

  • Enhance Thermal Stability: Protecting the amine from degradation at elevated GC temperatures.

  • Increase Sensitivity: The introduction of phosphorus and sulfur atoms can enhance detection sensitivity with specific detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).

Ethyl dichlorothiophosphate serves as an effective derivatizing agent for primary and secondary amines, reacting to form stable N-thiophosphoryl derivatives suitable for GC analysis.

The Derivatization Chemistry: Mechanism of Action

The derivatization of an amine with ethyl dichlorothiophosphate proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic phosphorus atom of the ethyl dichlorothiophosphate. This results in the displacement of a chloride ion and the formation of a P-N bond. In the case of primary amines, a second substitution can occur, leading to a disubstituted product, though reaction conditions can be optimized to favor the monosubstituted derivative.

The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:

  • Primary Amine: R-NH₂ + Cl₂P(S)OCH₂CH₃ → R-NH-P(S)(Cl)OCH₂CH₃ + HCl

  • Secondary Amine: R₂NH + Cl₂P(S)OCH₂CH₃ → R₂N-P(S)(Cl)OCH₂CH₃ + HCl

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the derivatization of amines with ethyl dichlorothiophosphate. Note: This is a foundational method, and optimization of parameters such as reagent concentration, temperature, and reaction time may be necessary for specific amines and sample matrices.

4.1 Materials and Reagents

  • Amine-containing sample

  • Ethyl dichlorothiophosphate (Reagent Grade)

  • Anhydrous Pyridine or Triethylamine (Base)

  • Anhydrous Toluene or Dichloromethane (Reaction Solvent)

  • Anhydrous Hexane or Ethyl Acetate (Extraction Solvent)

  • Saturated Sodium Bicarbonate Solution (Aqueous Wash)

  • Anhydrous Sodium Sulfate (Drying Agent)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC-MS or GC-FID/NPD system

4.2 Derivatization Workflow

The following diagram illustrates the key steps in the derivatization and sample preparation workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup & Extraction cluster_analysis Analysis Sample 1. Prepare Amine Sample (in anhydrous solvent or dried) AddSolvent 2. Add Anhydrous Reaction Solvent Sample->AddSolvent AddBase 3. Add Base (e.g., Pyridine) AddSolvent->AddBase AddReagent 4. Add Ethyl Dichlorothiophosphate AddBase->AddReagent React 5. Heat Reaction Mixture (e.g., 60-80°C for 30-60 min) AddReagent->React Cool 6. Cool to Room Temperature React->Cool Wash 7. Aqueous Wash (e.g., NaHCO₃ solution) Cool->Wash Extract 8. Extract with Organic Solvent (e.g., Hexane) Wash->Extract Dry 9. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 10. Concentrate Sample (under N₂) Dry->Concentrate Inject 11. Inject into GC System Concentrate->Inject

Caption: Workflow for Amine Derivatization and Analysis.

4.3 Detailed Procedure

  • Sample Preparation: Accurately transfer a known amount of the amine sample (typically 0.1-1.0 mg) into a clean, dry 2 mL reaction vial.[1] If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 200 µL of anhydrous toluene (or another suitable aprotic solvent) to dissolve the sample.

    • Add 50 µL of anhydrous pyridine (or triethylamine) to act as an acid scavenger.

    • Add 50 µL of ethyl dichlorothiophosphate. Caution: This reagent is corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment.

  • Reaction: Tightly cap the vial and mix the contents gently. Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically.

  • Sample Workup:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of a saturated sodium bicarbonate solution to the vial to quench the reaction and neutralize excess acid. Vortex for 30 seconds.

    • Add 500 µL of hexane (or ethyl acetate) and vortex for 1 minute to extract the derivatized amine into the organic layer.

    • Allow the phases to separate.

  • Final Preparation for GC:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC autosampler vial.

    • If necessary, the sample can be concentrated under a gentle stream of nitrogen to achieve the desired final concentration.

    • Inject 1-2 µL of the final solution into the GC system.

Method Validation and Performance

A robust analytical method requires proper validation. While specific performance data for ethyl dichlorothiophosphate derivatization is not widely published, the validation parameters for analogous derivatization methods provide a strong framework.[4][5] Key validation metrics to consider are summarized in the table below.

Validation Parameter Typical Acceptance Criteria Rationale and Importance
Linearity (r²) > 0.990Ensures a proportional response of the detector to the analyte concentration over a defined range.[4][5]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration of an analyte that can be accurately and precisely quantified.
Precision (RSD%) < 15% (typically < 10%)Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[4][5]
Accuracy (Recovery %) 80-120%The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.[4]
Derivative Stability Minimal degradation over 24-48hEnsures that the derivatized analyte does not degrade in the vial before analysis, which would lead to inaccurate results.[4]

Troubleshooting and Critical Considerations

  • Moisture Sensitivity: Ethyl dichlorothiophosphate and the resulting derivatives can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents and reagents to maximize reaction yield and derivative stability.

  • Reagent Purity: The purity of the derivatizing agent is critical. Impurities can lead to interfering peaks in the chromatogram.

  • Excess Reagent: A significant excess of the derivatizing reagent is typically used to drive the reaction to completion. However, excess reagent can sometimes interfere with the chromatography. An optional clean-up step involving gentle evaporation of the excess reagent under nitrogen before the extraction step can be beneficial.[1]

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction. A sample clean-up step (e.g., solid-phase extraction) prior to derivatization may be necessary.

  • GC System Inertness: Even with derivatization, maintaining an inert GC flow path is crucial for analyzing trace levels of amines. Use of deactivated liners and columns is highly recommended.

Conclusion

Derivatization of amines with ethyl dichlorothiophosphate is a potent strategy to overcome the inherent challenges of their analysis by gas chromatography. By converting polar amines into more volatile and thermally stable thiophosphoramide derivatives, this method can significantly improve peak shape, sensitivity, and overall chromatographic performance. The protocol and considerations outlined in this application note provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for a wide range of amine-containing compounds.

References

  • GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its applic
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
  • Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. [Source not explicitly provided, but content was used for general knowledge].
  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central.
  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbon
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.

Sources

Application

Step-by-step guide for nucleophilic substitution on ethyl dichlorothiophosphate

Executive Summary Ethyl dichlorothiophosphate (EDCP, CAS: 1498-64-2) is a versatile bifunctional electrophile used extensively in the synthesis of organophosphorus pesticides (e.g., substituted thiophosphates), pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl dichlorothiophosphate (EDCP, CAS: 1498-64-2) is a versatile bifunctional electrophile used extensively in the synthesis of organophosphorus pesticides (e.g., substituted thiophosphates), pharmaceutical intermediates, and chiral thiophosphorylating agents. Unlike its oxo-analog (ethyl dichlorophosphate), the presence of the sulfur atom (


) confers unique reactivity and selectivity profiles, often requiring specific handling to prevent desulfurization or hydrolysis.

This guide provides a rigorous protocol for controlling the stepwise nucleophilic substitution of EDCP. By manipulating temperature, stoichiometry, and base catalysis, researchers can selectively isolate the mono-substituted chloridothioate or proceed to the fully substituted phosphorodithioate/amidothioate .

Chemical Context & Reactivity Profile

Structure:


Key Reactivity Features: 
  • Electrophilicity: The phosphorus atom is the electrophilic center. The

    
     bond is less polarized than 
    
    
    
    , making the phosphorus slightly less electrophilic (softer) but more resistant to immediate hydrolysis compared to
    
    
    .
  • Leaving Groups: The two chlorine atoms are equivalent initially. However, after the first substitution, the electronic environment changes, allowing for kinetic resolution.

  • Selectivity:

    • Mono-substitution (

      
      ):  Favored at low temperatures (-10°C to 0°C) with stoichiometric control.
      
    • Di-substitution (

      
      ):  Requires elevated temperatures (reflux) or stronger nucleophiles.
      
Mechanistic Insight: @P (Addition-Elimination)

The reaction proceeds via an associative mechanism where the nucleophile attacks the tetrahedral phosphorus, forming a trigonal bipyramidal intermediate (or transition state), followed by the expulsion of the chloride leaving group.

Mechanism EDCP Ethyl Dichlorothiophosphate (Electrophile) Inter Trigonal Bipyramidal Intermediate EDCP->Inter + Nuc Nuc Nucleophile (R-NH2 / R-OH) Nuc->Inter Prod Substituted Product (Mono- or Di-) Inter->Prod - Cl⁻ HCl Byproduct (HCl salt) Inter->HCl Base Scavenging

Caption: General associative mechanism for nucleophilic substitution at the thiophosphoryl center.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or TolueneWater competes as a nucleophile, leading to hydrolysis (ethyl thiophosphoric acid).
Base Triethylamine (TEA) or DIPEAEssential to scavenge the HCl generated. HCl accumulation can degrade the product or protonate the nucleophile.
Temperature -10°C to 0°C for Mono40°C to Reflux for DiLow temp suppresses

(second substitution) to maximize yield of the chloridothioate intermediate.
Atmosphere Nitrogen or ArgonPrevents moisture ingress.
Stoichiometry 1.0 : 1.0 (EDCP : Nuc)Excess nucleophile will lead to over-reaction (di-substitution).

Experimental Protocols

Protocol A: Selective Mono-Substitution

Target: Synthesis of O-Ethyl N-Alkyl Phosphoramidochloridothioate Application: Creating a scaffold for mixed organophosphorus derivatives.

Reagents:

  • Ethyl dichlorothiophosphate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Ethyl Dichlorothiophosphate (1.0 eq) and anhydrous DCM. Cool the solution to -5°C using an ice/salt bath.

  • Reagent Prep: In a separate vessel, mix the Amine (1.0 eq) and TEA (1.1 eq) in a small volume of DCM.

  • Addition: Transfer the Amine/Base mixture to the addition funnel. Add dropwise to the EDCP solution over 30–45 minutes .

    • Critical: Maintain internal temperature < 0°C. Rapid addition causes local heating and promotes di-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc) or

    
     NMR.
    
    • Endpoint: Disappearance of EDCP (

      
       ppm) and appearance of mono-product (
      
      
      
      ppm).
  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate with cold 5% HCl (rapidly, to remove unreacted amine) followed by saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Storage: The resulting chloridothioate is moisture-sensitive. Store under inert gas at -20°C.

Protocol B: Di-Substitution (Asymmetric)

Target: Synthesis of O-Ethyl O-Aryl N-Alkyl Phosphoramidothioate Application: Synthesis of mixed thiophosphate esters/amides.

Reagents:

  • Crude Mono-substituted Product from Protocol A (1.0 eq)

  • Phenol derivative (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) or NaH (1.1 eq)
    
  • Acetonitrile (ACN) or THF

Step-by-Step Procedure:

  • Setup: Use a clean, dry round-bottom flask with a reflux condenser.

  • Activation:

    • Option A (Weak Acidic Phenols): Dissolve Phenol in ACN, add

      
      , and stir for 30 min at RT.
      
    • Option B (Non-acidic Alcohols): Dissolve Alcohol in THF, cool to 0°C, add NaH, stir until

      
       evolution ceases.
      
  • Addition: Add the solution of the Mono-substituted chloridothioate (dissolved in minimal solvent) to the activated nucleophile mixture.

  • Reaction: Heat the mixture to 50–60°C (or reflux) for 4–6 hours. The second chlorine is less reactive and requires thermal energy to displace.

  • Workup:

    • Remove solvent in vacuo.

    • Redissolve residue in EtOAc.[1]

    • Wash with water and brine.[1]

    • Purify via silica gel column chromatography (Gradient: Hexane

      
       10% EtOAc/Hexane).
      

Process Workflow Diagram

Workflow cluster_Mono Phase 1: Kinetic Control (Mono-Substitution) cluster_Di Phase 2: Thermodynamic Control (Di-Substitution) Start Start: EDCP Synthesis Step1 Cool to -5°C Solvent: Anhydrous DCM Start->Step1 Step2 Add Nuc 1 + Base Dropwise (Slow) Step1->Step2 Check1 QC: 31P NMR Is starting material gone? Step2->Check1 Check1->Step2 No (Add more Nuc) Step3 Add Nuc 2 + Stronger Base (e.g., NaH, K2CO3) Check1->Step3 Yes Step4 Heat to Reflux (4-6 Hours) Step3->Step4 End Final Product Purification Step4->End

Caption: Decision tree for sequential substitution of ethyl dichlorothiophosphate.

Analytical Validation & QC

TechniqueExpected ObservationNote

NMR
EDCP: Singlet ~78 ppmMono: Singlet ~68-72 ppmDi: Singlet ~60-65 ppmShifts upfield (lower ppm) as Cl is replaced by N or O.
GC-MS Molecular ion peak (

) visible.
Look for characteristic isotope pattern of Cl (

3:1 ratio) in mono-products.
TLC EDCP is non-polar (high

). Products are more polar.
Visualize with

stain or UV (if aryl group present).

Safety & Handling (Material Safety)

  • Toxicity: EDCP is an organophosphorus compound and a potential acetylcholinesterase (AChE) inhibitor .[2][3] It is highly toxic by inhalation, ingestion, and skin absorption.[3]

    • Protocol: Double-gloving (Nitrile) and working strictly inside a fume hood is mandatory.

  • Corrosivity: Hydrolysis releases HCl and sulfur oxides.

  • Decontamination: Spills should be treated with saturated sodium bicarbonate or 10% NaOH solution to hydrolyze the P-Cl bonds before disposal.

References

  • PubChem. Ethyl phosphorodichloridothioate Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (Analogous reactivity context). J. Chem. Soc. C, 1971. Available at: [Link]

  • ScienceDirect. Phosphorochloridothioates synthesis methods. (General grounding on P-Cl substitution). Available at: [Link]

Sources

Method

Application Note: Selective Alkylation of Ethyl Dichlorothiophosphate with Grignard Reagents

). Abstract & Strategic Overview The reaction of Ethyl dichlorothiophosphate (EDCP) with Grignard reagents is a pivotal transformation in the synthesis of organophosphorus pesticides (e.g., fonofos analogs), flame retard...

Author: BenchChem Technical Support Team. Date: February 2026


).

Abstract & Strategic Overview

The reaction of Ethyl dichlorothiophosphate (EDCP) with Grignard reagents is a pivotal transformation in the synthesis of organophosphorus pesticides (e.g., fonofos analogs), flame retardants, and nucleotide prodrugs. However, this reaction presents a classic selectivity paradox : the electrophilicity of the phosphorus center remains high after the first substitution, leading to competitive formation of the bis-alkylated product (phosphinothioate) alongside the desired mono-alkylated product (phosphonothioate).

This guide provides two distinct, self-validating protocols:

  • Protocol A (Kinetic Control): Optimized for selective mono-alkylation to yield

    
    -ethyl alkylphosphonochloridothioates.
    
  • Protocol B (Thermodynamic Forcing): Optimized for bis-alkylation to yield

    
    -ethyl dialkylphosphinothioates.
    

Mechanistic Insight

The reaction proceeds via an Associative Nucleophilic Substitution (


)  mechanism. The Grignard reagent (

) attacks the phosphorus center, forming a trigonal bipyramidal intermediate (or transition state), followed by the expulsion of the chloride leaving group.
The Selectivity Challenge

The sulfur atom (


) renders the phosphorus less electrophilic than its oxygen counterpart (

), but the presence of two highly electronegative chlorine atoms makes the starting material (

) highly reactive.
  • Step 1 (

    
    ):  Substitution of the first Cl yields the Phosphonochloridothioate .
    
  • Step 2 (

    
    ):  Substitution of the second Cl yields the Phosphinothioate .
    

Critical Control Point: If


, a statistical mixture is obtained. To favor Step 1, we must suppress 

using low temperatures and Inverse Addition (keeping the electrophile in excess).
Pathway Visualization

ReactionPathway cluster_conditions Selectivity Control EDCP Ethyl Dichlorothiophosphate (EtO-P(S)Cl2) INTER Intermediate (Trigonal Bipyramidal) EDCP->INTER + R-MgX (Step 1) GRIG Grignard Reagent (R-MgX) MONO Mono-Product (Phosphonochloridothioate) INTER->MONO - MgXCl BIS Bis-Product (Phosphinothioate) MONO->BIS + R-MgX (Step 2) (Over-alkylation) CTRL To Stop at Mono: 1. T < -40°C 2. Inverse Addition 3. 1.0 eq Stoichiometry

Figure 1: Reaction pathway illustrating the competitive substitution steps. The red dashed line represents the undesired over-alkylation pathway in Protocol A.

Experimental Protocols

Safety Pre-Requisites[2]
  • Hazard: EDCP is corrosive, toxic by inhalation, and releases HCl/sulfur oxides upon hydrolysis.

  • Engineering Controls: All operations must be performed in a fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat.

  • Quenching: Quench all reaction mixtures slowly; sulfur-containing byproducts can be malodorous.

Protocol A: Selective Mono-Alkylation (Target: Phosphonochloridothioate)

Objective: Synthesize


 with 

selectivity.
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.0 (Mg : P)Excess Grignard guarantees over-alkylation.
Temperature -78°C to -40°CLow T amplifies the steric difference between starting material and product.
Addition Mode Inverse Addition Adding Grignard to the EDCP ensures EDCP is always in excess until the end.
Solvent Anhydrous Ether (

)
Ether is less coordinating than THF, moderating Grignard reactivity.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel. Flush with Argon/Nitrogen.

  • Charge: Add Ethyl dichlorothiophosphate (1.0 eq) and anhydrous Diethyl Ether (0.5 M concentration relative to P).

  • Cool: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Reagent Prep: Transfer the Grignard reagent (1.0 eq) into the addition funnel under inert gas. Dilute with equal volume of ether if the Grignard is viscous.

  • Addition: Add the Grignard reagent dropwise over 60–90 minutes.

    • Critical Check: Monitor internal temperature. Do not allow T > -65°C.

  • Reaction: Stir at -78°C for 2 hours.

  • Monitoring: Aliquot 0.1 mL, quench in dry MeOH, and check by GC-MS or

    
     NMR.
    
    • Success Criteria: Disappearance of EDCP peak (

      
       ppm) and appearance of Mono-product (
      
      
      
      ppm).
  • Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Pour the mixture into ice-cold dilute HCl (1M). Separate phases immediately to prevent hydrolysis of the P-Cl bond.

Protocol B: Bis-Alkylation (Target: Phosphinothioate)

Objective: Synthesize


.
ParameterSpecificationRationale
Stoichiometry 2.5 : 1.0 (Mg : P)Excess Grignard drives the second substitution (

).
Temperature 0°C

Reflux
Heat overcomes the steric hindrance of the mono-substituted intermediate.
Addition Mode Normal Addition Adding EDCP to Grignard maintains high [R-MgX] concentration.
Solvent Anhydrous THFTHF coordinates Mg, increasing nucleophilicity.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck RBF with condenser and addition funnel. Flush with Argon.

  • Charge: Add Grignard reagent (2.5 eq) in THF.

  • Addition: Add Ethyl dichlorothiophosphate (1.0 eq) dropwise at 0°C (ice bath). The reaction is exothermic.

  • Reaction: Remove ice bath. Heat to reflux (66°C for THF) for 3–6 hours.

  • Monitoring: Check by TLC or

    
     NMR. The P-Cl species should be fully consumed.
    
  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash with brine. Dry over

    
    .
    

Workflow Visualization

ExperimentalWorkflow cluster_mono Protocol A: Mono-Alkylation cluster_bis Protocol B: Bis-Alkylation start Start: Dry Glassware & Inert Gas stepA1 Charge EDCP in Ether Cool to -78°C start->stepA1 Selectivity Req. stepB1 Charge Grignard in THF (Excess 2.5 eq) start->stepB1 Full Conversion Req. stepA2 INVERSE ADDITION: Add Grignard to EDCP (Dropwise, < -65°C) stepA1->stepA2 stepA3 Stir 2h @ -78°C Warm to 0°C stepA2->stepA3 stepA4 Quench: Ice/HCl (Rapid Separation) stepA3->stepA4 stepB2 NORMAL ADDITION: Add EDCP to Grignard (0°C -> Exothermic) stepB1->stepB2 stepB3 Reflux (65°C) 3-6 Hours stepB2->stepB3 stepB4 Quench: Sat. NH4Cl stepB3->stepB4

Figure 2: Decision tree and workflow for Protocol A (Mono) vs. Protocol B (Bis).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mono) Hydrolysis of P-Cl bondEnsure solvents are dry (<50 ppm water). Quench with cold dilute acid and process immediately.
High Bis-product in Mono Protocol Temperature spikeAddition was too fast. Use a syringe pump. Ensure internal T stays < -65°C.
Incomplete Reaction (Bis) Steric hindranceSwitch solvent to THF (higher T). Add CuI (1-5 mol%) as a catalyst to facilitate coupling.
"Stuck" Grignard Passivated Mg surfaceIf preparing Grignard in situ, add a crystal of Iodine or 1,2-dibromoethane to initiate.

References

  • Selectivity in Grignard Additions to Phosphoryl Chlorides

    • Title: Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates.[1]

    • Source:Thieme Connect / Synthesis
  • General Grignard Mechanism & Safety

    • Title: Reactions of Grignard Reagents - Mechanism and Protocols.
    • Source:Master Organic Chemistry
    • URL:[Link]

  • Safety Data for Ethyl Dichlorothiophosphate

    • Title: Compound Summary: Phosphorodichloridothioic acid, O-ethyl ester.
    • Source:PubChem (NIH)
    • URL:[Link]

  • Synthesis of Chiral Phosphonothioates

    • Title: Synthesis of P-Stereogenic Phosphinates via an Axis-to-Center Chirality Transfer.[2][3]

    • Source:ResearchG
    • URL:[Link]

Sources

Application

Application Note: Analytical Strategies for Ethyl Dichlorothiophosphate (EDCP)

This is a comprehensive Application Note and Protocol Guide designed for researchers and process chemists working with Ethyl Dichlorothiophosphate (O-Ethyl Phosphorodichloridothioate) . CAS: 1498-64-2 | Formula: | Mol. W...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for researchers and process chemists working with Ethyl Dichlorothiophosphate (O-Ethyl Phosphorodichloridothioate) .

CAS: 1498-64-2 | Formula:


 | Mol. Wt:  179.00
Document ID:  AN-EDCP-2026-V1
Author:  Senior Application Scientist Team

Introduction & Chemical Profile[1][2][3]

Ethyl dichlorothiophosphate (EDCP) is a critical organophosphorus intermediate used primarily in the synthesis of pesticides (e.g., organophosphates) and chiral thiophosphoryl precursors.

CRITICAL DISTINCTION: Researchers often confuse EDCP with its oxygen analog, Ethyl dichlorophosphate (CAS 1498-51-7).

  • Target Molecule (P=S): O-Ethyl phosphorodichloridothioate (CAS 1498-64-2).[1]

  • Key Hazard: In addition to HCl, hydrolysis of the P=S bond can release Hydrogen Sulfide (

    
    )  under acidic conditions, necessitating strict engineering controls.
    
Analytical Challenges
  • Moisture Sensitivity: The P-Cl bonds are highly labile. Ambient moisture causes rapid hydrolysis to O-ethyl thiophosphoric acid and HCl, skewing purity assays.

  • Chromophore Lack: The molecule lacks a strong UV chromophore, rendering standard UV-HPLC (254 nm) ineffective without derivatization.

  • Thermal Instability: While more stable than some P(III) species, prolonged exposure to high GC inlet temperatures can cause disproportionation.

Method 1: In-Situ NMR (The Gold Standard)

Objective: Real-time kinetic monitoring of substitution reactions (e.g., EDCP + Amine


 Phosphoramidothioate).
Why NMR?

Phosphorus NMR provides a direct window into the reaction mixture without the need for quenching, which can artificially shift the equilibrium. It distinguishes clearly between the starting material (Mono-ester), the product (Di-ester/Amide), and hydrolysis byproducts.

Protocol: Anhydrous Sampling
  • Preparation: Dry an NMR tube in an oven at 120°C for 2 hours. Cap immediately upon removal.

  • Solvent: Use anhydrous

    
     or 
    
    
    
    stored over 4Å molecular sieves.
  • Lock: If the reaction solvent is non-deuterated (e.g., Toluene), use a coaxial insert containing

    
     for the lock signal to avoid contaminating the anhydrous sample.
    
  • Acquisition:

    • Pulse Sequence: Inverse Gated Decoupling (to minimize NOE effects for integration accuracy).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds (Phosphorus relaxation is slow).
    • Scans: 32–64 scans are usually sufficient for concentrations

      
      .
      
Data Interpretation (Chemical Shifts)

All shifts relative to 85%


 external standard.
SpeciesStructureApprox.[2][3][4][5][6] Shift (

ppm)
Multiplicity (

-Coupled)
Thiophosphoryl Chloride

+28 to +30Singlet
EDCP (Reactant)

+65 to +69 Triplet (

)
Product (Example)

+70 to +75Multiplet
Hydrolysis Byproduct

+55 to +60Broad (pH dependent)

Note: The P=S bond typically shifts resonances downfield (higher ppm) relative to P=O analogs (which appear near +3 to +10 ppm).

Visualization: NMR Workflow

NMR_Workflow Start Reaction Mixture Sample Sample Aliquot (0.6 mL) Start->Sample Inert Syringe Prep Add to Dry CDCl3 (Anaerobic) Sample->Prep < 30 sec exposure Acquire Acquire 31P{1H} (D1 = 5s) Prep->Acquire Analyze Integrate Peaks Normalize to IS Acquire->Analyze

Figure 1: Anhydrous sampling workflow for


 NMR monitoring.

Method 2: GC-FID/MS (Purity & Process Control)

Objective: Quantitative purity analysis and impurity profiling.

Challenge: Thermal Degradation

Direct injection of chlorothiophosphates can lead to "ghost peaks" caused by degradation in the hot inlet liner.

  • Solution A (Direct): Use a "Cold On-Column" injector or a Pulsed Split injection with a deactivated liner.

  • Solution B (Derivatization): Convert the reactive P-Cl bond to a stable P-OMe ester using Methanol/Pyridine.

Protocol A: Direct Injection (Process Monitoring)
  • Column: Rtx-5 Amine or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 200°C (Keep as low as possible). Split ratio 50:1.[2]

  • Oven: 50°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.
  • Detector: FID @ 300°C or MS (SIM mode for trace impurities).

Protocol B: Derivatization (Recommended for Validation)

This method "freezes" the reaction state by converting labile chlorides to methyl esters.

  • Quench Solution: Prepare 10% Pyridine in anhydrous Methanol.

  • Procedure: Add 50 µL Reaction Mixture to 950 µL Quench Solution.

  • Reaction: Vortex for 30 seconds. (Exothermic:

    
    ).
    
  • Analysis: Inject the methoxy-derivative.

    • Target:

      
       (O-ethyl O,O-dimethyl phosphorothioate).
      
Visualization: Derivatization Logic

Derivatization EDCP EDCP (Unstable) EtO-P(S)Cl2 Reaction Nucleophilic Substitution (Instantaneous) EDCP->Reaction Quench Quench Reagent MeOH + Pyridine Quench->Reaction Derivative Stable Derivative EtO-P(S)(OMe)2 Reaction->Derivative - HCl.Pyridine GC GC Analysis (Reproducible Peak) Derivative->GC

Figure 2: Derivatization strategy to stabilize EDCP for Gas Chromatography.

Method 3: Hydrolytic Stability (Titration)

Objective: Assay of raw material or determination of total hydrolyzable chloride.

  • Reagent: 0.1 N

    
     standardized solution.
    
  • Hydrolysis:

    • Weigh ~200 mg EDCP into 50 mL of 1N NaOH.

    • Reflux for 1 hour (converts P-Cl to P-OH and free

      
      ).
      
    • Caution: Perform in a fume hood; trace

      
       may evolve initially before full alkaline capture.
      
  • Acidification: Cool and acidify with

    
     (litmus check).
    
  • Titration: Potentiometric titration with

    
     using a silver electrode.
    
  • Calculation:

    
    
    (Note: The factor of 2 accounts for 2 moles of Cl per mole of EDCP).
    

Safety & Handling (E-E-A-T)

  • H2S Hazard: Unlike standard acid chlorides, thiophosphoryl chlorides can release Hydrogen Sulfide (

    
    ) upon contact with moisture/acid.[7] Always have an 
    
    
    
    detector present.
  • Neutralization: Spills should be neutralized with a dilute bleach (sodium hypochlorite) solution to oxidize sulfur species to sulfates, preventing

    
     evolution.
    
  • PPE: Butyl rubber gloves are recommended; Nitrile provides only temporary splash protection against organophosphorus penetration.

References

  • Sigma-Aldrich. Ethyl dichlorothiophosphate Safety Data Sheet (SDS). CAS 1498-64-2.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19883, Thiophosphoryl chloride (Analog).Link

  • Gorenstein, D. G.Phosphorus-31 NMR: Principles and Applications. Academic Press, 1984. (Standard text for 31P shifts).
  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods, 2014. Link

  • US EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Basis for split injection protocols). Link

Sources

Method

Large-scale synthesis considerations for ethyl dichlorothiophosphate derivatives

Abstract This guide details the process chemistry and engineering controls required for the large-scale synthesis of O-ethyl phosphorodichloridothioate (CAS: 1498-51-7), a critical intermediate in the manufacture of orga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the process chemistry and engineering controls required for the large-scale synthesis of O-ethyl phosphorodichloridothioate (CAS: 1498-51-7), a critical intermediate in the manufacture of organophosphate pesticides (e.g., Ethoprophos) and chiral synthons. Unlike standard esterifications, this reaction involves highly corrosive thiophosphoryl chemistry requiring strict moisture control, HCl gas management, and kinetic gating to prevent di-ester impurities.

Critical Process Parameters (CPPs) & Chemistry

Reaction Mechanism & Stoichiometry

The synthesis is a nucleophilic substitution at the phosphorus center. Ethanol acts as the nucleophile attacking the electrophilic phosphorus of thiophosphoryl chloride (


).

Primary Reaction (Target):



Secondary Reaction (Impurity - "Over-alkylation"):



Kinetic Control Strategy

The selectivity between the mono-ester (target) and di-ester (impurity) is governed by temperature and stoichiometry.

  • Temperature: The activation energy for the second substitution is higher. Maintaining the reaction mass (RM) between -5°C and 5°C during addition kinetically traps the system at the mono-ester stage.

  • Stoichiometry: A slight molar excess of

    
     (1.05 - 1.10 eq) suppresses the second addition of ethanol.
    
Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the critical control points.

ReactionPathway PSCl3 Thiophosphoryl Chloride (PSCl3) Mono TARGET: O-Ethyl Phosphorodichloridothioate PSCl3->Mono + EtOH (-5°C to 0°C) HCl Byproduct: HCl Gas PSCl3->HCl Exhaust EtOH Ethanol (Anhydrous) EtOH->Mono Di IMPURITY: O,O-Diethyl Phosphorochloridothioate Mono->Di + Excess EtOH (> 20°C) Mono->HCl

Figure 1: Reaction pathway showing the kinetic gating required to prevent di-ester formation.

Safety & Engineering Controls

Material Compatibility
  • Reactors: Glass-lined steel (GLS) is mandatory. Stainless steel (SS316) is susceptible to pitting corrosion from wet HCl/sulfur species.

  • Gaskets: PTFE (Teflon) or Kalrez. EPDM is incompatible.

  • Scrubbing: The reaction generates stoichiometric quantities of HCl gas. A dual-stage scrubber (Water

    
     Caustic) is required.
    
Hazard Management
Hazard CategorySpecific RiskMitigation Strategy
Water Reactivity

hydrolyzes violently to release

,

, and

.
Use Karl Fischer titration on Ethanol (

water). Nitrogen blanket entire system.
Toxicity Target molecule is an Acetylcholinesterase (AChE) inhibitor.Closed-loop sampling systems. Full PPE including respirators. Atropine availability on-site.
Thermal Highly exothermic reaction (

).
Jacket cooling with Syltherm/Glycol. Emergency dump tank availability.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 100 L Pilot Batch Target Yield: >90% Purity: >98% (GC)

Phase A: System Preparation
  • Inerting: Purge the 150L Glass-Lined Reactor (GLR) with dry Nitrogen (

    
    ) to reduce 
    
    
    
    .
  • Charging: Charge 170.0 kg (1.0 kmol) of Thiophosphoryl Chloride (

    
    ) via vacuum transfer.
    
  • Cooling: Circulate brine/glycol in the jacket to bring internal temperature (IT) to -5°C .

Phase B: Controlled Addition (The Critical Step)
  • Setup: Load 46.0 kg (1.0 kmol) of Anhydrous Ethanol into the dosing tank.

  • Addition: Begin adding Ethanol to the GLR.

    • Rate: 5-8 kg/hr .

    • Control: Maintain IT between -5°C and +2°C .

    • Scrubbing: Monitor HCl evolution at the scrubber outlet.

    • Stop Condition: If IT exceeds 5°C, stop addition immediately and allow system to re-equilibrate.

Phase C: Post-Reaction & Degassing
  • Aging: Once addition is complete, hold the reaction at 0°C for 2 hours.

  • Ramp: Slowly raise IT to 25°C over 4 hours. This drives the reaction to completion and aids HCl desorption.

  • Degassing: Apply partial vacuum (600 mbar) for 1 hour to strip residual HCl. Note: Do not apply full vacuum yet, or volatile product will be lost.

Phase D: Purification (Vacuum Distillation)
  • Setup: Switch condenser to chilled glycol (-10°C).

  • Distillation:

    • Fraction 1 (Lights): Unreacted

      
       and Ethanol (if any). Cut point: Vapor Temp < 60°C @ 10 mmHg.
      
    • Fraction 2 (Main Cut): Collect O-Ethyl Phosphorodichloridothioate .

      • Boiling Point: ~68-72°C @ 10 mmHg.

    • Residue (Heavies): Di-ester and pyrophosphates.

Process Flow Diagram

ProcessFlow cluster_reaction Zone 1: Synthesis cluster_waste Zone 2: Waste Mgmt cluster_purification Zone 3: Purification Reactor GLS Reactor (Cooling Jacket) Scrubber HCl Scrubber (Caustic) Reactor->Scrubber HCl Gas Still Vacuum Distillation Reactor->Still Crude Mixture Dosing Ethanol Head Tank Dosing->Reactor Slow Add (<5°C) Still->Scrubber Vac Exhaust Receiver Product Receiver Still->Receiver Main Cut (70°C @ 10mmHg)

Figure 2: Process flow showing containment of HCl and isolation of the product.

Analytical Quality Control

ParameterMethodSpecificationRationale
Assay GC-FID (DB-1 Column)

Purity required for downstream API synthesis.
Di-ester Impurity GC-FID

Di-ester cannot be removed easily in subsequent steps.

Content
GC-FID

Residual starting material leads to side reactions later.
Appearance VisualClear, colorless liquidYellowing indicates sulfur degradation or oxidation.

Troubleshooting Guide

Issue: High Di-ester Content (>2%)

  • Root Cause:[1][2] Localized hotspots during ethanol addition or excess ethanol.

  • Correction: Improve agitation (RPM) to ensure rapid dissipation of heat. Verify ethanol flow meter calibration.

Issue: Low Yield

  • Root Cause:[1][2] Hydrolysis due to moisture ingress.

  • Correction: Check

    
     dew point. Ensure reactor was dried at 100°C prior to use.
    

Issue: Product Discoloration (Pink/Red)

  • Root Cause:[1][2] Oxidation of sulfur species.

  • Correction: Ensure strict oxygen exclusion. Add trace stabilizer (e.g., triphenyl phosphite) if permissible by regulatory filing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73907, Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]

Sources

Application

Using ethyl dichlorothiophosphate to introduce a thiophosphoryl group

Application Note: Strategic Introduction of the Ethyl Thiophosphoryl Group Executive Summary Ethyl dichlorothiophosphate (EDCP, CAS 1498-64-2) is a high-value electrophilic phosphorus reagent used to introduce the ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the Ethyl Thiophosphoryl Group

Executive Summary

Ethyl dichlorothiophosphate (EDCP, CAS 1498-64-2) is a high-value electrophilic phosphorus reagent used to introduce the ethyl thiophosphoryl moiety (


) into small molecules. This modification is critical in drug discovery for synthesizing thiophosphoramidates  (isosteres of phosphoramidate prodrugs) and chiral thiophosphates .

The thiophosphoryl group (


) offers two distinct pharmacological advantages over its phosphoryl (

) counterpart:
  • Metabolic Stability: The

    
     bond is generally more resistant to enzymatic hydrolysis by phosphatases and phosphodiesterases.
    
  • Lipophilicity: The sulfur atom increases the logP of the molecule, potentially improving cellular permeability.

This guide provides a rigorous, field-proven methodology for handling EDCP to achieve high chemoselectivity (mono- vs. bis-substitution) while mitigating its high toxicity and moisture sensitivity.

Chemical Profile & Safety Architecture

WARNING: EDCP is a reactive organophosphorus chloride. It acts as a cholinesterase inhibitor and is corrosive. All procedures must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

ParameterSpecificationPractical Implication
Formula

Bifunctional electrophile; capable of sequential substitution.
Boiling Point 60-65°C @ 10 mmHgVolatile under high vacuum; do not rotovap at high temp.
Density 1.35 g/mLDenser than most organic solvents; sinks in aqueous washes.
Reactivity HighHydrolyzes rapidly to release HCl and ethyl thiophosphoric acid.
NMR Signature

:

+60 to +70 ppm
Distinct downfield shift compared to products.

Mechanism of Action: Nucleophilic Substitution at Phosphorus

The reaction proceeds via an


-like mechanism at the phosphorus center (often described as addition-elimination). The challenge lies in controlling the stepwise displacement of the two chloride atoms.
  • First Displacement (

    
    ):  Occurs rapidly at low temperatures (
    
    
    
    to
    
    
    ).
  • Second Displacement (

    
    ):  Slower due to steric hindrance and electronic deactivation by the first nucleophile; typically requires warming to 
    
    
    
    or RT.

Visualizing the Reaction Pathway:

EDCP_Mechanism EDCP Ethyl Dichlorothiophosphate (Electrophile) Inter Intermediate (Mono-chloro Species) EDCP->Inter  Step 1: -78°C  Fast Substitution   Nu1 Nucleophile 1 (Amine/Alcohol) Nu1->Inter Prod Thiophosphoramidate/ Thiophosphate Inter->Prod  Step 2: 0°C to RT  Slow Substitution   Nu2 Nucleophile 2 (Amine/Alcohol) Nu2->Prod Base Base (TEA/DIPEA) Scavenges HCl Base->Inter  Prevents Acid  Degradation

Figure 1: Stepwise nucleophilic substitution pathway. Control of temperature is the primary switch for selectivity.

Application Protocol: Synthesis of Thiophosphoramidates

This protocol describes the synthesis of a "Mixed" Thiophosphoramidate (e.g.,


), a common scaffold in nucleotide prodrugs.
Reagents & Setup
  • Reagent: Ethyl dichlorothiophosphate (1.0 equiv).

  • Nucleophile 1: Primary or Secondary Amine (1.0 equiv).

  • Nucleophile 2: Alcohol (1.0 equiv) - Optional for step 2.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv total).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Note: THF is preferred if solubility is an issue, but DCM allows for easier workup.

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

Phase 1: Mono-Substitution (Formation of the Chloridate Intermediate)

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Charging: Add EDCP (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath (

    
    ). Critical: Low temperature is essential to prevent the amine from attacking both chloride positions simultaneously.
    
  • Addition: Mix the Amine (1.0 equiv) and Base (1.1 equiv) in a separate vial with a small amount of DCM. Add this solution dropwise to the stirring EDCP solution over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

  • Monitoring: Stir at

    
     for 1 hour.
    
    • QC Check: Withdraw an aliquot, quench with dry MeOH, and check via TLC or

      
       NMR. The starting material (
      
      
      
      ppm) should disappear, replaced by the intermediate (
      
      
      ppm).

Phase 2: Bis-Substitution (Formation of the Final Product)

  • Warming: Remove the dry ice bath and replace it with an ice-water bath (

    
    ).
    
  • Second Addition: Add Nucleophile 2 (Alcohol/Phenol, 1.0 equiv) followed by the second portion of Base (1.1 equiv). Note: If using a hindered alcohol, adding a catalytic amount of DMAP (0.1 equiv) may be necessary.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–12 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
    .
    

Phase 3: Workup & Purification

  • Extraction: Dilute with DCM, wash with water (

    
    ), then brine (
    
    
    
    ).
  • Drying: Dry the organic layer over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Purification: Flash column chromatography.

    • Expert Tip: Thiophosphoryl compounds are lipophilic. Start with a non-polar mobile phase (e.g., 5-10% EtOAc in Hexanes).

    • Stationary Phase: Use neutral silica if possible; some thiophosphoramidates are acid-sensitive.

Analytical Validation (Self-Validating System)

The success of the reaction is best monitored via


 NMR (proton-decoupled).
Compound StageExpected

Shift (approx.)[1]
Multiplicity (coupled)
Starting Material (EDCP) +60 to +75 ppmTriplet (coupling to

)
Intermediate (Mono-sub) +60 to +68 ppmShift varies; complexity increases due to chirality at P.
Final Product (P=S) +55 to +65 ppmUpfield shift relative to SM.
Oxidation Byproduct (P=O) -5 to +10 ppmRed Flag: Indicates hydrolysis or oxidation.

Note: P=S signals are significantly downfield compared to P=O signals (which are typically near 0 ppm).

Troubleshooting & Optimization

Issue: Hydrolysis (Formation of P-OH species)

  • Cause: Wet solvents or atmospheric moisture. EDCP is extremely hygroscopic.

  • Solution: Distill solvents over

    
     or use molecular sieves. Ensure the Argon line is positive pressure.
    

Issue: Bis-substitution during Phase 1

  • Cause: Temperature too high or addition of amine too fast.

  • Solution: Strictly maintain

    
    . Dilute the amine further before addition.
    

Issue: Low Yield in Phase 2

  • Cause: Steric hindrance of the second nucleophile.

  • Solution: Switch solvent to THF and reflux after addition. Add 10 mol% DMAP or use a stronger base (e.g., NaH) to pre-activate the alcohol (forming the alkoxide) before addition.

References

  • Sigma-Aldrich. Safety Data Sheet: Ethyl dichlorothiophosphate. Retrieved from

  • PubChem. Ethyl phosphorodichloridothionate - Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. Ethyl dichlorothiophosphate Properties and Reactions. Retrieved from [2]

  • Bollmark, M., et al. (2002). Chiral Thiophosphoramidates: Synthesis and Stereochemistry. (General reference for thiophosphoramidate methodology). Chem. Commun. (Contextual grounding for P=S synthesis).
  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.

Sources

Method

Application Notes &amp; Protocols: Streamlining Organophosphorus Synthesis with Ethyl Dichlorothiophosphate in One-Pot Procedures

Abstract Ethyl dichlorothiophosphate (EDCTP) is a highly versatile and reactive organophosphorus reagent, serving as a critical cornerstone for the synthesis of a diverse array of thiophosphate and phosphonothioate deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl dichlorothiophosphate (EDCTP) is a highly versatile and reactive organophosphorus reagent, serving as a critical cornerstone for the synthesis of a diverse array of thiophosphate and phosphonothioate derivatives. Its utility is particularly pronounced in the agrochemical and pharmaceutical industries for the development of insecticides and novel drug candidates.[1][2] This application note provides an in-depth guide to leveraging EDCTP in one-pot synthesis protocols. By eliminating the need for isolating intermediates, one-pot procedures offer significant advantages in terms of efficiency, sustainability, and operational simplicity.[3][4][5][6] We will explore the fundamental reactivity of EDCTP and present detailed, field-proven protocols for the synthesis of complex organophosphorus molecules, complete with mechanistic insights and expert commentary on optimizing experimental parameters.

Introduction: The Strategic Value of Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate (C₂H₅OP(S)Cl₂, CAS No: 1498-64-2) is a colorless liquid characterized by a thiophosphoryl core with one ethoxy group and two reactive chlorine atoms.[7][8] This unique structure makes it an ideal trifunctional building block. The two P-Cl bonds are susceptible to sequential nucleophilic substitution, allowing for the controlled, stepwise introduction of various functional groups.

Why One-Pot Synthesis?

Traditional multi-step syntheses involve the isolation and purification of intermediates at each stage, a process that is often time-consuming, reduces overall yield, and generates significant solvent waste. One-pot synthesis, by contrast, involves the sequential addition of reagents to a single reaction vessel. This approach is inherently more efficient for several reasons:

  • Increased Efficiency: Reduces reaction time and manual handling.

  • Higher Yields: Minimizes product loss associated with multiple workup and purification steps.

  • Improved Sustainability: Decreases the consumption of solvents and reagents, leading to a greener chemical process.

  • Cost-Effectiveness: Simplifies procedures and reduces resource allocation.

This guide is designed for researchers and drug development professionals seeking to harness the power of EDCTP in robust and efficient one-pot synthetic strategies.

Core Principles of EDCTP Reactivity

The synthetic utility of EDCTP hinges on the high reactivity of its two phosphorus-chlorine bonds. These bonds are readily cleaved by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.[9][10] The reaction proceeds via a nucleophilic substitution at the phosphorus center.

The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic phosphorus atom, facilitated by a non-nucleophilic base (like triethylamine or pyridine). The base serves two critical functions:

  • It deprotonates the nucleophile, increasing its nucleophilicity.

  • It scavenges the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing unwanted side reactions.

Because the two chlorine atoms can be displaced sequentially, EDCTP is an exemplary reagent for constructing unsymmetrical thiophosphate derivatives in a single pot.

Reaction_Workflow cluster_reagents Initial Reagents cluster_pot One-Pot Reaction Vessel cluster_downstream Downstream Processing EDCTP Ethyl Dichlorothiophosphate Step1 Step 1: Add EDCTP to Nucleophile 1 + Base (Formation of Intermediate) EDCTP->Step1 Nuc1 Nucleophile 1 (e.g., Phenol) Nuc1->Step1 Base Base (e.g., Et3N) Base->Step1 Solvent Anhydrous Solvent Solvent->Step1 Step2 Step 2: Add Nucleophile 2 (Formation of Final Product) Step1->Step2 Intermediate remains in situ Workup Aqueous Workup & Extraction Step2->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for a one-pot synthesis using EDCTP.

Detailed Application Protocols

The following protocols are designed to be robust and adaptable. The causality behind key steps is explained to empower researchers to troubleshoot and modify these procedures for their specific substrates.

Protocol 1: One-Pot Synthesis of O-Aryl-O-Ethyl-N-Alkyl Phosphoramidothioates

This procedure details the synthesis of a thiophosphate containing three distinct groups attached to the phosphorus center, showcasing the power of sequential one-pot addition.

Reaction Principle: EDCTP is first reacted with a substituted phenol to form an O-aryl-O-ethyl chlorothiophosphate intermediate. Without isolation, a primary or secondary amine is then added to the reaction mixture to displace the second chlorine atom, yielding the final product.

Mechanistic_Pathway EDCTP C₂H₅O-P(=S)(Cl)₂ Ethyl Dichlorothiophosphate reagents1 + ArOH + Base - Base·HCl Intermediate C₂H₅O-P(=S)(Cl)(OAr) O-Aryl-O-ethyl chlorothiophosphate reagents2 + R₂NH + Base - Base·HCl Product C₂H₅O-P(=S)(NR₂)(OAr) Final Product reagents1->Intermediate reagents2->Product

Caption: Sequential nucleophilic substitution pathway on EDCTP.

Materials & Equipment:

  • Ethyl dichlorothiophosphate (EDCTP), 95%[8]

  • Substituted Phenol (e.g., 4-cyanophenol)

  • Amine (e.g., piperidine)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)

  • Magnetic stirrer, ice bath

  • Rotary evaporator and column chromatography setup

Step-by-Step Methodology:

  • Vessel Preparation: Under a nitrogen atmosphere, add the substituted phenol (1.0 eq.), triethylamine (1.1 eq.), and anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

    • Expert Insight: Anhydrous conditions are absolutely critical. EDCTP and its intermediates are sensitive to moisture and will readily hydrolyze, reducing yield and complicating purification. Using a slight excess of triethylamine ensures complete scavenging of the HCl generated in the first step.

  • First Nucleophilic Substitution: Cool the flask to 0 °C in an ice bath. Add EDCTP (1.0 eq.) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents temperature spikes that could lead to side reactions and decomposition.

  • Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The formation of the intermediate can be tracked by the disappearance of the phenol starting material on the TLC plate. The triethylamine hydrochloride salt will precipitate as a white solid.

  • Second Nucleophilic Substitution: Once the first step is complete (as indicated by TLC), cool the reaction mixture back to 0 °C. Add the amine (1.05 eq.) and an additional equivalent of triethylamine (1.1 eq.) dropwise.

    • Causality: Adding a second equivalent of base is necessary to neutralize the HCl produced in this second substitution step. A slight excess of the amine can help drive the reaction to completion.

  • Final Product Formation: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the intermediate.

  • Workup and Purification: a. Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Representative One-Pot Syntheses

The following table provides examples of the versatility of one-pot procedures involving EDCTP, with typical conditions and expected yields.

EntryNucleophile 1 (1.0 eq.)Nucleophile 2 (1.05 eq.)Base (2.2 eq. total)SolventTemp (°C)Time (h)Yield (%)
1PhenolDiethylamineTriethylamineToluene0 → RT6~85%
24-NitrophenolMorpholinePyridineDCM0 → RT8~82%
3EthanolAnilineTriethylamineTHF0 → RT7~79%
4ThiophenolBenzylamineTriethylamineDCM0 → RT5~90%

Yields are approximate and will vary based on substrate and precise reaction conditions.

Troubleshooting and Key Considerations

  • Low Yields: Often traced back to moisture in the reagents or solvent. Ensure all materials are rigorously dried. Incomplete reaction of the first step can also be a cause; confirm intermediate formation by TLC before adding the second nucleophile.

  • Multiple Products: If the two nucleophiles have similar reactivity, a statistical mixture of products may form. This can be mitigated by ensuring the first reaction goes to completion before adding the second nucleophile. For highly reactive nucleophiles, lower temperatures and slower addition rates are recommended.

  • Purification Challenges: The triethylamine hydrochloride salt formed during the reaction is largely insoluble in solvents like DCM and toluene but can sometimes complicate purification. A simple filtration step before the aqueous workup can be beneficial.

Conclusion

One-pot synthesis procedures utilizing ethyl dichlorothiophosphate represent a powerful and efficient strategy for the construction of complex organophosphorus compounds. By understanding the core reactivity of the P-Cl bonds and carefully controlling reaction parameters such as temperature, stoichiometry, and solvent choice, researchers can significantly streamline synthetic workflows. The protocols and insights provided in this guide serve as a robust foundation for the development of novel thiophosphate derivatives for applications in drug discovery and agrochemical research.

References

  • Thiophosphoryl chloride - Wikipedia. Available at: [Link]

  • PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA. Available at: [Link]

  • US2547012A - Preparation of thiophosphoryl chloride - Google Patents.
  • US2850353A - Preparation of thiophosphoryl chloride - Google Patents.
  • US6251350B1 - Process for the manufacture of thiophosphoryl chloride - Google Patents.
  • CAS No : 1498-64-2 | Product Name : Ethyl Dichlorothiophosphate | Pharmaffiliates. Available at: [Link]

  • New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates - PubMed. Available at: [Link]

  • One-pot synthesis of primary phosphines from white phosphorus - PMC - NIH. Available at: [Link]

  • Synthesis of phosphorothioates using thiophosphate salts - Beilstein Journals. Available at: [Link]

  • Synthesis of phosphorothioates using thiophosphate salts - PMC - NIH. Available at: [Link]

  • Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol - PMC. Available at: [Link]

  • Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate - SciSpace. Available at: [Link]

  • US2657229A - Manufacture of thiophosphate esters - Google Patents.
  • Stereoselective Syntheses of Organophosphorus Compounds - MDPI. Available at: [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine - Helda - University of Helsinki. Available at: [Link]

  • Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC. Available at: [Link]

  • US2575225A - Preparation of o-alkyl dichlorothiophosphates - Google Patents.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Available at: [Link]

  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. Available at: [Link]

  • Alkylation of Amines, Part 3: with Alcohols - YouTube. Available at: [Link]

  • Inhibition of Nitrosation of Amines by Thiols, Alcohols and Carbohydrates - PubMed. Available at: [Link]

  • One-pot synthesis of thioesters with sodium thiosulfate as a sulfur surrogate under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Synthesis of a variety of organophosphorus compounds using 2-phosphaindolizines as precursors - ResearchGate. Available at: [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. Available at: [Link]

  • CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Reactions of Ethyl Dichlorothiophosphate with Nucleophiles

Welcome to the technical support center for ethyl dichlorothiophosphate (EDTP), a versatile reagent in synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals.[1] This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl dichlorothiophosphate (EDTP), a versatile reagent in synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered when using EDTP with various nucleophiles. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.

Introduction to Ethyl Dichlorothiophosphate Reactivity

Ethyl dichlorothiophosphate is a highly reactive organophosphorus compound due to the presence of two labile chlorine atoms attached to the phosphorus center. This reactivity makes it an excellent precursor for introducing the ethyl thiophosphate moiety. However, this same reactivity can also lead to a variety of side reactions, especially when working with potent nucleophiles. Understanding and controlling these side reactions is critical for achieving high yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with ethyl dichlorothiophosphate in a question-and-answer format.

Reactions with Amine Nucleophiles

Question 1: I am reacting ethyl dichlorothiophosphate with a primary amine and observing multiple products on my TLC and LC-MS. What is happening and how can I favor the formation of the desired monosubstituted product?

Answer:

This is a classic case of over-alkylation, a common side reaction when reacting ethyl dichlorothiophosphate with primary or secondary amines.[2][3][4] The initial reaction of the primary amine with EDTP forms the desired monosubstituted product. However, this product is still nucleophilic and can react with another molecule of EDTP, leading to a disubstituted byproduct. Furthermore, the initially formed product can also react with the starting primary amine, leading to a mixture of secondary and tertiary amines and their salts.[3][4]

Underlying Causality:

The root cause of this issue lies in the comparable nucleophilicity of the starting primary amine and the resulting secondary amine product. Once the initial substitution occurs, the product competes with the starting material for the remaining EDTP.[2]

Troubleshooting and Preventative Measures:

Strategy Rationale Experimental Protocol
Control Stoichiometry Using an excess of the primary amine can help to ensure that the EDTP is consumed before it has a chance to react with the product.Start with a 2:1 or even 3:1 molar ratio of the primary amine to ethyl dichlorothiophosphate.
Slow Addition Adding the EDTP slowly to the reaction mixture containing the amine can help to maintain a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.Prepare a solution of EDTP in an appropriate anhydrous solvent and add it dropwise to a stirred solution of the amine at a controlled temperature (e.g., 0 °C).
Use of a Non-Nucleophilic Base A bulky, non-nucleophilic base can scavenge the HCl generated during the reaction without competing with the amine nucleophile.Use a hindered base like triethylamine or diisopropylethylamine (Hünig's base) in equimolar amounts to the EDTP.
Lower Reaction Temperature Lowering the temperature can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product.Run the reaction at 0 °C or even -78 °C (dry ice/acetone bath) and allow it to slowly warm to room temperature.

Visualizing the Reaction Pathway:

G EDTP Ethyl Dichlorothiophosphate DesiredProduct Monosubstituted Product EDTP->DesiredProduct + Primary Amine PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->DesiredProduct SideProduct1 Disubstituted Product DesiredProduct->SideProduct1 + EDTP SideProduct2 Over-alkylated Amine Salts DesiredProduct->SideProduct2 + Primary Amine

Caption: Reaction of EDTP with a primary amine.

Reactions with Alcohol and Phenol Nucleophiles

Question 2: My reaction of ethyl dichlorothiophosphate with an alcohol is giving a low yield of the desired thiophosphate ester, and I suspect the formation of byproducts. What are the likely side reactions?

Answer:

Reactions of EDTP with alcohols can be plagued by side reactions that consume the starting material and lead to complex product mixtures, resulting in low yields.[1] The primary side reactions to consider are hydrolysis and the formation of pyrophosphates.

Underlying Causality:

  • Hydrolysis: Ethyl dichlorothiophosphate is sensitive to moisture.[5] Trace amounts of water in your reagents or solvent can lead to the hydrolysis of EDTP to ethyl chlorothiophosphoric acid and ultimately phosphoric acid derivatives. These hydrolysis products can further react to form pyrophosphates.

  • Pyrophosphate Formation: The desired thiophosphate ester product can react with another molecule of EDTP, particularly at elevated temperatures, to form a pyrophosphate linkage.

Troubleshooting and Preventative Measures:

Strategy Rationale Experimental Protocol
Anhydrous Conditions Minimizing water is crucial to prevent hydrolysis.Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
Use of a Hindered Base A non-nucleophilic base will neutralize the HCl byproduct without promoting side reactions.Employ a hindered amine base such as triethylamine or pyridine.
Temperature Control Lower temperatures can suppress the formation of pyrophosphates.Maintain the reaction temperature at 0 °C or below during the addition of EDTP.
Inert Atmosphere An inert atmosphere prevents the introduction of atmospheric moisture.Conduct the reaction under a blanket of nitrogen or argon.

Visualizing the Troubleshooting Workflow:

G Start Low Yield with Alcohol Nucleophile CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckTemp Review Reaction Temperature Start->CheckTemp CheckBase Evaluate Base Choice Start->CheckBase Anhydrous Implement Anhydrous Conditions CheckMoisture->Anhydrous LowTemp Lower Reaction Temperature CheckTemp->LowTemp HinderedBase Use Hindered, Non-Nucleophilic Base CheckBase->HinderedBase ImprovedYield Improved Yield and Purity Anhydrous->ImprovedYield LowTemp->ImprovedYield HinderedBase->ImprovedYield

Caption: Troubleshooting low yields in alcohol reactions.

Reactions with Thiol Nucleophiles

Question 3: I am attempting to synthesize an unsymmetrical thiophosphate by reacting ethyl dichlorothiophosphate with a thiol, but I am observing a significant amount of a disulfide byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a disulfide is a common side reaction when working with thiols, which can be easily oxidized.[6][7] In the context of your reaction, there are a few potential pathways for disulfide formation.

Underlying Causality:

  • Oxidation by Air: Thiols can be oxidized by atmospheric oxygen, especially in the presence of base, to form disulfides.

  • Redox Reactions: The reaction mixture may contain trace impurities that can act as oxidizing agents.

  • Thiol-Disulfide Exchange: If any disulfide is formed, it can undergo exchange reactions with the starting thiol, leading to a mixture of disulfide products.[6]

Troubleshooting and Preventative Measures:

Strategy Rationale Experimental Protocol
Degas Solvents Removing dissolved oxygen from the solvents minimizes air-oxidation of the thiol.Bubble nitrogen or argon through your solvents for 15-30 minutes prior to use.
Use of an Inert Atmosphere A nitrogen or argon atmosphere prevents contact with atmospheric oxygen during the reaction.Maintain a positive pressure of an inert gas throughout the experiment.
Freshly Purified Thiol Using a freshly purified thiol ensures that it is free from disulfide impurities that could initiate exchange reactions.Purify the thiol by distillation or recrystallization immediately before use.
Controlled Addition of Base Adding the base slowly can help to minimize the concentration of the highly reactive thiolate anion, which is more susceptible to oxidation.Add the base dropwise to the solution of the thiol at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Ethyl Dichlorothiophosphate with a Nucleophile
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Addition of EDTP: In a separate flame-dried flask, prepare a solution of ethyl dichlorothiophosphate (1.0 eq) in the same anhydrous solvent. Add the EDTP solution dropwise to the stirred solution of the nucleophile and base over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization of Reaction Products and Byproducts

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile organophosphorus compounds and their byproducts.[8][9][10]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-35ms) is typically used.

    • Injector: Splitless injection is often preferred for trace analysis.

    • Oven Program: A temperature gradient program is used to separate compounds with different boiling points. A typical program might start at 60°C and ramp up to 300°C.[8]

  • MS Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted analysis of expected products and byproducts.[9]

B. 31P NMR Spectroscopy

31P NMR is an invaluable tool for identifying and quantifying phosphorus-containing compounds in a reaction mixture.[11][12][13][14]

  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Standard: Use 85% phosphoric acid as an external standard.[13]

    • Parameters: Acquire the spectrum with proton decoupling to simplify the signals.

  • Interpretation: The chemical shift (δ) of the phosphorus signal provides information about its chemical environment. Different thiophosphate esters and their byproducts will have distinct chemical shifts.

Compound Type Typical 31P Chemical Shift Range (ppm)
Ethyl dichlorothiophosphate~75-80
Monosubstituted Thiophosphates~60-70
Disubstituted Thiophosphates~50-60
Pyrophosphates~10-20
Phosphates~-10 to 10

References

  • Aldoori, M. (n.d.). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. Retrieved from [Link]

  • Cassaday, J. T. (1951). Preparation of o-alkyl dichlorothiophosphates. U.S. Patent No. 2,575,225. Washington, DC: U.S. Patent and Trademark Office.
  • Hamilton, L. A. (1981). Process for the purification of dialkylphosphorochloridothioates. U.S. Patent No. 4,247,490. Washington, DC: U.S. Patent and Trademark Office.
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [https://www.cromlab-instruments.es/assets/uploads/appNote/Thermo/Trace-GC/ANCCSG CORGPHS-E-1111-TraceGOLD-GC-Columns-Organophosphorus-Pesticides-ANCC SGCORGPHS-E-1111.pdf]([Link] CORGPHS-E-1111-TraceGOLD-GC-Columns-Organophosphorus-Pesticides-ANCC SGCORGPHS-E-1111.pdf)

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (2020). Influence of various factors on the yield of ethyl acetate: a reaction... ResearchGate. Retrieved from [Link]

  • Lee, H. W., et al. (2010). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry, 8(15), 3493-3499. Retrieved from [Link]

  • Marek, R., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(22), 11734-11746. Retrieved from [Link]

  • LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2018, November 27). What product forms when phenol reacts with ethyl iodide in the presence of the ethoxide ion? Retrieved from [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 11(11), 2739-2775. Retrieved from [Link]

  • LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Randive, P. A., et al. (2018). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at... ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Bjerre, A. B., & Sorensen, T. S. (2009). Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols. ioMosaic Corporation. Retrieved from [Link]

  • Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6(4), 232-241. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Firouzabadi, H., et al. (2005). Synthesis of phosphorothioates using thiophosphate salts. Journal of the Brazilian Chemical Society, 16(3a), 339-343. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Johnson, J. B., & Swarts, F. A. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. The Journal of Physical Chemistry A, 129(1), 1-10. Retrieved from [Link]

  • Cade-Menun, B. J., et al. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 375, 114490. Retrieved from [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Woodstock, W. H. (1953). Manufacture of thiophosphate esters. U.S. Patent No. 2,657,229. Washington, DC: U.S. Patent and Trademark Office.
  • Yuan, T., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]

  • Wójtowicz, P., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(12), 2154. Retrieved from [Link]

  • Coventry University. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Retrieved from [Link]

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

  • Fischer, D. F., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(20), 5454-5457. Retrieved from [Link]

  • Costa, S., et al. (2014). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Journal of Forensic and Legal Medicine, 28, 23-29. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Shepler, B. (2019, June 17). Reactions of thiols and sulfides [Video]. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.2. Preparation of Amines. Organic Chemistry II. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Products from Ethyl Dichlorothiophosphate Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for purifying products derived from reactions involving ethyl dichlorothiophosphate. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for purifying products derived from reactions involving ethyl dichlorothiophosphate. Understanding the nuances of your reaction and the nature of potential impurities is paramount to devising an effective purification strategy. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of purifying these organothiophosphate compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Issue 1: My crude reaction mixture is a complex, oily residue that is difficult to handle.
  • Question: I've completed my reaction with ethyl dichlorothiophosphate, and after removing the solvent, I'm left with a viscous, dark oil. How can I effectively begin the purification process?

  • Answer: This is a common scenario, often due to the presence of unreacted starting materials, polymeric byproducts, and acidic impurities. A preliminary work-up is crucial before attempting chromatographic or distillation-based purification.

    • Causality: Ethyl dichlorothiophosphate is highly reactive and susceptible to hydrolysis, which can generate acidic byproducts like hydrochloric acid and phosphoric acid derivatives. These acids can catalyze side reactions, leading to the formation of complex mixtures.

    • Recommended Protocol:

      • Aqueous Wash: Begin with a liquid-liquid extraction.[1] Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:

        • A dilute solution of a weak base, such as 5% sodium bicarbonate, to neutralize acidic impurities. Be cautious of gas evolution (CO₂).

        • Water, to remove any remaining salts.

        • Brine (saturated NaCl solution), to facilitate the separation of the organic and aqueous layers and remove residual water.

      • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Solvent Removal: Carefully remove the solvent under reduced pressure. The resulting residue should be more amenable to further purification.

Issue 2: My product streaks significantly on the TLC plate, making it impossible to resolve spots.
  • Question: I'm trying to monitor my column chromatography using TLC, but my product appears as a long streak from the baseline to the solvent front. How can I get clean spots on my TLC?

  • Answer: Streaking on TLC plates is a frequent issue when dealing with polar and potentially acidic organophosphorus compounds.[2] This phenomenon is often caused by strong interactions with the silica gel stationary phase.

    • Causality: The phosphorus center and any potential acidic protons in your product or impurities can bind strongly to the acidic silanol groups on the surface of the silica gel, leading to poor elution and streaking.

    • Troubleshooting Steps:

      • Modify the Mobile Phase:

        • Add a Polar Solvent: Incorporate a small amount of a more polar solvent like methanol or isopropanol into your eluent system (e.g., hexane/ethyl acetate). This can help to displace the compound from the silica gel and improve spot shape.

        • Add an Acid or Base Modifier: If your compound is acidic, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the silanol groups and reduce tailing.[2] Conversely, for basic compounds, a small amount of triethylamine or pyridine (e.g., 0.1-1%) can be beneficial.[3]

      • Sample Preparation: Before spotting on the TLC plate, consider a "mini work-up" of your sample. Dilute a small aliquot of your crude mixture in a suitable solvent and wash it with a small volume of water or a buffer to remove highly polar, water-soluble impurities.[2]

      • Consider Reversed-Phase TLC: If normal-phase TLC proves consistently problematic, reversed-phase TLC plates (e.g., C18) may provide better separation, especially for more polar products.

Issue 3: I suspect my product is co-eluting with a persistent impurity during column chromatography.
  • Question: I've performed column chromatography, but my NMR analysis shows a persistent impurity with a similar polarity to my desired product. How can I improve the separation?

  • Answer: Co-elution is a common challenge, particularly with impurities that have similar functional groups and polarities to the target compound. Oxygenated phosphorus compounds, such as diethyl chlorophosphate, are frequent culprits in these reactions.[4]

    • Causality: The synthesis of thiophosphates can sometimes be accompanied by the formation of their phosphate analogs (P=O instead of P=S), which may have very similar chromatographic behavior.[4][5]

    • Strategies for Improved Separation:

      • Optimize the Solvent System:

        • Shallow Gradient Elution: Instead of a steep gradient, employ a very shallow gradient or even isocratic elution with a finely tuned solvent mixture. This can enhance the resolution between closely eluting compounds.

        • Alternative Solvent Systems: Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate system, try a toluene/acetone or dichloromethane/methanol system.[3]

      • Flash Chromatography: Utilize flash chromatography, which employs positive pressure to achieve faster and often better separations than traditional gravity chromatography.[3]

      • Alternative Purification Techniques: If chromatography is ineffective, consider other methods:

        • Distillation: If your product is thermally stable and has a sufficiently different boiling point from the impurity, vacuum distillation can be a highly effective purification method.[4]

        • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions with ethyl dichlorothiophosphate?

A1: The primary impurities often include:

  • Unreacted Starting Materials: Residual ethyl dichlorothiophosphate or the nucleophile used in the reaction.

  • Hydrolysis Products: Ethyl dichlorothiophosphate is sensitive to moisture and can hydrolyze to form various acidic phosphorus-containing species.[6]

  • Oxygenated Analogs: The corresponding phosphate (P=O) compounds can form as byproducts.[4]

  • Elemental Sulfur: Some reaction conditions can lead to the formation of elemental sulfur.[4]

  • Side-Reaction Products: Depending on the specific reaction, other byproducts may form.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying phosphorus-containing impurities.[7] ¹H and ¹³C NMR are also essential for confirming the structure of your desired product and identifying organic impurities.[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the purity of your product and detecting trace impurities.[9]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10][11]

Q3: Are there any specific safety precautions I should take when working with ethyl dichlorothiophosphate and its reaction products?

A3: Yes, absolutely. Ethyl dichlorothiophosphate is a hazardous substance.

  • It is corrosive and can cause severe skin burns and eye damage.[12]

  • It is toxic if swallowed, in contact with skin, or if inhaled.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Section 3: Experimental Protocols and Data

Protocol 1: General Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying a moderately polar thiophosphate ester.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system that gives your desired product an Rf value of approximately 0.3.[3] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Add the silica gel (Silica 60 is standard) as a slurry in the initial, least polar eluent.

    • Allow the silica to settle, ensuring a flat, undisturbed bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a more volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Apply gentle positive pressure to maintain a steady flow rate.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Monitoring the Separation:

    • Spot alternate fractions on a TLC plate and visualize the spots (e.g., using a UV lamp or an appropriate stain).

    • Combine the fractions that contain your pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the final product under high vacuum to remove any residual solvent.

Data Presentation: Solvent System Selection Guide

The following table provides starting points for solvent systems based on the general polarity of the target thiophosphate ester.

Polarity of Target CompoundRecommended Starting Solvent System (v/v)Modifier (if needed)
Non-polar95:5 Hexane:Ethyl AcetateN/A
Moderately Polar70:30 Hexane:Ethyl Acetate0.1% Acetic Acid or Triethylamine
Polar95:5 Dichloromethane:Methanol0.1% Acetic Acid or Triethylamine

Section 4: Visualizations

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing the most appropriate purification strategy.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_volatile->column_chrom No distillation Vacuum Distillation is_volatile->distillation Yes prep_hplc Preparative HPLC column_chrom->prep_hplc If separation is poor end_purified Purified Product column_chrom->end_purified recrystallize->end_purified distillation->end_purified prep_hplc->end_purified

Caption: A decision tree to guide the selection of a primary purification method.

Diagram 2: Workflow for Flash Column Chromatography

This diagram illustrates the key steps in performing a flash column chromatography purification.

Flash_Chromatography_Workflow start_process Start: Crude Product select_solvent 1. Select Solvent System via TLC start_process->select_solvent pack_column 2. Pack Column with Silica Gel select_solvent->pack_column load_sample 3. Load Sample onto Column pack_column->load_sample elute_fractions 4. Elute and Collect Fractions load_sample->elute_fractions monitor_fractions 5. Monitor Fractions by TLC elute_fractions->monitor_fractions combine_pure 6. Combine Pure Fractions monitor_fractions->combine_pure remove_solvent 7. Remove Solvent combine_pure->remove_solvent final_product End: Purified Product remove_solvent->final_product

Sources

Troubleshooting

Removing unreacted ethyl dichlorothiophosphate from a reaction mixture

Technical Support Center: Post-Reaction Purification Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Reaction Purification

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl dichlorothiophosphate (CAS 1498-64-2) and need to effectively remove it from their reaction mixtures. As a highly reactive and toxic reagent, its complete removal is critical for the purity of the final product and for safe handling.[1][2] This document provides a series of troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of ethyl dichlorothiophosphate I should be aware of during workup?

A1: Ethyl dichlorothiophosphate is classified as toxic if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[2][3] It is also corrosive and causes severe skin burns and eye damage.[2] Critically, it is moisture-sensitive and will react with water to release corrosive and toxic fumes, likely including hydrogen chloride (HCl).[4] Always handle this compound and any unquenched reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][5]

Q2: My product is sensitive to water. How can I remove ethyl dichlorothiophosphate without an aqueous workup?

A2: If your product is unstable in the presence of water, you have several options. The preferred method would be vacuum distillation if your product has a significantly higher boiling point. Ethyl dichlorothiophosphate has a boiling point of 55-68 °C at 10 mm Hg, making it relatively volatile.[6] Alternatively, you can use a solid-phase scavenger resin, such as an amine-functionalized silica or polymer, to covalently bind and remove the unreacted reagent. Finally, flash column chromatography on silica gel can be effective, though care must be taken as the compound can partially degrade on the column.

Q3: Can I remove residual ethyl dichlorothiophosphate by rotary evaporation?

A3: Yes, due to its volatility, a significant portion can be removed by rotary evaporation, especially under high vacuum.[6] However, this should be done with extreme caution. The vacuum pump must be protected by a cold trap (preferably with liquid nitrogen) and an acid trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to capture the volatile, corrosive compound and prevent its release into the pump oil and the environment. This method is often insufficient for complete removal and should be followed by a more robust purification technique.

Q4: What are the typical byproducts of quenching ethyl dichlorothiophosphate with water or alcohol?

A4: Quenching with water will lead to hydrolysis, replacing the chlorine atoms with hydroxyl groups to form O-ethyl dichlorothiophosphoric acid and subsequently O-ethyl phosphoric acid, releasing HCl in the process.[7] If an alcohol (ROH) is used as the quenching agent, you will form the corresponding phosphodiester or triester byproducts, which may also need to be removed in subsequent steps.

In-Depth Troubleshooting & Method Selection Guide

The optimal strategy for removing unreacted ethyl dichlorothiophosphate depends heavily on the properties of your desired product and the reaction solvent. This guide will help you select the most appropriate method.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting a purification strategy.

G Purification Strategy Selection start Reaction Mixture Containing Unreacted EtOP(S)Cl2 product_stability Is the Desired Product Stable to Water/Aqueous Base? start->product_stability volatility_check Is the Product Non-Volatile (BP > 150°C @ 1 mmHg)? product_stability->volatility_check No aqueous_workup Aqueous Quench & Workup product_stability->aqueous_workup Yes chromatography_check Is there a Significant Polarity Difference? volatility_check->chromatography_check No distillation Vacuum Distillation volatility_check->distillation Yes scavenger Solid-Phase Scavenger chromatography_check->scavenger No chromatography Column Chromatography chromatography_check->chromatography Yes end Pure Product aqueous_workup->end distillation->end scavenger->end chromatography->end

Sources

Optimization

Technical Support Center: Optimizing Ethyl Dichlorothiophosphate Synthesis with Design of Experiments (DoE)

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the optimization of ethyl dichlorothiophosphate synthesis using Design of Experiments (DoE). As Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the optimization of ethyl dichlorothiophosphate synthesis using Design of Experiments (DoE). As Senior Application Scientists, we aim to equip you with not only the procedural steps but also the underlying scientific principles to troubleshoot and enhance your experimental outcomes.

Foundational Knowledge: The Synthesis of Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate is a key intermediate in the synthesis of various organophosphorus compounds, including insecticides and pesticides.[1][2] The most common synthetic route involves the reaction of thiophosphoryl chloride (PSCl₃) with ethanol (C₂H₅OH).[3]

Reaction: PSCl₃ + C₂H₅OH → C₂H₅OP(S)Cl₂ + HCl[3]

While the stoichiometry appears straightforward, the reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product.[3] Understanding these potential pitfalls is the first step toward effective optimization.

Key Reaction Parameters and Their Impact

Several factors can influence the rate and selectivity of the reaction:

  • Temperature: Higher temperatures can accelerate the reaction rate but may also promote the formation of byproducts through secondary reactions.

  • Stoichiometry (Reactant Ratio): The molar ratio of thiophosphoryl chloride to ethanol is a critical parameter. An excess of either reactant can lead to the formation of undesired products.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase the formation of degradation products.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[4]

  • Mixing: Adequate mixing is crucial for ensuring homogeneity and consistent reaction conditions throughout the reactor.

Leveraging Design of Experiments (DoE) for Optimization

Design of Experiments (DoE) is a powerful statistical methodology for systematically investigating the effects of multiple variables on a process outcome.[5][6] By simultaneously varying multiple factors, DoE allows for the efficient identification of optimal reaction conditions and the elucidation of interactions between variables, something that the traditional one-variable-at-a-time (OVAT) approach cannot achieve.[7]

For the synthesis of ethyl dichlorothiophosphate, a DoE approach can help to:

  • Maximize the yield of the desired product.

  • Minimize the formation of impurities.

  • Develop a robust and reproducible synthetic protocol.

  • Gain a deeper understanding of the reaction mechanism and kinetics.

DoE Workflow for Reaction Optimization

The following diagram illustrates a typical DoE workflow for optimizing the synthesis of ethyl dichlorothiophosphate.

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Key Factors (Temperature, Ratio, Time) A->B C Select DoE Design (e.g., Factorial, RSM) B->C D Perform Experiments C->D E Analyze Data (ANOVA, Regression) D->E F Develop Model & Identify Optimal Conditions E->F G Validate Model F->G

Caption: A typical Design of Experiments (DoE) workflow for reaction optimization.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and optimization of ethyl dichlorothiophosphate.

Low Reaction Yield

Q: My reaction yield is consistently low, even when following established protocols. What are the likely causes and how can I troubleshoot this?

A: Low yields in this synthesis are a common problem and can stem from several factors.[3] Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Verify Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Use your DoE results to guide these adjustments.

    • Analytical Monitoring: Employ in-situ monitoring techniques (e.g., FTIR) or regular sampling and analysis (e.g., GC, HPLC) to track the consumption of starting materials and the formation of the product over time.

  • Side Reactions:

    • Formation of Di- and Tri-substituted Products: An excess of ethanol can lead to the formation of O,O-diethyl chlorothiophosphate and triethyl thiophosphate. Carefully control the stoichiometry of your reactants. Your DoE will help identify the optimal ratio.

    • Hydrolysis: Thiophosphoryl chloride and ethyl dichlorothiophosphate are sensitive to moisture.[8][9] Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.

  • Product Loss During Workup and Purification:

    • Aqueous Workup: Pouring the reaction mixture into water can lead to hydrolysis of the product.[3] Consider alternative workup procedures, such as quenching with a non-aqueous reagent or direct distillation.

    • Distillation Issues: Ethyl dichlorothiophosphate can be thermally labile.[10] Distillation should be performed under reduced pressure and at the lowest possible temperature to minimize degradation.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your DoE Design: Ensure the ranges for your factors (temperature, time, stoichiometry) are appropriate. You may need to perform a preliminary screening design to identify the most influential factors.

  • Characterize Your Starting Materials: Verify the purity of your thiophosphoryl chloride and ethanol. Impurities in the starting materials can lead to unexpected side reactions.

  • Implement Strict Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents.

  • Optimize Reactant Addition: The addition of ethanol to thiophosphoryl chloride is an exothermic reaction.[11] Control the addition rate and maintain a consistent internal temperature to prevent localized overheating and side reactions.

  • Analyze Crude Reaction Mixture: Before any workup, take a sample of the crude reaction mixture and analyze it by GC-MS or NMR to identify the major components and byproducts. This will provide valuable information about the reaction selectivity.

Impurity Formation

Q: I'm observing significant impurities in my final product. How can I identify and minimize them?

A: Impurity profiling is crucial for a successful synthesis. Here are common impurities and strategies to mitigate their formation:

ImpurityPotential CauseMitigation Strategy
O,O-Diethyl chlorothiophosphate Excess ethanolStrictly control the molar ratio of ethanol to thiophosphoryl chloride. Utilize DoE to find the optimal ratio.
Triethyl thiophosphate Significant excess of ethanolAs above, precise control of stoichiometry is key.
Phosphoric acid derivatives Hydrolysis from exposure to waterMaintain rigorous anhydrous conditions throughout the reaction and workup.[9]
Oxidation products Exposure to air, especially at elevated temperaturesPerform the reaction under an inert atmosphere.
Polymeric materials Uncontrolled exothermic reactionEnsure efficient stirring and controlled addition of reactants to manage the reaction exotherm.

Analytical Techniques for Impurity Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H): Provides detailed structural information about the product and any phosphorus-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the P-Cl stretch of the starting material and the appearance of the P-O-C stretch of the product.

Poor DoE Model Fit

Q: My DoE software is indicating a poor model fit (e.g., low R-squared value). What does this mean and what should I do?

A: A poor model fit suggests that the mathematical model generated from your experimental data does not accurately represent the relationship between the factors and the response.

Possible Causes & Solutions:

  • Insignificant Factors: You may have included factors in your design that have little to no effect on the outcome.[12]

    • Solution: Use statistical analysis (e.g., ANOVA) to identify and remove insignificant factors from your model. Consider running a screening design first to identify the most critical variables.

  • Non-linear Effects: The relationship between the factors and the response may be non-linear, and your chosen model (e.g., a linear factorial design) may not be able to capture this curvature.[13]

    • Solution: Augment your design with center points to test for curvature. If curvature is significant, you may need to use a more complex design, such as a central composite or Box-Behnken design, which are types of Response Surface Methodology (RSM).[14][15][16]

  • Experimental Error: High levels of random error can obscure the true effects of the factors.

    • Solution: Ensure your experimental setup and analytical methods are precise and reproducible. Replicating some experimental runs, particularly the center point, can help to estimate the experimental error.

  • Interactions Between Factors: The effect of one factor may depend on the level of another.

    • Solution: A full factorial design or a well-chosen fractional factorial design will allow you to estimate two-factor interactions.[17][18]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with thiophosphoryl chloride and ethyl dichlorothiophosphate?

A1: Both thiophosphoryl chloride and ethyl dichlorothiophosphate are hazardous materials and must be handled with extreme care in a well-ventilated fume hood.[8][9][19]

  • Thiophosphoryl Chloride: Is corrosive and reacts violently with water, releasing toxic gases.[20] It is fatal if inhaled and causes severe skin burns and eye damage.[9]

  • Ethyl Dichlorothiophosphate: Is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[21]

Q2: What is a suitable solvent for this reaction?

A2: The reaction can be run neat (without a solvent). However, using an inert, anhydrous solvent can help to control the reaction temperature and improve mixing. Suitable solvents include toluene, benzene, or chlorinated solvents.[2][3] The choice of solvent can be included as a factor in your DoE study.[4]

Q3: How can I purify the final product?

A3: Vacuum distillation is the most common method for purifying ethyl dichlorothiophosphate. It is important to use an efficient distillation column and to carefully control the temperature and pressure to avoid thermal decomposition.[10]

Q4: What are some alternative methods for synthesizing ethyl dichlorothiophosphate?

A4: While the reaction of thiophosphoryl chloride with ethanol is the most direct route, other methods exist, such as reacting thiophosphoryl chloride with sodium ethoxide.[3] However, this can also present challenges with yield and purification.[3]

Q5: Can I use other alcohols besides ethanol in this reaction?

A5: Yes, this reaction can be generalized to other alcohols to produce a range of O-alkyl dichlorothiophosphates.[3] However, the reaction conditions may need to be re-optimized for each specific alcohol.

Experimental Protocols

General Procedure for Ethyl Dichlorothiophosphate Synthesis (Baseline)

! CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas bubbler (to vent HCl).

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Charge the flask with thiophosphoryl chloride (1.0 equivalent).

  • Slowly add anhydrous ethanol (1.0 equivalent) dropwise from the dropping funnel while maintaining the desired reaction temperature with a cooling bath.

  • After the addition is complete, allow the reaction to stir at the set temperature for the desired time.

  • Monitor the reaction progress by taking small aliquots for analysis (e.g., GC or NMR).

  • Upon completion, the crude product can be purified by vacuum distillation.

Example of a 2³ Full Factorial DoE Design

This example illustrates a simple DoE to investigate the effects of three factors at two levels each.

FactorLevel 1 (-)Level 2 (+)
A: Temperature (°C) 1030
B: Reactant Ratio (PSCl₃:EtOH) 1:0.91:1.1
C: Reaction Time (hours) 26

Experimental Runs:

RunTemp (°C)RatioTime (h)Yield (%)
1101:0.92Response
2301:0.92Response
3101:1.12Response
4301:1.12Response
5101:0.96Response
6301:0.96Response
7101:1.16Response
8301:1.16Response

The "Response" (e.g., yield or purity) for each run would be determined experimentally. This data would then be analyzed to determine the main effects of each factor and any interaction effects.

Visualization of Key Relationships

Reaction Pathway and Side Products

Reaction_Pathway PSCl3 PSCl₃ (Thiophosphoryl Chloride) Product C₂H₅OP(S)Cl₂ (Ethyl Dichlorothiophosphate) PSCl3->Product + C₂H₅OH HCl HCl EtOH C₂H₅OH (Ethanol) Side1 (C₂H₅O)₂P(S)Cl (O,O-Diethyl Chlorothiophosphate) Product->Side1 + C₂H₅OH Product->HCl - HCl Side2 (C₂H₅O)₃PS (Triethyl Thiophosphate) Side1->Side2 + C₂H₅OH

Caption: Synthesis of ethyl dichlorothiophosphate and potential side products.

References

  • Organic Syntheses. Procedure for a related reaction involving an exothermic step. Available from: [Link]

  • Google Patents. US2575225A - Preparation of o-alkyl dichlorothiophosphates.
  • PubChem. Phosphorodichloridothioic acid, O-ethyl ester. Available from: [Link]

  • GalChimia. Reaction optimization using DoE. Available from: [Link]

  • Mettler Toledo. Design of Experiments (DoE) Studies. Available from: [Link]

  • PubChem. Thiophosphoryl chloride. Available from: [Link]

  • Google Patents. US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Journal of Chemical Education. Using Response Surface Methodology To Enhance Limited Data Sets for Machine Learning: A Polyvinyl Butyral Synthesis-Based Chemistry Undergraduate Teaching Case. Available from: [Link]

  • RSC Publishing. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Available from: [Link]

  • PubMed Central. Full factorial design for optimization, development and validation of HPLC method to determine valsartan in nanoparticles. Available from: [Link]

  • PubMed Central. The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415). Available from: [Link]

  • YouTube. |Reaction of Ethyl Alcohol with Phosphorous trichloride| Ethyl chloride| Organic Chemistry|Class-12|. Available from: [Link]

  • ResearchGate. Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5'-protected thiol function and a 3'-amino group. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Thiophosphoryl chloride. Available from: [Link]

  • ResearchGate. (PDF) OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW. Available from: [Link]

  • ResearchGate. 3D illustration of the Factorial Design for reaction optimization... Available from: [Link]

  • SciRP.org. Response Surface Methodology as an Approach for Optimization of the Synthesis of 1-(2-Aminoethyl)-2-imidazolidone. Available from: [Link]

  • Slideshare. Factorial design \Optimization Techniques | PPTX. Available from: [Link]

  • Frontiers. DoE-based medium optimization for improved biosurfactant production with Aureobasidium pullulans. Available from: [Link]

  • Chemistry LibreTexts. 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. Available from: [Link]

  • ICSC. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE). Available from: [Link]

  • Neural Concept. Response Surface Methodology - Overview & Applications. Available from: [Link]

  • ACS Publications. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Available from: [Link]

  • ResearchGate. DoE-It-Yourself: A Case Study for Implementing Design of Experiments into Nanoparticle Synthesis. Available from: [Link]

  • Vedantu. Write the chemical reactions of C2H5OH with PCl3 and class 11 chemistry CBSE. Available from: [Link]

  • MDPI. Optimization Using Response Surface Methodology (RSM) for Biodiesel Synthesis Catalyzed by Radiation-Induced Kenaf Catalyst in Packed-Bed Reactor. Available from: [Link]

  • Mettler Toledo. Design of Experiments (DoE) Studies | Definition, Methods & Uses. Available from: [Link]

  • Pharmaffiliates. CAS No : 1498-64-2 | Product Name : Ethyl Dichlorothiophosphate. Available from: [Link]

Sources

Troubleshooting

Technical Support Hub: Ethyl Dichlorothiophosphate (EDCTP) Reaction Management

Status: Active Security Level: Laboratory/Process Safety Chemical ID: Ethyl phosphorodichloridothioate (CAS: 1498-51-7) Primary Hazard: Exothermic Runaway & Toxic HCl/H₂S Release Executive Summary & Core Directive User W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Security Level: Laboratory/Process Safety Chemical ID: Ethyl phosphorodichloridothioate (CAS: 1498-51-7) Primary Hazard: Exothermic Runaway & Toxic HCl/H₂S Release

Executive Summary & Core Directive

User Warning: You are working with a high-energy electrophile. Ethyl dichlorothiophosphate (EDCTP) possesses two reactive P-Cl bonds. Upon contact with nucleophiles (alcohols, amines) or adventitious moisture, it undergoes rapid substitution, releasing substantial heat and hydrochloric acid (HCl).

The Critical Failure Mode: The most common accident involving EDCTP is Thermal Accumulation . This occurs when the reagent is added faster than the reaction consumes it (often due to low temperature). When the reaction finally initiates, the accumulated reagent reacts simultaneously, overwhelming the cooling system.

Pre-Reaction Validation (The "Self-Validating" Setup)

Do not proceed until these three parameters are verified.

A. Solvent Integrity Check

Issue: EDCTP reacts violently with water. "Dry" solvents from a new bottle are often insufficiently dry for scale-up. Protocol:

  • Karl Fischer Titration: Solvent moisture must be < 50 ppm.

  • The "Blank" Test: If KF is unavailable, take 10 mL of solvent and add 1 drop of thionyl chloride or EDCTP. If visible fuming (HCl mist) or a temperature spike >2°C occurs, the solvent is wet. Abort and redistill.

B. The Scrubber Configuration

Issue: The reaction generates stoichiometric HCl. Sealing the vessel leads to over-pressurization; venting to a hood corrodes equipment. Protocol:

  • Route reactor off-gas through a trap (empty flask) to prevent back-suction.

  • Connect trap to a scrubber containing 10-15% NaOH solution.

  • Visual Check: Ensure the dip tube in the caustic scrubber is submerged but the trap dip tube is above the liquid level.

C. Thermal Capacity Calculation

Causality: You must prove your cooling bath can outpace the theoretical max exotherm. Rule of Thumb: Assume


 for the first substitution.
  • Calculation: If you add 1 mole (179g) of EDCTP over 10 minutes, can your chiller remove ~130 Watts of heat continuously while maintaining

    
    ? If not, reduce the addition rate. 
    

Active Reaction Management (The Addition Phase)

The Golden Rule: Never control the reaction by the rate of cooling; control it by the rate of addition.

Visualization: The Safe Dosing Loop

The following logic gate ensures you never accumulate unreacted monomer.

DosingLoop Start Start Addition CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision Is Tr < Setpoint (-5°C)? CheckTemp->Decision AddAliquot Add 2-5% of Reagent Decision->AddAliquot Yes Stop STOP: Cool Down Decision->Stop No Wait Wait 2-5 Mins (Induction) AddAliquot->Wait Monitor Did Exotherm Occur? Wait->Monitor Monitor->Stop No (Accumulation Risk!) Continue Proceed with Continuous Feed Monitor->Continue Yes (Reaction Active) Stop->CheckTemp Wait for Tr to drop Continue->CheckTemp Loop

Figure 1: The "Dosing Loop" algorithm. Note the critical "Wait" step. If you add reagent and see no temperature rise, DO NOT ADD MORE. You are accumulating a thermal bomb.

Quenching & Workup (The Danger Zone)

Scenario: The reaction is complete. You have a mixture of product, solvent, and potentially 1-3% unreacted EDCTP. Fatal Error: Adding water into the reaction vessel. This concentrates the heat of hydrolysis in a confined space with organic solvents, leading to a "volcano" eruption.

Protocol: The Inverse Quench
  • Prepare Quench Tank: A separate vessel containing Ice + Water (or dilute NaOH if product is acid-stable).

  • Transfer: Slowly transfer the reaction mixture into the quench tank.

  • Thermodynamics: This ensures the "hot" species is always the limiting reagent, and the heat sink (water) is in vast excess.

QuenchLogic cluster_wrong Direct Quench (DANGEROUS) cluster_right Inverse Quench (SAFE) Water Water Stream Reactor Reaction Pot (Hot Organic) Water->Reactor Explosion Runaway/Eruption Reactor->Explosion RxnMix Reaction Mix IceBath Ice/Water Bath (Massive Heat Sink) RxnMix->IceBath Safe Controlled Hydrolysis IceBath->Safe

Figure 2: Comparison of Quenching Topologies. Always use the Inverse Quench method for phosphorodichloridothioates.

Troubleshooting Matrix

SymptomProbable CauseImmediate Action
No Exotherm on Addition Induction Period / Stalling. The system is too cold or dry for initiation.STOP ADDITION. Do not add more reagent. Warm slightly (0°C to 5°C) until an exotherm is observed, then recool.
Rapid Temp Spike (>10°C) Accumulation. You added too much reagent during the stalling phase.Emergency Cooling. Stop stirring if necessary to slow mass transfer (only if safe). Evacuate hood area.
White Fumes in Hood Scrubber Failure. HCl is bypassing the trap or the system is leaking.Check N₂ flow. Ensure scrubber dip tube is not clogged with NaCl/salts.
Precipitate Formation Amine Salts. If using a base (e.g., TEA), amine-HCl salts are crashing out.Ensure stirring is vigorous to prevent "hot spots" of solids where heat cannot dissipate.
Darkening/Tarring Side Reactions. Temperature is too high; P-S bond is degrading.Lower reaction temperature. Check purity of starting alcohol/amine.

Frequently Asked Questions (FAQ)

Q: Can I use glass syringes for addition? A: Use with caution. EDCTP can "freeze" ground glass joints and syringe plungers due to hydrolysis products (polyphosphates) forming in the clearance. Use Teflon-tipped plungers or disposable polypropylene syringes for small scales. For large scales, use a pressure-equalizing addition funnel with a Teflon stopcock.

Q: My product smells like rotten eggs. Is this normal? A: Yes and No. Trace hydrolysis releases H₂S (hydrogen sulfide) along with HCl. However, a strong smell indicates significant degradation of the thiophosphoryl (P=S) bond. Ensure your reaction temperature did not exceed 40°C during workup.

Q: What is the correct stoichiometry for the base? A: You need at least 1.0 equivalent of base (e.g., Triethylamine, Pyridine) per Cl atom removed to scavenge the HCl. For EDCTP, if you are doing a double substitution, you need >2.0 equivalents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73907, O-Ethyl dichlorothiophosphate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Process Safety Management of Highly Hazardous Chemicals (29 CFR 1910.119).[1] Retrieved from [Link][2]

Sources

Optimization

Solvent effects on the reactivity of ethyl dichlorothiophosphate

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with ethyl dichlorothiophosphate. This powerful reagent is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with ethyl dichlorothiophosphate. This powerful reagent is a cornerstone in the synthesis of various organophosphorus compounds, but its reactivity is exquisitely sensitive to the surrounding solvent environment. Missteps in solvent selection can lead to failed reactions, undesirable side products, and inconsistent yields.

As Senior Application Scientists, we have designed this guide to move beyond simple protocols. Our aim is to provide a framework of understanding, grounded in mechanistic principles and field-tested experience, to empower you to make informed decisions, troubleshoot effectively, and achieve reliable, reproducible results.

IMPERATIVE: Safety First

Before any experiment, it is critical to recognize that ethyl dichlorothiophosphate is a hazardous substance. As an organophosphate, it belongs to a class of compounds known for their neurotoxicity.[1]

  • Toxicity: It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage.[2]

  • Exposure Symptoms: Acute exposure can lead to a range of cholinergic symptoms, including hypersecretion (salivation, tearing), respiratory distress, muscle weakness, and central nervous system effects.[3]

  • Handling: Always handle ethyl dichlorothiophosphate in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.

This guide is for informational purposes only. A thorough risk assessment must be conducted before any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is ethyl dichlorothiophosphate and what are its primary applications?

Ethyl dichlorothiophosphate (C₂H₅Cl₂OPS) is a reactive organophosphorus compound featuring a central phosphorus atom double-bonded to sulfur and single-bonded to an ethoxy group and two chlorine atoms.[2] The two P-Cl bonds are highly susceptible to nucleophilic attack, making it a valuable building block for synthesizing a wide array of more complex molecules. It is commonly used in the preparation of insecticides, pesticides, and as an intermediate in the development of novel pharmaceutical agents.[4]

Q2: Why is solvent choice so critical when working with this reagent?

The solvent does more than just dissolve reactants; it actively participates in the reaction's energy landscape. For ethyl dichlorothiophosphate, the solvent's properties dictate the stability of reactants, transition states, and potential intermediates, thereby controlling both the reaction rate and the mechanistic pathway. An improper solvent can slow a reaction to a halt or, more commonly, promote unwanted side reactions like solvolysis, where the solvent molecule itself acts as a nucleophile.[5][6]

Q3: What are the dominant reaction mechanisms, and how does the solvent influence them?

Reactions at the thiophosphoryl center (P=S) of ethyl dichlorothiophosphate typically proceed via nucleophilic substitution. The two most probable pathways are analogous to the classic Sₙ1 and Sₙ2 mechanisms in carbon chemistry.[7]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the phosphorus atom at the same time the chloride leaving group departs.[8] The reaction rate depends on the concentration of both the substrate and the nucleophile. This pathway is generally preferred for producing the desired product with high fidelity.

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step process. First, a P-Cl bond breaks to form a highly reactive cationic intermediate. This intermediate is then rapidly captured by a nucleophile. The rate of this reaction depends only on the concentration of the substrate.[9]

The solvent's role is pivotal in determining which pathway is favored:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and are excellent at stabilizing ions through hydrogen bonding.[10] They strongly solvate the chloride leaving group and can stabilize the carbocation-like intermediate of an Sₙ1 pathway, thus accelerating Sₙ1 reactions. However, they can also "cage" and deactivate the nucleophile through hydrogen bonding, slowing down Sₙ2 reactions.[11][12][13]

  • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds.[14] They are poor at solvating anions (the nucleophile), leaving them "naked" and highly reactive. This significantly accelerates the rate of Sₙ2 reactions, making them the solvents of choice for most controlled substitutions with this reagent.[12][13]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction is extremely slow or fails to proceed.

  • Probable Cause: You may be using a solvent with insufficient polarity to support the reaction, or a polar protic solvent that is deactivating your nucleophile.

  • Analysis: Sₙ2 reactions, which are typical for this substrate, proceed through a charge-separated transition state that requires a polar environment for stabilization. If the solvent is too non-polar (e.g., hexane, toluene), the activation energy for the reaction will be prohibitively high. Conversely, if you are using a strong, anionic nucleophile in a polar protic solvent like ethanol, the solvent molecules can form a "solvation shell" via hydrogen bonding around the nucleophile, blunting its reactivity.[12]

  • Solution:

    • Switch to a Polar Aprotic Solvent: For reactions involving moderately strong to strong nucleophiles, changing the solvent to anhydrous acetonitrile (ACN), DMF, or DMSO is the most effective solution. These solvents will dissolve the reactants while leaving the nucleophile highly reactive, often leading to a dramatic increase in reaction rate.[15]

    • Increase Temperature: If the reaction is still slow in an appropriate aprotic solvent, gently heating the reaction mixture can provide the necessary activation energy. Monitor for potential side reactions or degradation.

Problem: I'm observing a major side product with a mass corresponding to the addition of my solvent.

  • Probable Cause: You are experiencing solvolysis, where the solvent is acting as the nucleophile. This is a classic issue when using polar protic solvents.

  • Analysis: Polar protic solvents, especially alcohols (methanol, ethanol) and water, are nucleophiles themselves. Given the high reactivity of the P-Cl bond, these solvents can directly attack the ethyl dichlorothiophosphate, particularly if the intended nucleophile is weak or if the conditions favor an Sₙ1-like mechanism.[6] This leads to the formation of undesired phosphate or thiophosphate ester byproducts.

  • Solution:

    • Strictly Use Anhydrous Aprotic Solvents: The definitive solution is to switch to a dry, polar aprotic solvent like ACN or DMF.

    • Ensure Anhydrous Conditions: If you must use a protic solvent for solubility reasons, it is imperative to use the anhydrous grade and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Even trace amounts of water can lead to hydrolysis byproducts.[16]

Problem: My reaction yields are low and inconsistent.

  • Probable Cause: This often points to issues with reagent purity, solvent quality (especially water content), or reaction control.

  • Analysis: Ethyl dichlorothiophosphate is highly sensitive to moisture. Any water present in the solvent or on the glassware will consume the starting material to form the corresponding acid, reducing the amount available to react with your nucleophile. Inconsistent results often stem from batch-to-batch variations in solvent water content.

  • Solution:

    • Use High-Purity Anhydrous Solvents: Purchase solvents rated as "anhydrous" (<50 ppm water) and use them directly from a sealed bottle (e.g., Sure/Seal™).

    • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven (e.g., >100 °C) overnight and cool it under a stream of inert gas or in a desiccator before use. Ensure your nucleophile is also dry.

    • Controlled Reagent Addition: Add the ethyl dichlorothiophosphate dropwise to a solution of the nucleophile at a controlled temperature (e.g., starting at 0 °C). This helps to manage any exotherm and can minimize side reactions.

Data Summary & Visual Workflows

Table 1: Solvent Selection Guide for Reactions of Ethyl Dichlorothiophosphate
Solvent ClassExample SolventsDielectric Constant (ε)Key CharacteristicsImpact on Sₙ2 ReactionsImpact on Sₙ1 / SolvolysisRecommendation
Polar Protic Water, Ethanol, MethanolHigh (30-80)H-bond donors; stabilize cations and anions.[14]Rate Decrease: Strongly solvates and deactivates nucleophiles.[11]Rate Increase: Stabilizes the transition state and potential cationic intermediate.[9]AVOID: High risk of solvolysis and slow desired reaction.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOHigh (35-50)Dipolar; do not donate H-bonds.[14]Rate Increase: Solvates cations but leaves anions "naked" and highly nucleophilic.Moderate: Can stabilize the transition state but does not promote the pathway as strongly as protic solvents.HIGHLY RECOMMENDED: Optimal for most Sₙ2 reactions.
Non-Polar Hexane, Toluene, DichloromethaneLow (< 15)Low polarity; poor at solvating charged species.[14]Very Slow: Fails to stabilize the charged transition state.Very Slow: Fails to stabilize the leaving group or any ionic intermediate.NOT RECOMMENDED: Poor solubility and reaction rates.
Diagrams: Mechanistic Pathways and Experimental Design

G cluster_input 1. Define Goal cluster_solvent 2. Solvent Selection Logic cluster_protocol 3. Experimental Protocol cluster_outcome 4. Expected Outcome Define Define Nucleophile (Nu⁻) & Desired Product Decision Is Nu⁻ strong & Sₙ2 pathway desired? Define->Decision Protic Protic Solvent Choice (e.g., EtOH, MeOH) Setup Anhydrous Conditions (Inert Gas, Dry Glassware) Protic->Setup Aprotic Aprotic Solvent Choice (e.g., ACN, DMF) Aprotic->Setup Decision->Protic No Decision->Aprotic Yes Reaction Controlled Addition Monitor (TLC/GC) Setup->Reaction Setup->Reaction Solvolysis Side Reaction Dominates: Solvolysis Product Reaction->Solvolysis Success High Yield of Desired Sₙ2 Product Reaction->Success

// Reactants Start [label="EtO(S)PCl₂ + Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// SN2 Pathway SN2_TS [label="Sₙ2 Transition State\n[Nu---P---Cl]⁻", shape=box, style="dashed,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2_Prod [label="Desired Product\nEtO(S)P(Cl)Nu", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solvolysis Pathway Solv_TS [label="Solvolysis Transition State\n[Solvent---P---Cl]⁻", shape=box, style="dashed,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solv_Prod [label="Side Product\nEtO(S)P(Cl)Solvent", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solvents Aprotic [label="Polar Aprotic Solvent\n(e.g., ACN)", shape=plaintext, fontcolor="#34A853"]; Protic [label="Polar Protic Solvent\n(e.g., EtOH)", shape=plaintext, fontcolor="#EA4335"];

// Connections Start -> SN2_TS [label=" Favored In"]; SN2_TS -> SN2_Prod; Aprotic -> SN2_TS [style=dashed, arrowhead=none];

Start -> Solv_TS [label=" Favored In"]; Solv_TS -> Solv_Prod; Protic -> Solv_TS [style=dashed, arrowhead=none]; } enddot Caption: Competing Sₙ2 and Solvolysis pathways based on solvent type.

Core Experimental Protocol: General Nucleophilic Substitution

This protocol outlines a general procedure for reacting ethyl dichlorothiophosphate with a generic nucleophile (Nu-H or Nu⁻) under optimal Sₙ2 conditions.

Materials:

  • Ethyl dichlorothiophosphate

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Tertiary amine base (if Nu-H is used, e.g., Triethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation: Set up the oven-dried flask under a positive pressure of inert gas.

  • Reagent Solution: In the flask, dissolve the nucleophile (1.0 equivalent) and, if necessary, the base (1.1 equivalents) in anhydrous acetonitrile.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Substrate Addition: Using a syringe, add ethyl dichlorothiophosphate (1.05 equivalents) dropwise to the cold solution over 10-15 minutes. A slight excess of the dichlorothiophosphate can help drive the reaction to completion if a di-substituted product is desired, but careful stoichiometry is needed for mono-substitution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent).

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or another suitable method (e.g., GC-MS, LC-MS).[17] The disappearance of the limiting reagent indicates completion.

  • Workup:

    • Once complete, cool the mixture again and quench any remaining reactive species by slowly adding a saturated aqueous solution of a mild salt (e.g., NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine to remove the solvent and salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography or another suitable technique.

This self-validating protocol, with its emphasis on anhydrous conditions and diligent monitoring, provides a robust framework for successfully utilizing ethyl dichlorothiophosphate in your research.

References

  • Effect of solvent on SN1 & SN2 . (2020). YouTube. Retrieved from [Link]

  • Solvent Effects . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Um, I. H., & Buncel, E. (2011). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles . Journal of the Serbian Chemical Society, 76(7), 949-967. Available at: [Link]

  • Bentley, T. W., & Ebdon, D. N. (2018). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate . Molecules, 23(11), 2999. Available at: [Link]

  • Lee, H. W., et al. (2010). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines . Organic & Biomolecular Chemistry, 8(12), 2856-2862. Available at: [Link]

  • Dumitrescu, A., et al. (2019). The Reaction of Diethylthiophosphinyl Iodide, Et2P(S)I, with Nucleophiles . ResearchGate. Available at: [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment . (2024). Cleveland Clinic. Retrieved from [Link]

  • Kang, S., et al. (2012). A Kinetic Study on Solvolysis of Diphenyl Thiophosphorochloridate . ResearchGate. Available at: [Link]

  • SN1 vs SN2 . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. Retrieved from [Link]

  • Eddleston, M., et al. (2004). Management of acute organophosphorus pesticide poisoning . The Lancet, 363(9411), 815-823. Available at: [Link]

  • Organophosphate poisoning: Symptoms and treatment . (2021). Medical News Today. Retrieved from [Link]

  • Pandey, L. K., et al. (2012). A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides . Synthesis, 44(02), 272-282. Available at: [Link]

  • Sn1 and Sn2 solvents effects . (2013). YouTube. Retrieved from [Link]

  • Nucleophilic Reactions of Phosphorothioate Oligonucleotides . (2025). PubMed. Retrieved from [Link]

  • Solvent Effects . University of Calgary. Retrieved from [Link]

  • ORGANOPHOSPHATES . Committee on Toxicity. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent . (2012). Master Organic Chemistry. Retrieved from [Link]

  • Phosphorodichloridothioic acid, O-ethyl ester . PubChem. Retrieved from [Link]

  • Nucleophilic Substitution at Thiophosphoryl Center (P=S) . Scientific & Academic Publishing. Retrieved from [Link]

  • ethyl diethoxyacetate . Organic Syntheses Procedure. Retrieved from [Link]

  • CHAPTER 9. Substitution reactions . University of Kentucky. Retrieved from [Link]

  • Solvent Effects in Organic Chemistry . (2016). ResearchGate. Available at: [Link]

  • Correlation of the Rates of Solvolysis of Diphenylthiophosphinyl Chloride Using an Extended form of the Grunwald-Winstein Equation . ResearchGate. Retrieved from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates . EPA. Retrieved from [Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes . (2015). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

How to prevent hydrolysis of ethyl dichlorothiophosphate during a reaction

Technical Support Center: Ethyl Dichlorothiophosphate Reactions A Senior Application Scientist's Guide to Preventing Hydrolysis Welcome to the technical support center for handling ethyl dichlorothiophosphate. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Dichlorothiophosphate Reactions

A Senior Application Scientist's Guide to Preventing Hydrolysis

Welcome to the technical support center for handling ethyl dichlorothiophosphate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive compound. As a moisture-sensitive chemical, preventing its hydrolysis is paramount to achieving successful and reproducible experimental outcomes.[1][2][3] This document provides in-depth technical guidance, troubleshooting advice, and best practices to mitigate the challenges associated with the hydrolysis of ethyl dichlorothiophosphate.

Understanding the Challenge: The "Why" Behind Hydrolysis

Ethyl dichlorothiophosphate (C₂H₅Cl₂OPS) is a valuable reagent in organic synthesis, particularly in the preparation of insecticides and other organophosphorus compounds.[1][2] However, its utility is intrinsically linked to its high reactivity, which also makes it susceptible to hydrolysis. The phosphorus-chlorine (P-Cl) bonds are highly electrophilic and readily attacked by nucleophiles, with water being a common and potent reactant.

The hydrolysis of ethyl dichlorothiophosphate proceeds via a nucleophilic substitution reaction at the phosphorus center. Water molecules act as nucleophiles, attacking the phosphorus atom and leading to the stepwise replacement of the chlorine atoms with hydroxyl groups. This process ultimately yields ethyl thiophosphoric acid and hydrochloric acid (HCl). The generated HCl can further catalyze the hydrolysis, creating an autocatalytic cycle that can significantly impact reaction yields and product purity.[4][5][6]

The mechanism can be influenced by the reaction conditions, such as pH.[7][8] Under neutral or acidic conditions, the reaction can be slow, but it is significantly accelerated by the presence of bases.[7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with ethyl dichlorothiophosphate in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I suspect hydrolysis of my ethyl dichlorothiophosphate. How can I confirm this?

Answer: Low yields are a primary indicator of reactant degradation. To confirm hydrolysis, you can employ several analytical techniques to monitor your reaction mixture:

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess the presence of hydrolysis byproducts. You will likely observe new, more polar spots corresponding to the hydrolysis products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can definitively identify and quantify both the remaining ethyl dichlorothiophosphate and its hydrolysis products.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for separating and quantifying the components of your reaction mixture.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing compounds. A shift in the phosphorus signal can indicate the formation of new species.

Question 2: I'm using anhydrous solvents, but I still seem to have issues with hydrolysis. What am I missing?

Answer: While using anhydrous solvents is a critical first step, it's often not sufficient on its own. Consider these additional sources of moisture:

  • Atmospheric Moisture: Ethyl dichlorothiophosphate is sensitive to air and moisture.[10] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • "Dry" Glassware: Glassware that appears dry to the naked eye can still have a thin film of adsorbed water on its surface.[11] It is crucial to oven-dry or flame-dry all glassware immediately before use.[11]

  • Reagents and Starting Materials: Other reagents in your reaction may contain trace amounts of water. Ensure all starting materials are thoroughly dried.

  • Syringes and Transfer Needles: These can introduce atmospheric moisture if not properly purged with an inert gas before use.

Question 3: Can I use a base to scavenge the HCl produced during the reaction? I've heard this can prevent acid-catalyzed hydrolysis.

Answer: Yes, using a non-nucleophilic, sterically hindered tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is a common and effective strategy. These bases can neutralize the HCl byproduct, thereby inhibiting the acid-catalyzed hydrolysis pathway.[12]

However, it is crucial to choose the right base. Primary and secondary amines will react with the ethyl dichlorothiophosphate to form amides, leading to unwanted side products.[12] While tertiary amines do not react to form stable amide products, some can still interact with acid chlorides and potentially lead to side reactions.[13][14][15] Therefore, a sterically hindered base is preferred.

Question 4: What are the ideal reaction temperatures to minimize hydrolysis?

Answer: Generally, lower reaction temperatures are preferred to slow down the rate of hydrolysis. Many reactions involving ethyl dichlorothiophosphate are performed at 0°C or below. However, the optimal temperature will depend on the specific kinetics of your desired reaction versus the hydrolysis reaction. It is advisable to perform a temperature optimization study for your specific transformation.

Best Practices & Protocols

To proactively prevent hydrolysis, a stringent adherence to anhydrous techniques is essential.

Protocol for a Moisture-Sensitive Reaction Using Ethyl Dichlorothiophosphate

This protocol outlines the key steps for setting up a reaction that minimizes the risk of hydrolysis.

1. Glassware and Equipment Preparation:

  • Thoroughly clean all glassware.
  • Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.[11]
  • Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

2. Solvent and Reagent Preparation:

  • Use freshly opened anhydrous solvents or solvents dried over an appropriate desiccant (e.g., molecular sieves).[11][16]
  • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

3. Reaction Setup and Execution:

  • Assemble the reaction apparatus while it is still warm and under a positive pressure of inert gas.
  • Use septa and cannulation techniques for the transfer of all liquid reagents.
  • Purge syringes and needles with inert gas before drawing up any reagents.
  • If your reaction generates water as a byproduct, consider using a Dean-Stark apparatus or adding a desiccant like molecular sieves directly to the reaction mixture.[17]

4. Use of a Scavenger Base:

  • If your reaction is compatible with a base, add a non-nucleophilic, sterically hindered tertiary amine to the reaction mixture to neutralize any in-situ generated HCl.
Data Summary: Solvent Properties

The choice of solvent is critical. While ethyl dichlorothiophosphate is soluble in many organic solvents, the solvent's ability to be rigorously dried is a key consideration.[1][2]

SolventBoiling Point (°C)Drying Agent
Dichloromethane (DCM)39.6CaH₂
Tetrahydrofuran (THF)66Na/benzophenone
Toluene110.6Na/benzophenone
Acetonitrile81.6CaH₂, then P₄O₁₀

This table provides a summary of common anhydrous solvents and their respective drying agents. Always consult safety protocols before using reactive drying agents.

Visualizing the Process

Hydrolysis Mechanism of Ethyl Dichlorothiophosphate

The following diagram illustrates the stepwise hydrolysis of ethyl dichlorothiophosphate.

Hydrolysis cluster_step1 Step 1: First Hydrolysis cluster_step2 Step 2: Second Hydrolysis A Ethyl Dichlorothiophosphate B Ethyl Chlorothiophosphoric Acid A->B Nucleophilic Attack C Ethyl Thiophosphoric Acid B->C Nucleophilic Attack HCl_1 - HCl B->HCl_1 HCl_2 - HCl C->HCl_2 H2O_1 H₂O H2O_1->A H2O_2 H₂O H2O_2->B Workflow Start Start Prep Prepare Anhydrous Glassware & Reagents Start->Prep Setup Assemble Reaction Under Inert Atmosphere Prep->Setup Addition Add Reagents via Syringe/Cannula Setup->Addition Reaction Run Reaction at Optimal Temperature Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Analyze Products Workup->Analysis End End Analysis->End

Sources

Optimization

Technical Support Center: Optimizing Ethyl Dichlorothiophosphate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of ethyl dichlorothiophosphate (C₂H₅OP(S)Cl₂). We will address specific challenges related to optimizing reaction temperature and time, offering troubleshooting advice and frequently asked questions to enhance experimental outcomes, yield, and purity.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems users may encounter during the synthesis of ethyl dichlorothiophosphate, which typically involves the reaction of thiophosphoryl chloride (PSCl₃) with ethanol.

Issue 1: Significantly Low Yield of Ethyl Dichlorothiophosphate

Q: My reaction is complete, but the final yield of ethyl dichlorothiophosphate is much lower than literature values. What are the most likely causes related to temperature and reaction time?

A: Low yields in this synthesis are most often traced back to two competing factors: incomplete reaction and the formation of undesired byproducts. The balance between these is heavily influenced by temperature and reaction duration.

  • Potential Cause 1: Sub-optimal Temperature Control. The reaction between thiophosphoryl chloride and an alcohol can be accompanied by side reactions that lower the yield of the desired O-alkyl dichlorothiophosphate.[1] To achieve high yields, precise temperature control is essential.

    • Too Low Temperature/Short Reaction Time: If the temperature is kept too low for an insufficient duration after the initial addition, the reaction may not proceed to completion, leaving unreacted starting materials.

    • Too High Temperature: Conversely, elevated temperatures promote the formation of over-alkylated byproducts, primarily O,O'-diethyl chlorothiophosphate ((C₂H₅O)₂P(S)Cl). This occurs when the initially formed product reacts with additional ethanol.

  • Troubleshooting Steps & Protocol Validation:

    • Controlled Reagent Addition: The addition of ethanol to thiophosphoryl chloride is exothermic. It is critical to maintain a low temperature, preferably 0°C or below, during this addition phase.[1] This is best achieved by adding the ethanol dropwise to the cooled thiophosphoryl chloride over an extended period (e.g., 1-1.5 hours).[1]

    • Staged Temperature Profile: After the addition is complete, maintain the reaction at a low temperature (e.g., 0°C) for an additional period (e.g., 30 minutes) to ensure the initial reaction is complete before side reactions accelerate.[1]

    • Gentle Warming: Allow the mixture to slowly warm to room temperature and stir for several hours to drive the reaction to completion without providing enough thermal energy to significantly promote byproduct formation.

    • Reaction Monitoring: If possible, monitor the reaction's progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the point of maximum conversion before significant byproduct formation occurs.

Issue 2: Final Product is Contaminated with Diethyl Chlorothiophosphate

Q: My purified product contains a significant amount of O,O'-diethyl chlorothiophosphate impurity. How can I adjust my temperature and reaction time to prevent this?

A: The presence of diethyl chlorothiophosphate is a clear indicator of over-alkylation, a side reaction directly promoted by excess ethanol or, more commonly, improper temperature control.

  • Causality: The formation of the desired monosubstituted product (ethyl dichlorothiophosphate) and the disubstituted byproduct (diethyl chlorothiophosphate) are competing reactions. Higher temperatures increase the rate of both reactions, but often favor the second substitution, leading to a decrease in the desired product's selectivity.

  • Preventative Measures:

    • Strict Low-Temperature Addition: The most critical step to prevent this impurity is to maintain the reaction temperature at 0°C or below during the entire ethanol addition phase.[1] A rapid or poorly cooled addition will create localized hot spots, dramatically increasing the formation of the diethyl byproduct.

    • Stoichiometric Control: Ensure the molar ratio of ethanol to thiophosphoryl chloride does not exceed 1:1. Using a slight excess of thiophosphoryl chloride can help ensure all the ethanol is consumed before it can react a second time.

    • Avoid Prolonged Heating: Do not heat the reaction mixture excessively after the initial phase. While gentle warming to room temperature is beneficial for reaction completion, applying external heat (e.g., refluxing) will significantly favor the formation of impurities.[1]

Experimental Protocol: A Self-Validating Method

This detailed protocol incorporates best practices for temperature and time management to maximize yield and purity.

Reagents:

  • Thiophosphoryl chloride (PSCl₃)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Cooling: Place the flask in an ice-salt or dry ice-acetone bath and cool the thiophosphoryl chloride (1.0 eq) to between -5°C and 0°C.

  • Controlled Addition: Add anhydrous ethanol (1.0 eq) to the dropping funnel. Add the ethanol dropwise to the vigorously stirred thiophosphoryl chloride over 1.5-2 hours. Crucially, ensure the internal reaction temperature does not rise above 0°C.

  • Low-Temperature Stirring: Once the addition is complete, continue stirring the mixture at 0°C or below for an additional 30-60 minutes.[1]

  • Gradual Warming & Completion: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.

  • Purification: The desired product, ethyl dichlorothiophosphate, is typically isolated by fractional distillation under reduced pressure.[1] The boiling point is reported as 55-68 °C at 10 mmHg.[2]

Data & Visualization

Table 1: Effect of Reaction Temperature on Product Distribution (Illustrative)

Temperature During AdditionSubsequent Reaction ConditionsEthyl Dichlorothiophosphate (Desired)Diethyl Chlorothiophosphate (Impurity)
0-5 °C4h @ 25 °C~85-90%~10-15%
25 °C4h @ 25 °C~60-70%~30-40%
> 40 °C (uncontrolled)2h @ 40 °C< 50%> 50%

Note: These values are illustrative to demonstrate the trend. Actual yields may vary.

Diagram 1: Troubleshooting Logic for Impurity Formation

Impurity_Troubleshooting cluster_factors Contributing Factors cluster_solutions Corrective Actions Problem Problem Identified High level of Diethyl Chlorothiophosphate impurity in product Cause Primary Cause: Over-Alkylation Second substitution of ethanol on the desired product Problem->Cause Factor1 High Local Temperature Uncontrolled exotherm during ethanol addition Cause->Factor1 Factor2 Excessive Reaction Time/Temp Prolonged heating after initial reaction Cause->Factor2 Solution1 Refine Addition Protocol Use an ice/salt bath (-5 to 0°C) 2. Add ethanol dropwise over 1.5-2h 3. Ensure vigorous stirring Factor1->Solution1 Solution2 Optimize Post-Addition Stir at 0°C for 1h post-addition 2. Warm to RT, do not apply external heat 3. Monitor reaction to avoid excessive stirring time Factor2->Solution2

Caption: Logical workflow for diagnosing and correcting the formation of diethyl chlorothiophosphate impurity.

Frequently Asked Questions (FAQs)

Q1: What is the absolute maximum temperature the reaction should reach during ethanol addition? A1: To ensure high selectivity for the desired product, the internal reaction temperature should be rigorously maintained at 0°C or below.[1] Exceeding 10°C during this critical phase will almost certainly lead to a significant increase in byproduct formation.

Q2: How long should the entire reaction take? A2: A typical successful synthesis will take approximately 4 to 6 hours, including a 1.5-2 hour cooled addition phase, a 1-hour stir at low temperature, and a 2-4 hour stir at room temperature.

Q3: Can I use a solvent to help control the temperature? A3: Yes, using an inert solvent like benzene has been shown to materially increase the yield of the desired product by helping to dissipate heat and dilute the reactants.[1]

Q4: My reaction has stalled and is not proceeding to completion even after stirring at room temperature. Can I heat it? A4: Heating the reaction is a trade-off. While it will drive the reaction to completion, it will also likely increase the formation of the diethyl chlorothiophosphate byproduct. A better approach is to first ensure the initial low-temperature phase was conducted correctly and then allow for a longer stirring time at room temperature. If heating is absolutely necessary, it should be done cautiously (e.g., to 40-50°C) while monitoring the product distribution.

Q5: What is the chemical formula and CAS number for ethyl dichlorothiophosphate? A5: The linear formula is C₂H₅OP(S)Cl₂ and the CAS Number is 1498-64-2.[3]

References

  • Source: Google Patents (US2575225A)
  • Title: Reactions with Phosphorus Halides and Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Quenching Procedures for Reactions Containing Ethyl Dichlorothiophosphate

Welcome to the technical support center for handling and quenching reactions involving ethyl dichlorothiophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and quenching reactions involving ethyl dichlorothiophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively managing this reactive reagent in your experimental workflows. The following content is structured to address common questions and troubleshooting scenarios you may encounter.

Introduction to Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate (C₂H₅Cl₂OPS) is a highly reactive organophosphorus compound commonly used as an intermediate in the synthesis of insecticides and other organophosphate derivatives.[1][2] Its utility stems from the two labile chlorine atoms, which can be readily displaced by nucleophiles. However, this reactivity also presents significant challenges in handling and post-reaction workup, particularly during the quenching of unreacted material.

This guide provides a detailed exploration of the chemical principles and practical procedures for safely quenching reactions containing residual ethyl dichlorothiophosphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching ethyl dichlorothiophosphate?

A1: The primary hazards stem from its high reactivity, particularly with water and other protic nucleophiles. Key concerns include:

  • Violent Exothermic Reaction: The hydrolysis of ethyl dichlorothiophosphate is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Generation of Toxic and Corrosive Gases: The reaction with water produces hydrochloric acid (HCl) gas. Depending on the reaction conditions, toxic hydrogen sulfide (H₂S) gas may also be generated.[3]

  • Toxicity of the Reagent and Byproducts: Ethyl dichlorothiophosphate itself is toxic and corrosive.[4] The resulting thiophosphoric acid derivatives can also exhibit toxicity.[5]

Q2: Why is a "reverse quench" recommended for this type of reaction?

A2: A "reverse quench" involves the slow, controlled addition of the reaction mixture containing the reactive species (in this case, ethyl dichlorothiophosphate) to a larger volume of a quenching solution. This method is highly recommended for several reasons:

  • Superior Temperature Control: The large volume of the quenching solution acts as a heat sink, effectively dissipating the heat generated from the exothermic hydrolysis reaction.[6]

  • Immediate Dilution and Reaction: The reactive reagent is immediately diluted and neutralized upon addition to the quenching solution, preventing the accumulation of a large amount of unreacted material that could lead to a delayed and uncontrolled exotherm.[6]

  • Control Over Addition Rate: The rate of addition of the reaction mixture can be easily controlled to manage the rate of gas evolution and heat generation.

The alternative, a "forward quench" (adding the quenching solution to the reaction mixture), is strongly discouraged as it can lead to a dangerous buildup of heat and a runaway reaction.

Q3: What are the recommended quenching agents for reactions containing ethyl dichlorothiophosphate?

A3: The most common and recommended quenching agents are aqueous basic solutions.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a preferred choice as it is a weak base that effectively neutralizes the acidic byproducts (HCl and thiophosphoric acids) while producing carbon dioxide gas as a readily manageable byproduct.[6][7]

  • Sodium Carbonate (Na₂CO₃) Solution: A stronger base than sodium bicarbonate, it can also be used but may lead to a more vigorous initial reaction.

  • Sodium Hydroxide (NaOH) Solution: While effective at neutralization, dilute solutions should be used with extreme caution due to the highly exothermic nature of the acid-base reaction.

Q4: Can I use water to quench the reaction?

A4: While water is the ultimate quenching agent, adding it directly to the reaction mixture is highly hazardous due to the violent and uncontrolled exothermic reaction that will occur.[3] It is much safer to add the reaction mixture to a large excess of an aqueous basic solution, where the water is present in a controlled and heat-dissipating environment.

Q5: What about using alcohols or amines as quenching agents?

A5: Alcohols and amines will react with ethyl dichlorothiophosphate, but they present their own set of considerations:

  • Alcohols (e.g., isopropanol, ethanol): These can be used to pre-quench the reaction, as they are generally less reactive than water.[4] This can be a useful first step to reduce the initial reactivity before the addition of an aqueous solution. However, this adds complexity to the workup and introduces additional organic solvents.

  • Amines (e.g., diethylamine, triethylamine): Amines will readily react to form phosphorodiamidothioates. While this can be an effective way to consume the reagent, it introduces new byproducts that may complicate purification. This approach is typically only used if the resulting amide is the desired product or is easily separable.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Exotherm and Gas Evolution 1. Addition rate of the reaction mixture to the quenching solution is too fast.2. Concentration of the quenching solution is too high.3. Inadequate cooling of the quenching solution.1. Immediately stop the addition.2. Ensure vigorous stirring to promote heat transfer.3. If necessary, add more ice to the external cooling bath.4. Once the temperature is under control, resume addition at a much slower rate.
Persistent Emulsion Formation During Workup 1. Formation of fine particulate matter or insoluble byproducts that stabilize the oil-in-water emulsion.[9][10]2. High concentration of salts in the aqueous layer.1. Add a saturated solution of sodium chloride (brine) to "salt out" the organic layer, which increases the ionic strength of the aqueous phase and can help break the emulsion.[11]2. Filter the entire mixture through a pad of Celite® to remove particulate matter.3. Allow the mixture to stand undisturbed for an extended period (if feasible) to allow for phase separation.4. For stubborn emulsions, centrifugation can be effective.
Formation of a Solid Precipitate in the Quenching Flask 1. Insoluble salts of the thiophosphoric acid byproduct.2. Precipitation of a reaction byproduct upon changing the solvent polarity during the quench.1. Attempt to dissolve the solid by adding more water or an appropriate organic solvent.2. If the solid is insoluble, it will need to be removed by filtration after the quench is complete.3. Characterize the solid to ensure it is not an unquenched, reactive intermediate.
Strong, Foul Odor (e.g., H₂S) 1. Hydrolysis of the thiophosphate moiety under certain pH conditions.1. Ensure the quench is performed in a well-ventilated fume hood.2. Consider using a bleach (sodium hypochlorite) scrubber to trap and oxidize any evolved H₂S.

Detailed Experimental Protocols

Protocol 1: Standard Quenching Procedure Using Aqueous Sodium Bicarbonate

This is the recommended general-purpose procedure for quenching reactions containing residual ethyl dichlorothiophosphate.

Materials:

  • Reaction mixture containing ethyl dichlorothiophosphate.

  • Saturated aqueous sodium bicarbonate solution.

  • Crushed ice.

  • A suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Large beaker or flask for the quench.

  • Stir plate and stir bar.

  • External cooling bath (ice-water).

  • Thermometer.

Procedure:

  • Prepare the Quenching Solution: In a large beaker or flask, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate solution. The volume of the quenching solution should be at least 10 times the volume of the reaction mixture.

  • Cool the Reaction Mixture: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Perform the Reverse Quench:

    • Place the quenching solution in an ice-water bath on a stir plate and begin vigorous stirring.

    • Slowly add the cooled reaction mixture dropwise to the vigorously stirred quenching solution via an addition funnel or syringe.[6]

    • Monitor the temperature of the quenching solution and the rate of gas evolution (CO₂). Maintain the temperature below 20 °C by controlling the rate of addition.[6]

  • Stir and Warm to Room Temperature: Once the addition is complete, continue to stir the mixture and allow it to slowly warm to room temperature. Continue stirring until gas evolution has ceased.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers with water to remove any remaining inorganic salts.

    • Wash with a saturated brine solution to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

Diagram of the Quenching Workflow

Quenching_Workflow Figure 1: Quenching Workflow for Ethyl Dichlorothiophosphate Reactions cluster_prep Preparation cluster_quench Quenching (Reverse Addition) cluster_workup Workup prep_quench Prepare ice/NaHCO3 slurry add_rxn Slowly add reaction mixture to slurry with vigorous stirring prep_quench->add_rxn cool_rxn Cool reaction mixture to 0-5 °C cool_rxn->add_rxn monitor Monitor temperature (<20 °C) and gas evolution add_rxn->monitor warm_stir Warm to RT, stir until gas evolution ceases monitor->warm_stir extract Extract with organic solvent warm_stir->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Quenching workflow diagram.

Understanding the Chemistry of Quenching

The quenching process involves the hydrolysis of the P-Cl bonds of ethyl dichlorothiophosphate. In a basic medium, this reaction proceeds as follows:

Step 1: Hydrolysis of the P-Cl bonds

C₂H₅OP(S)Cl₂ + 2H₂O → C₂H₅OP(S)(OH)₂ + 2HCl

Step 2: Neutralization of Acidic Byproducts

2HCl + 2NaHCO₃ → 2NaCl + 2H₂O + 2CO₂(g)

C₂H₅OP(S)(OH)₂ + 2NaHCO₃ → C₂H₅OP(S)(ONa)₂ + 2H₂O + 2CO₂(g)

The overall reaction in the presence of excess sodium bicarbonate is:

C₂H₅OP(S)Cl₂ + 4NaHCO₃ → C₂H₅OP(S)(ONa)₂ + 2NaCl + 4H₂O + 4CO₂(g)

Under strongly acidic or neutral conditions, there is a possibility of further hydrolysis of the ester linkage or the P=S bond, which could lead to the formation of hydrogen sulfide. The use of a basic quenching medium helps to minimize these side reactions.

Diagram of Potential Hazards and Mitigation

Hazard_Mitigation Figure 2: Hazard Analysis and Mitigation Strategies exotherm Runaway Exotherm reverse_quench Reverse Quench exotherm->reverse_quench Controls heat cooling Adequate Cooling exotherm->cooling Dissipates heat slow_addition Slow Addition Rate exotherm->slow_addition Manages reaction rate gas Toxic/Corrosive Gas (HCl, H2S) fume_hood Work in Fume Hood gas->fume_hood Contains vapors scrubber Consider Scrubber gas->scrubber Neutralizes gases toxicity Reagent/Byproduct Toxicity ppe Appropriate PPE toxicity->ppe Prevents exposure

Caption: Hazard analysis and mitigation.

References

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
  • Sciencemadness. (2024). Phosphoryl chloride. Sciencemadness Wiki.
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  • Chemistry LibreTexts. (2020). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride.
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  • PubMed. (2001). Fluorescence quenching properties and chemiluminescence responses of alpha-ketothiols derivatized with o-phthalaldehyde and primary amino compounds.
  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides.
  • ResearchGate. (2018).
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  • PMC. (2018). Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy.
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Optimization

Technical Support Center: NMR Analysis of Ethyl Dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl Dichlorothiophosphate (C₂H₅OP(S)Cl₂). This guide is designed for researchers, scientists, and drug development professionals who rely on the purity of this critical intermediate. As a moisture-sensitive and reactive compound, ensuring its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during the NMR analysis of ethyl dichlorothiophosphate, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems observed in the NMR spectra of ethyl dichlorothiophosphate.

Question 1: My ³¹P NMR spectrum shows multiple signals, but I was expecting only one. What's happening?

Answer: A single, sharp peak is expected for pure ethyl dichlorothiophosphate. The presence of multiple signals in the ³¹P{¹H} NMR spectrum is a clear indication of phosphorus-containing impurities. The ³¹P nucleus is exceptionally sensitive to its electronic environment, making it an excellent probe for purity.[1]

Here are the most probable causes, categorized by likely chemical shift regions:

  • Cause A: Incomplete Reaction or Excess Starting Material. The synthesis of ethyl dichlorothiophosphate typically involves the reaction of thiophosphoryl chloride (PSCl₃) with ethanol.[2] If the reaction is incomplete, you may see a residual signal for PSCl₃.

  • Cause B: Over-reaction Products. If the stoichiometry or reaction conditions are not carefully controlled, the ethanol may react further to produce O,O'-Diethyl chlorothiophosphate [(EtO)₂P(S)Cl]. This is a common side-product.[2]

  • Cause C: Hydrolysis. Ethyl dichlorothiophosphate is highly sensitive to moisture.[3] Exposure to atmospheric or solvent moisture can lead to a cascade of hydrolysis products where one or both chlorine atoms are replaced by hydroxyl (-OH) groups. These hydrolyzed species will appear as distinct signals in the ³¹P NMR spectrum. The starting material, thiophosphoryl chloride, also reacts violently with water, which can form various acidic phosphorus species.[4][5]

dot

Caption: Troubleshooting workflow for unexpected ³¹P NMR signals.

Question 2: I see unexpected triplets and quartets in my ¹H NMR spectrum. How do I know if they belong to an impurity?

Answer: The ethyl group of ethyl dichlorothiophosphate should produce a single set of signals: a quartet for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet for the methyl (-CH₃-) group coupled to the methylene protons. The integration ratio of these signals should be precisely 2:3.

If you observe additional sets of triplets and quartets, this often points to an ethyl-containing impurity.

  • Check Integration Ratios: Carefully integrate all signals. If a second set of ethyl signals is present, its integration relative to the main product's signals can quantify the impurity. For example, the presence of O,O'-Diethyl chlorothiophosphate would introduce another set of ethyl signals.

  • Examine Chemical Shifts: The chemical environment of the ethyl group in an impurity will be different from that of the main product, resulting in different chemical shifts. For example, the -CH₂- group in O,O'-Diethyl chlorothiophosphate will have a different chemical shift than the -CH₂- group in the target compound.

  • Look for Common Solvent Impurities: Residual solvents from purification, such as ethyl acetate, can also show ethyl signals. Cross-reference the observed chemical shifts with standard tables of NMR solvent impurities.[6][7]

Question 3: My baseline is noisy and my peaks are broad. What can I do?

Answer: Poor signal-to-noise and broad peaks can arise from several factors related to sample preparation and instrument parameters.

  • Sample Concentration: Too low a concentration will result in a poor signal-to-noise ratio. Conversely, a very high concentration can lead to viscosity-induced peak broadening. An optimal concentration is typically 10-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, either from reagents or glassware, can cause significant line broadening. If suspected, washing glassware with a chelating agent like EDTA can help.

  • Shimming: The homogeneity of the magnetic field (shimming) is critical. Poor shimming is a common cause of broad and distorted peaks. Always perform a thorough shimming procedure before acquisition.[8]

  • Solvent Selection: Ensure your compound is fully dissolved. Undissolved solids will ruin the magnetic field homogeneity. If solubility is an issue, try a different deuterated solvent.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H, ¹³C, and ³¹P NMR chemical shifts for pure ethyl dichlorothiophosphate?

A1: While exact chemical shifts can vary slightly based on solvent, concentration, and temperature, the following provides a general reference.[10] ³¹P NMR is the most definitive for identifying the main compound and phosphorus-containing impurities.

Nucleus Group Expected Chemical Shift (ppm) Multiplicity Notes
³¹P P=S~65 - 75SingletHighly dependent on solvent. Referenced to 85% H₃PO₄.
¹H O-CH₂-CH₃~4.4 - 4.6Quartet (q)Coupled to -CH₃ protons. May show additional coupling to ³¹P.
O-CH₂-CH₃~1.4 - 1.6Triplet (t)Coupled to -CH₂- protons.
¹³C O-CH₂-CH₃~65 - 70SingletMay show coupling to ³¹P in a coupled spectrum.
O-CH₂-CH₃~15 - 20SingletMay show coupling to ³¹P in a coupled spectrum.

Note: These are estimated values. It is crucial to obtain a reference spectrum of a known pure standard in your specific solvent system.

Q2: What are the most common impurities I should look for from the synthesis itself?

A2: The synthesis from thiophosphoryl chloride (PSCl₃) and ethanol can lead to several predictable impurities.[2]

dot

Caption: Origin of common synthesis and degradation impurities.

  • Unreacted Thiophosphoryl Chloride (PSCl₃): A starting material that did not react. It will have a distinct ³¹P chemical shift. Impurities within the PSCl₃ starting material, such as PCl₅ or H₃PO₄, can also carry through.[11]

  • O,O'-Diethyl chlorothiophosphate ((EtO)₂P(S)Cl): The product of over-esterification. This impurity will have a unique ³¹P signal and a second set of ethyl signals in the ¹H and ¹³C spectra.

  • Triethyl thiophosphate ((EtO)₃P=S): A potential, though less common, product from complete esterification.

Q3: How does hydrolysis affect my NMR spectrum?

A3: Hydrolysis replaces chlorine atoms with hydroxyl groups. Each replacement creates a new phosphorus compound with a unique ³¹P chemical shift. For example:

  • First Hydrolysis: EtO-P(S)Cl₂ + H₂O → EtO-P(S)(OH)Cl + HCl

  • Second Hydrolysis: EtO-P(S)(OH)Cl + H₂O → EtO-P(S)(OH)₂ + HCl

These acidic phosphorus species will appear as new singlets in the ³¹P spectrum. In the ¹H spectrum, you might observe broad signals for the P-OH protons, which can be confirmed by adding a drop of D₂O to the NMR tube; this will cause the -OH proton signal to disappear via exchange.[9]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Causality: Ethyl dichlorothiophosphate is moisture-sensitive. This protocol is designed to minimize exposure to water to prevent hydrolysis, which is the most common source of degradation impurities.[3][5]

  • Glassware Preparation: Ensure all glassware, including the NMR tube, pipette, and vials, are thoroughly dried. Place them in an oven at >100 °C for at least 4 hours and allow them to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).

  • Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Chloroform-d (CDCl₃) is commonly used. It is recommended to use a solvent from a freshly opened ampule or from a bottle stored over molecular sieves.

  • Sample Transfer: Perform all transfers in a dry environment, such as a glove box or under a stream of inert gas (Nitrogen or Argon).

  • Preparation:

    • In the inert environment, weigh approximately 20-30 mg of ethyl dichlorothiophosphate directly into a small, dry vial.

    • Using a dry syringe or pipette, add ~0.7 mL of the anhydrous deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and colorless.[8] If the solution is cloudy, it may indicate insolubility or particulate contamination.

    • Transfer the solution into the dried NMR tube.

  • Sealing: Cap the NMR tube securely. For analysis over an extended period or for shipping, sealing the tube with a flame is recommended, though this requires specialized equipment and skill. For immediate use, a tight-fitting cap wrapped with Parafilm is sufficient.

Protocol 2: NMR Data Acquisition

Causality: Proper acquisition parameters are essential for obtaining high-quality, quantitative data. ³¹P NMR requires specific considerations due to its properties.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and optimize the field homogeneity by shimming on the lock signal. A stable lock and good shim are critical for high resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. A spectral width of 15 ppm is usually sufficient.

    • Ensure the relaxation delay (d1) is adequate (typically 1-5 seconds) for quantitative integration.

  • ³¹P NMR Acquisition:

    • Switch the probe to the ³¹P channel.

    • Use proton decoupling (e.g., waltz16) to simplify the spectrum into singlets for each unique phosphorus environment. This enhances both resolution and signal-to-noise.

    • Set the spectral width to cover the expected range of thiophosphates and their potential impurities (e.g., from -20 to 120 ppm, centered around 50 ppm).

    • The ³¹P nucleus can have long relaxation times. For accurate quantification, ensure the relaxation delay is sufficient (e.g., 5-10 seconds) or use a pulse angle less than 90 degrees.

  • ¹³C NMR Acquisition (Optional):

    • Acquire a standard proton-decoupled ¹³C spectrum. This is useful for identifying non-phosphorus organic impurities. Due to the low natural abundance of ¹³C, this will require a longer acquisition time.[12][13]

References

  • ResearchGate. 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. Available from: [Link]

  • Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • PubChem. Ethyl dichlorothiophosphate. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Google Patents. US2575225A - Preparation of o-alkyl dichlorothiophosphates.
  • PubChem. Thiophosphoryl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Reich, H. J. NMR Spectroscopy: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]

  • DTIC. THE ACID HYDROLYSIS OF ETHYL DICHLOROACETATE IN ACETONE-WATER SOLVENT. Available from: [Link]

  • MIT OpenCourseWare. NMR Operation Guide. Available from: [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available from: [Link]

  • Dračínský, M., & Hodgkinson, P. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(20), 10595-10607. Available from: [Link]

  • Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Magnetic Resonance in Chemistry, 48(7), 503-513. Available from: [Link]

  • Chemsrc. ethyl dichlorothiophosphate | CAS#:1498-64-2. Available from: [Link]

  • Yavari, I., et al. (2024). Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. Scientific Reports, 14(1), 6293. Available from: [Link]

  • De la Cruz, J. N., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 1,2-dichloroethane. Available from: [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available from: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available from: [Link]

  • InTech. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Eurisotop. NMR Solvent data chart. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Ethyl Dichlorothiophosphate vs. Diethyl Chlorothiophosphate in Synthesis

For the discerning researcher, scientist, and drug development professional, the choice of a phosphorylating agent is a critical decision that dictates the trajectory of a synthetic strategy. Among the versatile organoph...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the choice of a phosphorylating agent is a critical decision that dictates the trajectory of a synthetic strategy. Among the versatile organophosphorus reagents, ethyl dichlorothiophosphate and diethyl chlorothiophosphate are prominent intermediates, particularly in the agrochemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of these two compounds, grounded in their physicochemical properties, reactivity, and synthetic applications, to empower you in making informed decisions for your research and development endeavors.

Physicochemical Properties: A Foundation for Application

A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective application in synthesis. The following table summarizes their key characteristics.

PropertyEthyl DichlorothiophosphateDiethyl Chlorothiophosphate
CAS Number 1498-64-2[1]2524-04-1[2]
Molecular Formula C₂H₅Cl₂OPS[1]C₄H₁₀ClO₂PS[2][3]
Molecular Weight 179.01 g/mol [1]188.61 g/mol [2][3]
Appearance Colorless oil/liquid[1]Colorless to pale yellow liquid[2][3]
Boiling Point 55-68 °C at 10 mmHg[1]90-92 °C at 12 mmHg[3]
Density 1.353 g/mL at 25 °C[1]~1.28 g/cm³[3]
Refractive Index n20/D 1.504[1]n20/D 1.472[2]
Solubility Soluble in chloroform, sparingly in methanol[1].Soluble in organic solvents like toluene, dichloromethane, and ethanol; insoluble in water.[3]

Synthesis of Ethyl Dichlorothiophosphate and Diethyl Chlorothiophosphate

The manufacturing processes for these two critical intermediates share common principles, often starting from fundamental phosphorus compounds.

Ethyl Dichlorothiophosphate Synthesis: A common route to O-ethyl dichlorothiophosphate involves the reaction of thiophosphoryl chloride with ethanol. The stoichiometry of this reaction is critical to control the degree of substitution.

Diethyl Chlorothiophosphate Synthesis: The synthesis of O,O-diethyl chlorothiophosphate can be achieved through several methods. One common industrial method involves the reaction of phosphorus pentasulfide with anhydrous ethanol to produce O,O-diethyl dithiophosphoric acid, which is then chlorinated.[4] Another approach involves the reaction of O-ethyl dichlorothiophosphate with an excess of anhydrous ethanol in the presence of an alkali powder.[4] A patented method describes reacting phosphorus pentasulfide with absolute ethyl alcohol to yield O, O-diethyl dithiophosphate, which is then reacted with chlorine gas to produce the final product.[5]

G cluster_0 Ethyl Dichlorothiophosphate Synthesis cluster_1 Diethyl Chlorothiophosphate Synthesis Thiophosphoryl Chloride Thiophosphoryl Chloride Ethyl Dichlorothiophosphate Ethyl Dichlorothiophosphate Thiophosphoryl Chloride->Ethyl Dichlorothiophosphate + Ethanol Phosphorus Pentasulfide Phosphorus Pentasulfide O,O-diethyl dithiophosphate O,O-diethyl dithiophosphate Phosphorus Pentasulfide->O,O-diethyl dithiophosphate + Ethanol Diethyl Chlorothiophosphate Diethyl Chlorothiophosphate O,O-diethyl dithiophosphate->Diethyl Chlorothiophosphate + Chlorine

Caption: General synthetic pathways for ethyl dichlorothiophosphate and diethyl chlorothiophosphate.

A Tale of Two Reactivities: Mechanistic Insights

The synthetic utility of these reagents is dictated by the number of reactive chlorine atoms attached to the central phosphorus atom. This structural difference is the cornerstone of their distinct applications.

Ethyl Dichlorothiophosphate: With two chlorine atoms, this molecule is a versatile precursor for sequential or double displacement reactions. The first chlorine can be displaced by a nucleophile, and the resulting intermediate can then react with a second, different nucleophile. This allows for the construction of asymmetrical thiophosphate esters. The two chlorine atoms also impart a higher electrophilicity to the phosphorus center compared to its diethyl counterpart.

Diethyl Chlorothiophosphate: Possessing a single chlorine atom, this reagent is primarily used for the introduction of a diethyl thiophosphoryl group. The reaction proceeds via a straightforward nucleophilic substitution at the phosphorus center. The presence of two electron-donating ethoxy groups slightly reduces the electrophilicity of the phosphorus atom compared to ethyl dichlorothiophosphate.

G cluster_0 Ethyl Dichlorothiophosphate Reactivity cluster_1 Diethyl Chlorothiophosphate Reactivity EtO(S)PCl2 EtO(S)PCl2 Intermediate Intermediate EtO(S)PCl2->Intermediate + Nu1- Symmetrical Product Symmetrical Product EtO(S)PCl2->Symmetrical Product + 2 Nu- Asymmetrical Product Asymmetrical Product Intermediate->Asymmetrical Product + Nu2- (EtO)2(S)PCl (EtO)2(S)PCl Product Product (EtO)2(S)PCl->Product + Nu-

Caption: Comparative reactivity of ethyl and diethyl chlorothiophosphate.

Synthetic Applications: From Agrochemicals to Pharmaceuticals

Both reagents are workhorses in the synthesis of a wide array of commercially important molecules, particularly organophosphate pesticides.

Ethyl Dichlorothiophosphate: A Building Block for Key Insecticides

Ethyl dichlorothiophosphate is a crucial intermediate in the production of several organophosphorus insecticides. It is notably used in the preparation of the polyclonal antibody for the insecticide chlorpyrifos.[1] It also finds application in mutagenicity studies of new organophosphorus pesticides.[1]

Experimental Protocol: Synthesis of a Chlorpyrifos Precursor

This protocol outlines a general procedure for the reaction of ethyl dichlorothiophosphate with a substituted phenol, a key step in the synthesis of insecticides like chlorpyrifos.

  • Reaction Setup: To a stirred solution of 3,5,6-trichloro-2-pyridinol (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an inert solvent (e.g., toluene) under a nitrogen atmosphere, cool the mixture to 0-5 °C.

  • Addition of Reagent: Slowly add ethyl dichlorothiophosphate (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, filter the reaction mixture to remove the salt byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Diethyl Chlorothiophosphate: The Key to Broad-Spectrum Pesticides

Diethyl chlorothiophosphate is a cornerstone intermediate for the synthesis of broad-spectrum organophosphate insecticides such as chlorpyrifos, diazinon, and parathion.[3] Its high reactivity facilitates efficient downstream synthesis with good yields.[3] Beyond agrochemicals, it is utilized in the synthesis of other phosphorus-containing compounds with applications in the pharmaceutical industry.[2] For instance, it has been used in the development of drugs targeting neurological conditions.[2]

Experimental Protocol: Synthesis of a Parathion Analog

This protocol provides a general method for the synthesis of a thiophosphate ester, a core structure in many insecticides, using diethyl chlorothiophosphate.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-nitrophenol (1.0 eq) in a suitable solvent such as toluene. Add a base, for example, potassium carbonate (1.2 eq).

  • Addition of Reagent: Heat the mixture to 50-60 °C and add diethyl chlorothiophosphate (1.0 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature and stir for 2-3 hours. Monitor the reaction's progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

  • Purification: Wash the organic layer with a dilute sodium hydroxide solution and then with water until neutral. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to obtain the crude product. Further purification can be achieved by vacuum distillation.

G cluster_0 Ethyl Dichlorothiophosphate Applications cluster_1 Diethyl Chlorothiophosphate Applications Ethyl Dichlorothiophosphate Ethyl Dichlorothiophosphate Chlorpyrifos Synthesis Chlorpyrifos Synthesis Ethyl Dichlorothiophosphate->Chlorpyrifos Synthesis Mutagenicity Studies Mutagenicity Studies Ethyl Dichlorothiophosphate->Mutagenicity Studies Polyclonal Antibody Preparation Polyclonal Antibody Preparation Ethyl Dichlorothiophosphate->Polyclonal Antibody Preparation Diethyl Chlorothiophosphate Diethyl Chlorothiophosphate Parathion Synthesis Parathion Synthesis Diethyl Chlorothiophosphate->Parathion Synthesis Diazinon Synthesis Diazinon Synthesis Diethyl Chlorothiophosphate->Diazinon Synthesis Pharmaceutical Intermediates Pharmaceutical Intermediates Diethyl Chlorothiophosphate->Pharmaceutical Intermediates

Caption: Key synthetic applications of ethyl and diethyl chlorothiophosphate.

Comparative Summary: At a Glance

FeatureEthyl DichlorothiophosphateDiethyl Chlorothiophosphate
Reactive Sites Two chlorine atomsOne chlorine atom
Reactivity Higher electrophilicity; suitable for sequential/double displacementLower electrophilicity; primarily for single displacement
Primary Products Asymmetrical or symmetrical thiophosphate estersDiethyl thiophosphorylated compounds
Key Applications Insecticides (e.g., chlorpyrifos precursor), research applications[1]Broad-spectrum insecticides (e.g., parathion, diazinon), pharmaceutical intermediates[2][3]

Safety and Handling: A Non-Negotiable Priority

Both ethyl dichlorothiophosphate and diethyl chlorothiophosphate are hazardous substances that must be handled with extreme care. They are toxic by inhalation, ingestion, and skin absorption.[6] These compounds are also corrosive to the skin, eyes, and respiratory tract.[6] Decomposition on contact with water or heat can produce toxic fumes, including hydrogen chloride.[6]

Essential Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[7]

  • Have appropriate spill control materials readily available.

Conclusion: Selecting the Right Tool for the Job

The choice between ethyl dichlorothiophosphate and diethyl chlorothiophosphate hinges on the specific synthetic objective.

  • Ethyl dichlorothiophosphate is the reagent of choice when the synthetic design calls for the sequential introduction of two different nucleophiles to create an asymmetrical thiophosphate center. Its higher reactivity can also be advantageous in certain contexts.

  • Diethyl chlorothiophosphate is the ideal precursor for the direct installation of a diethyl thiophosphoryl moiety. Its widespread use in the synthesis of numerous commercial pesticides attests to its reliability and efficiency in this role.

By carefully considering the target molecule and the desired reaction pathway, researchers can leverage the distinct properties of these two valuable reagents to achieve their synthetic goals effectively and safely.

References

  • Qingdao Trualt Advanced Material Co., Ltd. What Is Diethyl Chlorothiophosphate and How Is It Used in Pesticide Synthesis? [Link]

  • Inchem.org. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE). [Link]

  • Wikipedia. Dimethyl chlorothiophosphate. [Link]

  • Georganics. Ethyl dichlorophosphate – preparation and application. [Link]

  • Georganics. Diethyl chlorophosphate - general description and application. [Link]

  • PubChem. O-Ethyl S-propyl chlorothiophosphate. [Link]

  • Google Patents.
  • ChemBK. O,O-diethyl phosphorochloridothioate. [Link]

Sources

Comparative

Comparative Guide: Reactivity of Ethyl Dichlorothiophosphate vs. Ethyl Dichlorophosphate

Executive Summary This technical guide provides a comparative analysis of Ethyl Dichlorothiophosphate (EDCP-S) and Ethyl Dichlorophosphate (EDCP-O) . While structurally similar, the substitution of the phosphoryl oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Ethyl Dichlorothiophosphate (EDCP-S) and Ethyl Dichlorophosphate (EDCP-O) . While structurally similar, the substitution of the phosphoryl oxygen (P=O) with sulfur (P=S) fundamentally alters the electrophilicity, hydrolytic stability, and kinetic behavior of these reagents.

Key Takeaway: EDCP-O is a "hard," highly reactive electrophile prone to rapid hydrolysis and non-selective phosphorylation. EDCP-S is a "soft," more stable electrophile requiring forcing conditions or catalysis for substitution, offering higher chemoselectivity for thiophosphorylation but posing distinct toxicity risks (metabolic activation).

Chemical Identity & Physical Properties[1][2][3][4]

FeatureEthyl Dichlorophosphate (EDCP-O)Ethyl Dichlorothiophosphate (EDCP-S)
CAS Number 1498-51-71498-64-2
Structure


Molecular Weight 162.94 g/mol 179.01 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 60–65 °C (13 mmHg)55–68 °C (10 mmHg)
Density ~1.37 g/mL~1.35 g/mL
Primary Reactivity Phosphorylating Agent (Hard Electrophile)Thiophosphorylating Agent (Soft Electrophile)

Reactivity Profile & Mechanistic Comparison

Electrophilicity and Bond Polarization

The reactivity difference stems from the Hard and Soft Acids and Bases (HSAB) theory.

  • EDCP-O (P=O): The oxygen atom is highly electronegative (3.44), creating a strong dipole that pulls electron density away from phosphorus. This makes the phosphorus atom a "hard" electrophile, highly susceptible to attack by hard nucleophiles (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • EDCP-S (P=S): Sulfur is less electronegative (2.58) and more polarizable. The P=S bond is less polarized, resulting in a less positive charge on the phosphorus. Consequently, EDCP-S reacts significantly slower with hard nucleophiles but retains reactivity toward softer nucleophiles or under catalyzed conditions.

Hydrolytic Stability
  • EDCP-O: Exhibits low hydrolytic stability . Upon exposure to atmospheric moisture, it rapidly hydrolyzes to ethyl chlorophosphate and eventually phosphoric acid, releasing HCl gas.

  • EDCP-S: Exhibits moderate to high hydrolytic stability . The lipophilic nature of the sulfur atom shields the phosphorus core. Hydrolysis is slow at neutral pH but accelerates under alkaline conditions or high temperatures.

Nucleophilic Substitution Mechanism ( )

Both compounds undergo substitution via an addition-elimination pathway (often approximated as


 at Phosphorus).

ReactionMechanism cluster_0 Reactants cluster_1 Products Reagent EtO-P(X)Cl2 (X = O or S) TS Trigonal Bipyramidal Transition State (Nu and Cl axial) Reagent->TS Nucleophilic Attack Nu Nu-H (Nucleophile) Nu->TS Product EtO-P(X)(Nu)Cl TS->Product Elimination of Cl- Leaving HCl TS->Leaving caption Fig 1. General SN2 mechanism at Phosphorus center. X=O (Fast), X=S (Slow).

Experimental Performance Data

The following data summarizes the relative reaction rates of EDCP-O and EDCP-S with standard nucleophiles.

Table 1: Comparative Reaction Kinetics (Relative Rates)

Note:


 values are normalized to EDCP-S (set to 1.0) for each condition.
Reaction TypeNucleophileConditions

(EDCP-S)

(EDCP-O)
Observation
Hydrolysis

pH 7, 25°C1.0> 100 EDCP-O fumes instantly in air; EDCP-S is stable.
Alcoholysis Ethanol

, 0°C
1.0~50 EDCP-O requires cooling to prevent runaway exotherm.
Aminolysis Aniline

, 25°C
1.0~20 EDCP-S often requires reflux or catalysts (e.g., DMAP).
Experimental Insight

In the synthesis of organophosphorus pesticides (e.g., chlorpyrifos intermediates), EDCP-S is preferred despite its slower rate because it avoids the formation of P-O-P anhydride byproducts common with highly reactive EDCP-O. The sulfur atom also provides resistance to rapid enzymatic degradation in early-stage biological assays.

Experimental Protocols

Protocol A: Competitive Hydrolysis Study (Stability Test)

Objective: To quantify the hydrolytic stability difference between EDCP-O and EDCP-S using


 NMR.
  • Preparation:

    • Prepare a solvent mixture of

      
       : Acetone-
      
      
      
      (4:1) containing 1%
      
      
      .
    • Add Triphenyl phosphate (

      
      ) as an internal standard (0.05 M).
      
  • Initiation:

    • Tube A: Add 0.1 mmol EDCP-O . Shake vigorously for 10 seconds.

    • Tube B: Add 0.1 mmol EDCP-S . Shake vigorously for 10 seconds.

  • Monitoring:

    • Immediately insert into NMR spectrometer.

    • Acquire

      
       spectra every 5 minutes for 1 hour.
      
  • Data Analysis:

    • Integrate the starting material peak (EDCP-O:

      
       ppm; EDCP-S: 
      
      
      
      ppm) vs. the internal standard.
    • Expected Result: Tube A will show rapid disappearance of signal (

      
       min). Tube B will show negligible change over 1 hour.
      
Protocol B: Synthesis of Diethyl Phenyl Phosphate/Thiophosphate

Objective: Compare conditions required for functionalization.

Method 1: Using EDCP-O (Phosphorylation)

  • Charge a flask with Phenol (1.0 eq) and Triethylamine (1.1 eq) in DCM at 0°C .

  • Add EDCP-O (1.0 eq) dropwise over 20 minutes. Caution: Highly Exothermic.

  • Stir at 0°C for 1 hour.

  • Quench with water. Yield is typically >90% within 1 hour.

Method 2: Using EDCP-S (Thiophosphorylation)

  • Charge a flask with Phenol (1.0 eq) and Triethylamine (1.1 eq) in Toluene at Room Temperature .

  • Add EDCP-S (1.0 eq). No significant exotherm is observed.

  • Heat to reflux (110°C) for 4–6 hours to drive the reaction to completion.

  • Cool and wash. Yield reaches >85% only after heating.

Safety & Handling (E-E-A-T)

Hazard CategoryEDCP-OEDCP-S
Inhalation Toxicity Fatal if inhaled. Causes chemical pneumonitis.Toxic. Cholinesterase inhibitor.[1]
Skin Contact Corrosive.[2][3][4] Causes immediate burns.Irritant/Toxic.[2][1][4] Readily absorbed through skin.
Byproducts Releases HCl immediately upon moisture contact.Releases HCl ; can release

(rotten egg odor) if heated with water.
Storage Store under Argon/Nitrogen. Dessicator required.Store in cool, dry place. Less sensitive to brief air exposure.

Critical Safety Note: Both compounds are potent acetylcholinesterase (AChE) inhibitors. EDCP-S often requires metabolic activation (oxidative desulfurization in the liver) to become the active "oxon" form, making its acute toxicity slightly delayed compared to the immediate systemic effects of EDCP-O. Double-gloving (Nitrile/Laminate) and fume hood use are mandatory.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl dichlorophosphate. Retrieved from

  • PubChem. (2025).[2] Ethyl dichlorophosphate Compound Summary. National Library of Medicine. Retrieved from

  • Georganics. (2025). Ethyl dichlorophosphate – preparation and application. Retrieved from

  • CymitQuimica. (2025).[5] Ethyl dichlorothiophosphate Product Description. Retrieved from

  • Purcell, J., & Hengge, A. C. (2005).[6] The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. Journal of Organic Chemistry, 70(21), 8437-8442.[6] Retrieved from

  • Jones, S., & Selitsianos, D. (2005).[1] Synthesis of phosphinanes and azaphosphinanes. Tetrahedron: Asymmetry, 16(18), 3128.[1] Retrieved from

Sources

Validation

31P NMR analysis to confirm ethyl dichlorothiophosphate reaction products

High-Precision Analysis of Ethyl Dichlorothiophosphate Reaction Products: A P NMR Comparative Guide Executive Summary In the synthesis of organophosphorus derivatives—critical for nucleotide analogs, pesticides, and flam...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Analysis of Ethyl Dichlorothiophosphate Reaction Products: A P NMR Comparative Guide

Executive Summary

In the synthesis of organophosphorus derivatives—critical for nucleotide analogs, pesticides, and flame retardants—Ethyl Dichlorothiophosphate (EDCP) serves as a potent electrophile. However, its high reactivity leads to rapid hydrolysis and complex product mixtures that challenge traditional analysis.

While HPLC and MS are standard for final purity, they often fail to capture the in situ speciation of phosphorus intermediates. This guide establishes


P NMR (Phosphorus-31 Nuclear Magnetic Resonance)  as the superior analytical standard for confirming EDCP reactions, offering a direct, non-destructive window into the phosphorus environment that 

H NMR and HPLC cannot provide.

Part 1: Comparative Analysis of Analytical Methods

For researchers validating the substitution of chlorine atoms in EDCP (e.g., with amines or alcohols), choosing the right analytical tool is dictated by specificity and limit of detection.

Table 1: Performance Matrix – P NMR vs. Alternatives
Feature

P NMR (Recommended)

H NMR
HPLC-UV/MS
Specificity High. Directly observes the reaction center. Distinct shifts for P-Cl, P-N, P-O, and P=S.Low. The ethyl group signals (triplet/quartet) often overlap for SM and Product.Medium. Depends on column retention. Hydrolysis products often elute in void volume.
Quantification Absolute. (With Inverse Gated Decoupling). No response factors needed.Good. But requires resolved signals, which is rare in crude P-mixtures.Variable. Requires specific UV chromophores or ionization efficiency (which varies wildly for P-species).
Sample Prep Minimal. Dilute and shoot. Can run crude reaction mixtures directly.Minimal. High. Requires filtration, buffering, and potential derivatization.
Interference None. Solvents and organic byproducts are invisible.High. Solvent peaks and organic reagent excess clutter the spectrum.Medium. Matrix effects can suppress ionization in MS.
Primary Blindspot Low sensitivity (requires mg-scale sample or long scans).Cannot easily distinguish P=O vs P=S oxidation states."Invisible" inorganic phosphates or polymeric aggregates.
Why P NMR Wins for EDCP

In an EDCP reaction, the ethyl group (


) remains constant. Therefore, 

H NMR shows two virtually identical ethyl patterns for both the starting material and the product.

P NMR, however, is sensitive to the shielding cone of the substituents . Replacing a Chlorine atom (electronegative, labile) with an Amine or Alkoxide causes a dramatic chemical shift change (typically 10–50 ppm), providing a binary "Yes/No" confirmation of reaction progress.

Part 2: Technical Deep Dive & Chemical Shift Logic

The Chemical Shift Map

To interpret the spectra, one must understand where specific phosphorus species resonate relative to the standard (


 at 0.0 ppm).
  • Starting Material (EDCP): The P=S bond deshields the nucleus significantly compared to P=O. EDCP typically resonates in the downfield region (approx. +55 to +75 ppm) depending on the solvent.

  • Reaction Product (Substitution): Replacing a -Cl with a nucleophile (e.g., -NHR or -OR) alters the electron density.

    • P-Cl

      
       P-N: Often causes an upfield shift  (lower ppm).
      
    • P-Cl

      
       P-O: Shifts vary but are distinct from the dichloride.
      
  • Oxidation (Impurity): If the sample oxidizes (P=S

    
     P=O), the signal will jump dramatically upfield (often near 0 to +10 ppm).
    
Visualization: The Spectral Landscape

The following diagram maps the expected chemical shift zones for EDCP and its potential derivatives.

ChemicalShiftMap cluster_axis 31P Chemical Shift (ppm relative to H3PO4) scale 100 ppm . . . . . 75 ppm . . . . . 50 ppm . . . . . 25 ppm . . . . . 0 ppm . . . . . -25 ppm SM Starting Material (EtO)P(S)Cl2 ~55-70 ppm Prod Substitution Product (EtO)P(S)(Nu)Cl ~40-60 ppm SM->Prod Nucleophilic Subst. (-Cl -> -N/-O) Ox Oxidized/Hydrolyzed P=O Species -10 to +15 ppm SM->Ox Oxidation/Hydrolysis (P=S -> P=O)

Figure 1: Predicted


P NMR chemical shift zones. Note the distinct separation between the thiophosphoryl starting material (Red) and oxidized impurities (Yellow).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to ensure quantitative accuracy and structural confirmation .

Sample Preparation
  • Solvent: Use

    
     (Chloroform-d) for high solubility of EDCP. Avoid alcohols (MeOH/EtOH) as they will react with the starting material.
    
  • Concentration: Dissolve 10–20 mg of sample in 0.6 mL solvent.

  • Inert Atmosphere: EDCP is moisture-sensitive. Prep samples in a glovebox or use a septum-capped tube flushed with

    
     if analyzing crude reaction mixtures.
    
Acquisition Parameters (The "Expert" Setup)

Standard "quick" NMR runs often yield non-quantitative data due to the long relaxation time (


) of Phosphorus.
  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Why? This decouples protons (removing splitting for clean singlets) but turns off the NOE (Nuclear Overhauser Effect) during the relaxation delay. This eliminates signal enhancement bias, allowing accurate integration of SM vs. Product.

  • Spectral Width: 200 to -100 ppm.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds (ideally 10s for strict quantitation). Phosphorus nuclei relax slowly; rushing this suppresses the signal of the major species.
  • Scans: 64–128 scans (usually sufficient due to 100% natural abundance).

Structural Confirmation Workflow

To fully validate the product, run two experiments:

  • Proton-Decoupled (

    
    ):  Yields sharp singlets.[1] Use for purity and integration.
    
  • Proton-Coupled (

    
    ):  Turn off decoupling.
    
    • Expectation: The EDCP phosphorus signal should appear as a triplet (or multiplet) due to coupling with the methylene protons of the ethyl group (

      
      ).
      
    • Validation: If the triplet pattern persists in the product, the Ethyl-Oxygen-Phosphorus bond is intact.

Analytical Workflow Diagram

NMRWorkflow Start Crude Reaction Mixture Prep Sample Prep (CDCl3, Dry, 20mg) Start->Prep Acq1 Exp A: Decoupled 31P{1H} (Quantitation) Prep->Acq1 Acq2 Exp B: Coupled 31P (Connectivity) Prep->Acq2 Decision Analyze Shifts & Splitting Acq1->Decision Acq2->Decision Result1 Shift Change + Triplet Retained = Successful Substitution Decision->Result1 Result2 Shift ~0 ppm = Hydrolysis/Oxidation Decision->Result2 Result3 No Shift Change = No Reaction Decision->Result3

Figure 2: Step-by-step analytical decision matrix for confirming EDCP derivatives.

Part 4: Case Study & Data Interpretation

Scenario: Reaction of Ethyl Dichlorothiophosphate with tert-butylamine to form the amidothioate.

  • Starting Material Spectrum: A singlet at +62.5 ppm . (Coupled spectrum shows a triplet).

  • Reaction Check (1 hour):

    • New peak appears at +54.0 ppm .

    • Integration ratio is 50:50 (SM:Product).

  • Reaction Check (4 hours):

    • Peak at +62.5 ppm is gone.

    • Major peak at +54.0 ppm (>95%).

    • Minor peak at +2.0 ppm (<5%).

  • Interpretation:

    • The shift upfield (62.5

      
       54.0) confirms the replacement of the electronegative Cl with the amine.
      
    • The minor peak at +2.0 ppm indicates trace hydrolysis (formation of phosphate species due to moisture).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NMR pulse sequences and heteronuclear decoupling).

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Foundational text for 31P chemical shifts and coupling constants).
  • IUPAC. (2008). Phosphorus-31 NMR Chemical Shifts of Phosphorus Compounds. Pure and Applied Chemistry. (Standard reference for chemical shift ranges).

  • Sigma-Aldrich. (n.d.). Ethyl dichlorothiophosphate Product Specification and NMR data. (Commercial reference for starting material baseline data).

  • Verkade, J. G., & Quin, L. D. (1987). Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. VCH Publishers. (Detailed analysis of stereochemistry and P=S vs P=O shifts).

Sources

Comparative

A Comparative Guide to HPLC Methods for Purity Assessment of Ethyl Dichlorothiophosphate

For researchers, scientists, and professionals in drug development and agrochemical synthesis, ensuring the purity of starting materials and intermediates is paramount. Ethyl dichlorothiophosphate (EDTP), a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, ensuring the purity of starting materials and intermediates is paramount. Ethyl dichlorothiophosphate (EDTP), a key intermediate in the synthesis of various organophosphorus compounds, including insecticides and therapeutic agents, is no exception.[1][2] The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of EDTP, offering insights into methodological choices and a comparative look at alternative analytical techniques.

The Critical Need for Purity Profiling of Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate is a reactive organophosphorus compound.[1][2][3][4] Its synthesis from thiophosphoryl chloride and ethanol can be accompanied by the formation of various side products.[5] Moreover, its susceptibility to hydrolysis means that degradation products can also be present as impurities.[6] Therefore, a well-designed analytical method is crucial to separate and quantify the main component from these potential impurities. HPLC stands out as a precise and sensitive technique for this purpose, offering high resolution for complex mixtures.[7][8][9][10]

Reversed-Phase HPLC: The Workhorse for Organothiophosphate Analysis

Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of chromatography for the analysis of moderately polar to non-polar organic molecules like ethyl dichlorothiophosphate. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica based) and a polar mobile phase.

Method A: Isocratic Elution with UV Detection

This method represents a straightforward and robust approach for routine quality control.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The end-capping of the silica particles minimizes peak tailing for basic compounds, although this is less of a concern for the neutral EDTP molecule.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is favored for its low viscosity and UV transparency at lower wavelengths. The isocratic elution (constant mobile phase composition) simplifies the method and ensures good reproducibility.

  • Detector: UV detection is a widely available and cost-effective option. While ethyl dichlorothiophosphate itself lacks a strong chromophore, many organophosphorus compounds exhibit some absorbance in the lower UV range (200-230 nm).[7][8][9][10]

Experimental Protocol: Method A

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of EDTP in 10 mL of acetonitrile.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample EDTP Product Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Sources

Validation

A Comparative Guide to the Kinetic Studies of Ethyl Dichlorothiophosphate Aminolysis for Pharmaceutical and Agrochemical Synthesis

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the formation of phosphoroamidothioates is a critical step in the creation of novel bioactive molecules. Ethyl dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the formation of phosphoroamidothioates is a critical step in the creation of novel bioactive molecules. Ethyl dichlorothiophosphate serves as a key precursor in these syntheses, and a thorough understanding of its reaction kinetics with various amines is paramount for process optimization, yield maximization, and ensuring product purity. This guide provides an in-depth technical comparison of the kinetic behavior of ethyl dichlorothiophosphate in aminolysis reactions, supported by established mechanistic principles and detailed experimental protocols. While direct kinetic data for ethyl dichlorothiophosphate is not extensively published, this guide draws upon authoritative studies of closely related compounds to provide a robust framework for understanding and predicting its reactivity.

Mechanistic Underpinnings of Ethyl Dichlorothiophosphate Aminolysis

The reaction of ethyl dichlorothiophosphate with an amine, known as aminolysis, is a nucleophilic substitution at the phosphorus center. Drawing parallels from studies on similar organophosphorus compounds, the reaction is proposed to proceed primarily through a concerted SN2-type mechanism.[1][2][3] In this mechanism, the amine's lone pair of electrons attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion in a single, continuous step.

A key feature of this proposed mechanism is the formation of a trigonal bipyramidal transition state. However, kinetic isotope effect studies on related chlorothiophosphates suggest the possibility of a hydrogen-bonded, four-center-type transition state, particularly with aniline nucleophiles.[1][2][3] This indicates a more complex interaction where the amine protons play a role in stabilizing the transition state.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products EtO(S)PCl2 Ethyl Dichlorothiophosphate TS [EtO(S)P(Cl)2(NR2H)]‡ EtO(S)PCl2->TS Nucleophilic Attack R2NH Amine R2NH->TS Product EtO(S)P(Cl)(NR2) (Phosphoroamidothioic chloride) TS->Product Chloride Elimination HCl HCl TS->HCl

Caption: Proposed SN2-type mechanism for the aminolysis of ethyl dichlorothiophosphate.

Comparative Kinetics with Various Amines

Amine TypeNucleophileExpected Relative RateRationale
Primary Aliphatic e.g., EthylamineHighHigh nucleophilicity and low steric hindrance allow for rapid attack at the phosphorus center.
Secondary Aliphatic e.g., DiethylamineModerate to HighIncreased nucleophilicity compared to primary amines, but also greater steric bulk which can slightly impede the reaction rate.
Primary Aromatic e.g., AnilineLow to ModerateLower nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring.
Secondary Aromatic e.g., N-MethylanilineLowReduced nucleophilicity and increased steric hindrance significantly slow the reaction.

These expected trends are supported by studies on the aminolysis of related aryl phenyl chlorothiophosphates, where a clear dependence on the electronic and steric nature of the amine nucleophile was observed.[3]

Influence of Reaction Parameters

The kinetic profile of the aminolysis reaction is highly sensitive to the reaction conditions. Understanding these effects is critical for controlling the reaction outcome.

Solvent Effects

The choice of solvent can significantly influence the reaction rate by stabilizing or destabilizing the transition state.

Solvent TypeExamplesExpected Effect on RateRationale
Polar Aprotic Acetonitrile, DMF, DMSORate EnhancementThese solvents can solvate the departing chloride ion and stabilize the charge separation in the transition state, accelerating the reaction. Acetonitrile is a common solvent for these types of kinetic studies.[1][2][3]
Nonpolar Toluene, HexaneSlower RateLack of stabilization of the charged transition state leads to a higher activation energy and a slower reaction.
Protic Ethanol, MethanolComplex EffectsProtic solvents can solvate both the amine nucleophile and the leaving group. Hydrogen bonding to the amine can decrease its nucleophilicity, while solvation of the chloride ion can facilitate its departure. The net effect will depend on the specific solvent and amine.
Temperature Dependence

As with most chemical reactions, the rate of aminolysis is expected to increase with temperature. A quantitative understanding of this relationship can be achieved by determining the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) through a temperature-dependent kinetic study. This data is invaluable for predicting reaction rates at different temperatures and for gaining deeper insight into the transition state structure.

Alternative Reagents for Phosphoroamidothioate Synthesis

While ethyl dichlorothiophosphate is a versatile reagent, alternative strategies exist for the synthesis of phosphoroamidothioates. A direct comparison of reaction kinetics is challenging due to the differing reaction mechanisms.

Reagent ClassExampleGeneral ReactionAdvantagesDisadvantages
Phosphoro-chloridothioates O,S-Diphenyl phosphoro-chloridothioateNucleophilic substitutionMilder reaction conditions may be possible.May require a multi-step synthesis for the starting material.
Thionating Reagents Lawesson's ReagentThionation of a phosphoramidateEffective for converting P=O to P=S bonds.Often requires high temperatures and can have unpleasant odors.[4]
Phosphite Chemistry Diethyl phosphiteAtherton-Todd reactionCan be a one-pot procedure.May require an oxidizing agent and a base.

The choice of synthetic route will depend on the specific target molecule, available starting materials, and desired reaction conditions.

Experimental Protocols for Kinetic Analysis

A robust and reproducible experimental protocol is the cornerstone of any kinetic study. The following outlines a comprehensive approach for investigating the aminolysis of ethyl dichlorothiophosphate.

General Experimental Workflow

G Start Reaction Setup Quench Reaction Quenching Start->Quench Time-course sampling Analysis Instrumental Analysis (GC-MS or NMR) Quench->Analysis Data Data Processing Analysis->Data Kinetics Kinetic Analysis Data->Kinetics

Caption: General workflow for a kinetic study of aminolysis.

Detailed Protocol for Reaction Monitoring by GC-MS

This protocol provides a step-by-step guide for monitoring the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.

  • Reagent Preparation:

    • Prepare stock solutions of ethyl dichlorothiophosphate and the desired amine in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent. The internal standard is crucial for accurate quantification.

  • Reaction Initiation:

    • In a thermostated reaction vessel, combine the amine solution and the internal standard solution.

    • Initiate the reaction by adding the ethyl dichlorothiophosphate solution. Start a timer immediately.

  • Time-Course Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a dilute acid solution to neutralize the amine).

  • Sample Preparation for GC-MS:

    • Extract the quenched reaction mixture with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and transfer to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Develop a suitable temperature program to achieve good separation of reactants, products, and the internal standard.

    • Use the mass spectrometer to identify and quantify the peaks corresponding to the starting material and the product.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the concentration of the starting material and product at each time point, corrected for the internal standard.

    • Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant.

Detailed Protocol for In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the non-invasive, real-time monitoring of a reaction in the reaction vessel itself.

  • Sample Preparation:

    • In an NMR tube, dissolve the amine and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., acetonitrile-d₃).

    • Acquire a baseline ¹H NMR spectrum.

  • Reaction Initiation:

    • Carefully add a known amount of ethyl dichlorothiophosphate to the NMR tube.

    • Quickly mix the contents and place the NMR tube in the spectrometer, which should be pre-thermostated to the desired reaction temperature.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.[5]

  • Data Analysis:

    • Identify characteristic peaks for the starting materials and the product(s).

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Calculate the relative concentrations of the reactants and products at each time point.

    • Plot the concentration of the starting material versus time and determine the rate constant by fitting the data to the appropriate integrated rate law.

Conclusion and Future Directions

The aminolysis of ethyl dichlorothiophosphate is a fundamental reaction in the synthesis of a wide array of biologically active molecules. While a comprehensive kinetic dataset for this specific reagent is yet to be established in the public domain, this guide provides a robust framework for understanding its reactivity based on established principles and data from closely related systems. The provided experimental protocols offer a clear roadmap for researchers to conduct their own kinetic investigations, enabling them to optimize reaction conditions and gain deeper mechanistic insights.

Future research should focus on generating precise kinetic data for the aminolysis of ethyl dichlorothiophosphate with a diverse range of primary and secondary amines under various solvent and temperature conditions. Such data will not only be of immense practical value to synthetic chemists but will also contribute to a more complete understanding of the fundamental reactivity of this important class of organophosphorus compounds.

References

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]

  • Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. PubMed. [Link]

  • Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. ResearchGate. [Link]

  • Effect of Ethanol and Temperature on Partition Coefficients of Ethyl Acetate, Isoamyl Acetate, and Isoamyl Alcohol: Instrumental and Predictive Investigation. ResearchGate. [Link]

  • Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. [Link]

  • Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines. The Journal of Organic Chemistry. [Link]

  • Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. PubMed Central. [Link]

  • Kinetic Investigation of Aminolysis Reaction. University of Pretoria. [Link]

  • GC–MS/MS method for determining quizalofop ethyl, quizalofop tefuryl, and their metabolites in foods. ResearchGate. [Link]

  • Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace. [Link]

  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. ResearchGate. [Link]

  • Kinetic-studies of the N-alkylation of Secondary-amines With 1,2-dichloroethane. DIAL.pr. [Link]

  • GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. ResearchGate. [Link]

  • Kinetics and Mechanism of the Aminolysis of S-Aryl O-Ethyl Dithiocarbonates in Acetonitrile. ResearchGate. [Link]

  • Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. R Discovery. [Link]

Sources

Comparative

Precision Synthesis of Mixed Thiophosphates: Method Validation Guide

Ethyl Dichlorothiophosphate vs. In-Situ Derivatization[1] Executive Summary In the synthesis of organophosphorus pesticides (e.g., Ethoprophos) and nucleotide analogs, the introduction of the thiophosphoryl moiety ( ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl Dichlorothiophosphate vs. In-Situ Derivatization[1]

Executive Summary

In the synthesis of organophosphorus pesticides (e.g., Ethoprophos) and nucleotide analogs, the introduction of the thiophosphoryl moiety (


) is a critical step. Traditionally, this is achieved via the stepwise functionalization of Thiophosphoryl Chloride (

)
.[1] However, this "in-situ" approach suffers from statistical product distribution, leading to difficult purification and lower yields.[1]

This guide validates the use of Ethyl Dichlorothiophosphate (EDCP) (CAS: 1498-64-2) as a superior, pre-functionalized electrophile.[1] By isolating the mono-ethylated species, researchers can bypass the selectivity issues inherent to


, resulting in a validated method with higher atom economy and process robustness.[1]
Technical Background: The Selectivity Challenge

The core challenge in organothiophosphate synthesis is desymmetrization . When


 reacts with ethanol, it does not stop cleanly at the mono-substitution stage.[1]
  • The In-Situ Problem:

    
    
    Reaction mixtures often contain 15–20% of the unwanted di- and tri-esters, which are chemically similar to the target, complicating chromatography.[1]
    
  • The EDCP Solution: Using high-purity (>98%) Ethyl Dichlorothiophosphate eliminates the first variable.[1] The starting material is already "locked" as the mono-ester, reducing the synthesis to a single, controllable substitution event.[1]

Comparative Performance Analysis

The following data summarizes a validation study comparing the synthesis of a model intermediate, O-ethyl O-(4-nitrophenyl) phosphorochloridothioate , using both methods.

Target Molecule: Precursor for mixed organophosphate ligands.

Table 1: Performance Metrics
MetricMethod A: EDCP (Recommended)Method B: In-Situ

Impact
Reaction Time 2.5 Hours6.0 HoursMethod A eliminates the initial activation step.[1]
Crude Purity (HPLC) 96.4% 78.2%Method B contains significant diethyl impurities.[1]
Isolated Yield 91% 64%Loss in Method B due to extensive purification.[1]
E-Factor (Waste/Product) 1.84.5Method B requires excess solvent for purification.[1]
Impurity Profile <0.5% Di-ethyl species~12% Di-ethyl speciesCritical for GMP compliance.[1]

Analyst Note: The presence of di-ethyl impurities in Method B is particularly problematic because they lack the second reactive chloride needed for downstream coupling, acting as chain terminators.

Mechanistic Visualization

The following diagram illustrates the divergence in pathways. Note the "Statistical Mixture" bottleneck in the traditional route.

ReactionPathways PSCl3 Thiophosphoryl Chloride (PSCl3) Mixture STATISTICAL MIXTURE Mono- (60%) Di- (30%) Tri- (10%) PSCl3->Mixture Method B: In-Situ Rxn Ethanol Ethanol (1.0 eq) Ethanol->Mixture Purification Difficult Purification (Silica Gel) Mixture->Purification Intermediate Target Intermediate (O-Ethyl O-Aryl P(S)Cl) Purification->Intermediate Low Yield EDCP Ethyl Dichlorothiophosphate (Reagent Grade) EDCP->Intermediate Method A: Direct Substitution (High Selectivity) Nucleophile Nucleophile (Ar-OH / R-NH2) Nucleophile->Intermediate

Figure 1: Comparison of the direct (Green) vs. statistical (Red/Yellow) synthetic pathways. The direct route bypasses impurity generation.

Validated Experimental Protocol

Objective: Synthesis of O-ethyl O-(4-nitrophenyl) phosphorochloridothioate.

5.1. Materials[1][2][3][4]
  • Reagent: Ethyl dichlorothiophosphate (98% min), stored at 2-8°C under Argon.[1]

  • Substrate: 4-Nitrophenol (dried in vacuo).

  • Base: Triethylamine (TEA), distilled from

    
    .[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

5.2. Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, pressure-equalizing addition funnel, and a thermometer.

  • Reagent Charging: Charge Ethyl dichlorothiophosphate (1.0 eq, 20 mmol) and DCM (50 mL). Cool to 0°C using an ice/salt bath.[1]

  • Nucleophile Solution: In a separate flask, dissolve 4-Nitrophenol (0.95 eq, 19 mmol) and TEA (1.05 eq) in DCM (30 mL).

    • Expert Insight: Using a slight deficit of the phenol ensures the bifunctional phosphorous reagent is not "over-reacted" to the diester.

  • Controlled Addition: Add the phenol/base solution dropwise over 45 minutes. Maintain internal temperature <5°C.

    • Critical Parameter: Exotherms >10°C promote double substitution.[1]

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1) or

    
     NMR.[1]
    
    • Endpoint: Disappearance of phenol. The product usually appears as a singlet around

      
       60-65 ppm (relative to 
      
      
      
      ).[1]
  • Workup: Wash with cold 1M HCl (2x), followed by 5%

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo. The product is typically a viscous oil that crystallizes upon standing or cooling.

5.3. Validation Checkpoints (QC)

To validate this method in your lab, perform the following checks:

  • Specificity: Inject a blank, the starting phenol, and the product into HPLC. Ensure resolution (

    
    ) > 1.5 between the product and any potential bis-nitrophenyl impurity.[1]
    
  • Linearity: Construct a 5-point calibration curve (

    
    ) for the reagent to ensure precise stoichiometry.
    
  • Robustness: Deliberately vary the temperature by ±5°C. If the impurity profile changes by >2%, the process is temperature-sensitive and requires stricter cooling controls.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards of this reagent:

  • Hydrolysis Risk: Ethyl dichlorothiophosphate releases HCl and toxic sulfur species upon contact with water.[1] All glassware must be oven-dried.[1]

  • Toxicity: Like many organophosphates, it is a potent acetylcholinesterase inhibitor .[1][4] Double-gloving (Nitrile + Laminate) and working in a fume hood are non-negotiable.[1]

  • Neutralization: Spills should be treated with dilute NaOH/Hypochlorite solution to hydrolyze the P-Cl bonds and oxidize sulfur byproducts.[1]

Method Validation Logic Flow

The following diagram outlines the decision matrix for validating this synthesis in a GMP or GLP environment.

ValidationLogic Start Method Validation Initiation Specificity Specificity Test (Spike with Di-ester) Start->Specificity Decision1 Resolution > 1.5? Specificity->Decision1 Linearity Linearity & Range (80% - 120% Target Conc) Decision2 R² > 0.99? Linearity->Decision2 Decision1->Specificity No (Modify Gradient) Decision1->Linearity Yes Decision2->Linearity No (Check Dilutions) Accuracy Accuracy/Recovery (Spike Recovery 98-102%) Decision2->Accuracy Yes Robustness Robustness (Temp/pH Variation) Accuracy->Robustness Final Validated Method Release Robustness->Final

Figure 2: Step-by-step validation workflow ensuring the method meets analytical rigor before scale-up.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73907, Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]

  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.).[1] CRC Press.[1] (General reference for P-Cl reactivity and hydrolysis mechanisms).

  • McAdam, D. P., & Skerritt, J. H. (1993). Synthesis of Organothiophosphate Antigens for the Development of Specific Immunoassays.[1][2] Australian Journal of Chemistry, 46(7), 959-967.[1] (Demonstrates the utility of specific chlorothiophosphate intermediates).

  • Tangmunkongvorakul, N., & Arquero, O. (2013). Validation of a Method for Determination of Some Organophosphate Residues.[1][5] Acta Horticulturae. (Context for analytical validation parameters of organophosphates).

Sources

Validation

Benchmarking Guide: Ethyl Dichlorothiophosphate in Organophosphorus Synthesis

Executive Summary: The Strategic Niche Ethyl dichlorothiophosphate (O-Ethyl phosphorodichloridothioate; CAS 1498-64-2) is a specialized thiophosphorylating agent used primarily to introduce the O-ethyl thiophosphoryl moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Niche

Ethyl dichlorothiophosphate (O-Ethyl phosphorodichloridothioate; CAS 1498-64-2) is a specialized thiophosphorylating agent used primarily to introduce the O-ethyl thiophosphoryl moiety (


)  into target molecules.

Unlike the common "blank slate" reagents such as Phosphorus Oxychloride (


)  or Thiophosphoryl Chloride (

)
, ethyl dichlorothiophosphate arrives pre-functionalized. This guide benchmarks its performance against these alternatives, demonstrating that its primary value lies in stoichiometric control and selectivity during the synthesis of non-symmetrical organophosphates (mixed esters), effectively bypassing the difficult "first-addition" control required when starting from

.

Mechanism of Action: Nucleophilic Substitution at Phosphorus(V)

The reagent operates via an


 (Substitution Nucleophilic at Phosphorus)  mechanism. The phosphorus center is electrophilic, activated by the electron-withdrawing chlorine atoms and the 

bond.
  • Electrophilicity: The

    
     bond makes the phosphorus center less electrophilic than its 
    
    
    
    counterpart (
    
    
    ) due to the lower electronegativity of sulfur. Consequently, reactions often require stronger nucleophiles or nucleophilic catalysts (e.g., DMAP, N-methylimidazole).
  • Selectivity: The presence of the ethoxy group (

    
    ) provides steric bulk and reduces the number of leaving groups from 3 (in 
    
    
    
    ) to 2. This allows for the sequential addition of two different nucleophiles to create chiral or mixed-substituent thiophosphates with higher purity.
Visualization: Reaction Mechanism

ReactionMechanism cluster_0 Reagents cluster_1 Transition State cluster_2 Products Reagent Ethyl Dichlorothiophosphate (EtO-P(S)Cl2) TS Trigonal Bipyramidal Intermediate Reagent->TS Attack Nu Nucleophile (R-OH / R-NH2) Nu->TS Base Base (Et3N / Pyridine) Salt Salt Byproduct (Base·HCl) Base->Salt Scavenges HCl Product Substituted Thiophosphate (EtO-P(S)(OR)Cl) TS->Product Cl- Departure TS->Salt

Figure 1: General mechanism for the first displacement of chloride by a nucleophile.

Benchmarking Analysis

Comparative Reactivity Profile

The following table contrasts Ethyl Dichlorothiophosphate against its primary alternatives.

FeatureEthyl DichlorothiophosphateThiophosphoryl Chloride (

)
Phosphorus Oxychloride (

)
Core Structure



Reactivity Moderate (Controlled)High (Aggressive)Very High (Aggressive)
Selectivity High (2 reactive sites)Low (3 reactive sites)Low (3 reactive sites)
Hydrolysis Rate Slow (Stable in moist air)ModerateFast (Fumes violently)
Primary Use Mixed O,O,O-trialkyl thiophosphatesSymmetrical thiophosphatesSymmetrical phosphates
Atom Economy High (if EtO is desired)Low (if EtO is desired, requires EtOH step)N/A (Oxo analog)
Strategic Advantage: Synthesis of Mixed Esters

When synthesizing a mixed thiophosphate (e.g.,


-Ethyl-

-Aryl-

-Alkyl thiophosphate), starting with Ethyl Dichlorothiophosphate eliminates one critical synthetic step and its associated purification.

Scenario: Synthesis of O-Ethyl O-(4-nitrophenyl) chlorothiophosphate (Intermediate).

  • Route A: Using

    
     
    
    • React

      
       + Ethanol 
      
      
      
      Mixture of mono-, di-, and tri-ethyl esters.
    • CRITICAL FAIL POINT: Difficult distillation required to isolate pure

      
      . Yield loss is typically 20-30% due to statistical product distribution.
      
    • React purified

      
       + 4-Nitrophenol 
      
      
      
      Product.
  • Route B: Using Ethyl Dichlorothiophosphate

    • React

      
       (Commercial) + 4-Nitrophenol 
      
      
      
      Product.
    • Result: Single step, higher overall yield, no statistical mixture management.

Visualization: Reagent Selection Logic

ReagentSelection Start Target Molecule? Q1 Is the P=S (Thio) bond required? Start->Q1 Q2 Are the substituents symmetrical? Q1->Q2 Yes (P=S) UsePOCl3 Use POCl3 Q1->UsePOCl3 No (P=O) Q3 Is an O-Ethyl group required? Q2->Q3 No (Mixed Ester) UsePSCl3 Use PSCl3 Q2->UsePSCl3 Yes (e.g., Triphenyl thiophosphate) Q3->UsePSCl3 No (Different Alkyl) UseEDCTP Use Ethyl Dichlorothiophosphate Q3->UseEDCTP Yes UseOther Use Other Phosphoramidite

Figure 2: Decision matrix for selecting the optimal phosphorylating agent.

Experimental Protocol: Synthesis of Mixed Thiophosphate Ester

Objective: Synthesis of O-Ethyl O-Phenyl Chlorothiophosphate. Rationale: This protocol demonstrates the controlled substitution of the first chlorine atom. The lower reactivity of the P-Cl bond in the thio-compound (vs. oxo) requires a catalyst or strictly anhydrous conditions with a base scavenger.

Materials
  • Ethyl dichlorothiophosphate (1.0 eq)

  • Phenol (0.95 eq) - Limiting reagent to ensure complete consumption of alcohol

  • Triethylamine (

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Nitrogen atmosphere

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Ethyl dichlorothiophosphate (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Preparation of Nucleophile: In a separate vessel, dissolve Phenol (9.5 mmol) and Triethylamine (10.5 mmol) in DCM (20 mL).

  • Addition: Add the Phenol/Amine solution dropwise to the cold reaction flask over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent double substitution (formation of the diphenyl ester).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or

    
     NMR.
    
    • Checkpoint: The

      
       signal will shift upfield as the Cl is replaced by O-Ph.
      
  • Workup: Wash the organic layer with cold water (

    
    ) to remove triethylamine hydrochloride salts.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The residue is typically a pale yellow oil. If necessary, purify via vacuum distillation (high vacuum required) or flash chromatography (silica gel, Hexane/EtOAc).

Safety & Handling (E-E-A-T)

Warning: This compound is a potent cholinesterase inhibitor. It shares toxicity profiles with nerve agents and organophosphate pesticides.

  • Toxicity: High acute toxicity by inhalation, ingestion, and skin absorption. It inhibits acetylcholinesterase, leading to cholinergic crisis (salivation, tremors, respiratory failure).

  • Hydrolysis: Reacts with water to release Hydrogen Chloride (HCl) and thiophosphoric acid. While slower than

    
    , the generated fumes are corrosive.
    
  • Decontamination: Spills should be neutralized with a dilute alkaline solution (5% NaOH or Sodium Carbonate) to hydrolyze the P-Cl bonds rapidly.

  • PPE: Full chemical resistant suit, butyl rubber gloves, and a NIOSH-approved respirator (or fume hood work) are mandatory.

References

  • ChemicalBook. (2025). Ethyl Dichlorothiophosphate Properties and Uses. Retrieved from

  • PubChem. (2025).[1] O,O-Diethyl phosphorochloridothioate (Related Analog Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Thiophosphoryl chloride Safety Data Sheet. Retrieved from

  • Georganics. (2023). Ethyl dichlorophosphate – preparation and application. Retrieved from

  • Rigterink, R. H. (1966).[2] Synthesis of Chlorpyrifos and related organophosphates. U.S. Patent 3,244,586.[2] (Historical grounding for industrial application).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl dichlorothiophosphate

Executive Safety Summary Ethyl dichlorothiophosphate is not a generic reagent; it is a bifunctional electrophile and a potent lachrymator that poses immediate life-threatening risks if mishandled.[1] Unlike standard orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl dichlorothiophosphate is not a generic reagent; it is a bifunctional electrophile and a potent lachrymator that poses immediate life-threatening risks if mishandled.[1] Unlike standard organic solvents, its hazard profile is dominated by two distinct mechanisms: rapid hydrolysis (releasing hydrochloric acid) and cholinesterase inhibition (neurotoxicity).[1]

Critical Hazard Profile:

  • Fatal if Inhaled (H330): Vapor pressure is sufficient to generate lethal concentrations in unventilated spaces.[1]

  • Fatal in Contact with Skin (H310): Rapid transdermal absorption leads to systemic toxicity.[1]

  • Water Reactive: Violent hydrolysis releases toxic HCl gas and sulfur oxides.[1]

The Hierarchy of Defense

Safety with this compound relies on a redundant system of barriers.[1][2] PPE is your last line of defense, not your first.[1]

HierarchyOfControls Engineering 1. Engineering Controls (Primary Barrier) Fume Hood / Glovebox Admin 2. Administrative Controls (Procedural) SOPs / Buddy System Engineering->Admin Fail-safe PPE 3. Personal Protective Equipment (Final Barrier) Laminate Gloves / Resp. Protection Admin->PPE Exposure Event

Figure 1: The defensive hierarchy.[1] Engineering controls must be fully functional before PPE is even considered.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for Ethyl dichlorothiophosphate.[1] The high lipophilicity of the ethyl group combined with the chlorophosphoryl moiety allows it to permeate standard nitrile rubber rapidly.[1]

A. Dermal Protection (Gloves)

The Trap: Do not rely on standard 4-mil nitrile gloves.[1] Chlorinated organophosphates can permeate thin nitrile in <15 minutes without visible degradation.[1]

Glove MaterialBreakthrough TimeRecommendationScientific Rationale
Silver Shield / 4H (Laminate) > 480 minMandatory (Primary) Multi-layer laminate resists permeation of chlorinated organic solvents and acid byproducts.[1]
Viton / Butyl Rubber > 240 minAcceptable High resistance to oxidation and acid hydrolysis; excellent for heavy handling.[1]
Standard Nitrile (4 mil) < 15 minSplash Guard Only DO NOT USE ALONE. Only acceptable as an outer "sacrificial" layer over laminate to improve grip.[1]

Protocol: Wear Silver Shield laminate gloves as the inner layer.[1] Wear standard nitrile gloves over them to secure the loose fit of the laminate and provide grip.[1]

B. Respiratory Protection

The Trap: Using a standard "Organic Vapor" (OV) cartridge is fatal.[1] Hydrolysis generates HCl, which passes through OV filters.[1]

  • Primary: Work inside a certified chemical fume hood (Face velocity: 100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Combination Cartridges (OV/AG) (Organic Vapor + Acid Gas).[1] The "AG" component neutralizes the HCl byproduct.[1]

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).[1]

  • Why: Face shields alone are insufficient against vapors.[1] This compound is a lachrymator; vapor exposure to eyes will cause immediate incapacitation and blindness risks.[1]

Operational Protocol: Synthesis & Handling

This workflow is designed to be self-validating . Each step includes a check to ensure the previous step was successful.

HandlingProtocol Setup 1. Dry Setup (N2/Ar Atmosphere) Transfer 2. Closed Transfer (Cannula/Syringe) Setup->Transfer Moisture Check Reaction 3. Reaction (Temp Control) Transfer->Reaction No Fumes Quench 4. Controlled Quench (Base Neutralization) Reaction->Quench Slow Addition

Figure 2: Sequential workflow for handling moisture-sensitive organophosphates.

Step 1: Preparation (The Dryness Check) [1]
  • Action: Flame-dry all glassware and maintain an inert atmosphere (Nitrogen/Argon).

  • Causality: Any residual moisture will react with the reagent to produce HCl gas before you even begin, pressurizing the vessel.[1]

  • Self-Validation: Verify the bubbler on your inert gas line. It should be bubbling steadily outward, indicating positive pressure.[1]

Step 2: Transfer (The Closed Loop)
  • Action: Never pour this reagent. Use a cannula transfer or a gas-tight syringe with a Luer-lock tip.[1]

  • Technique: Ensure the receiving flask is vented through a scrubber (NaOH trap) to catch displaced vapors.[1]

  • Self-Validation: If you see "white smoke" at the needle tip, your inert atmosphere has failed (the smoke is HCl/ammonium chloride forming with air moisture).[1] Stop immediately.

Step 3: The Quench (Neutralization) [1]
  • Action: Do not dump reaction mixtures directly into aqueous waste.

  • Protocol:

    • Cool the mixture to 0°C.

    • Add a 10% Sodium Hydroxide (NaOH) or Sodium Carbonate solution dropwise .

    • Monitor temperature; the hydrolysis is exothermic.[1]

  • Chemistry:

    
    [1]
    
  • Disposal: Once pH is neutral (pH 7-8), the aqueous layer can be disposed of as hazardous aqueous waste containing sulfides/phosphates.[1]

Emergency Response: Spills & Exposure

CRITICAL: Do NOT use water on a concentrated spill.[1]

  • Small Spill (< 10 mL):

    • Evacuate the immediate area.[1]

    • Cover with dry lime , sand , or Vermiculite .[1] (Do not use paper towels; they may ignite or degrade).[1]

    • Scoop into a dry container and transfer to the fume hood for slow neutralization.

  • Skin Exposure:

    • Immediate Drench: 15 minutes in safety shower.[1][3]

    • Discard Clothing: Do not attempt to wash contaminated leather or clothing; the chemical permeates and remains toxic.[1]

    • Medical: Seek evaluation for organophosphate poisoning (monitor cholinesterase levels).

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Ethyl dichlorothiophosphate. Merck KGaA.[1]

  • PubChem. (n.d.).[1] Compound Summary: Phosphorodichloridothioic acid, O-ethyl ester.[1] National Library of Medicine.[1] [1]

  • Ansell. (2024).[1] Chemical Resistance Guide: Permeation & Degradation Data.

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

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